molecular formula C12H17ClFNO B1322785 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride CAS No. 614731-34-9

4-((2-Fluorobenzyl)oxy)piperidine hydrochloride

Cat. No.: B1322785
CAS No.: 614731-34-9
M. Wt: 245.72 g/mol
InChI Key: IISABZVSZLCVGZ-UHFFFAOYSA-N
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Description

4-((2-Fluorobenzyl)oxy)piperidine hydrochloride is a useful research compound. Its molecular formula is C12H17ClFNO and its molecular weight is 245.72 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-[(2-fluorophenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c13-12-4-2-1-3-10(12)9-15-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISABZVSZLCVGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-((2-Fluorobenzyl)oxy)piperidine hydrochloride basic properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Core Basic Properties of 4-((2-Fluorobenzyl)oxy)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((2-Fluorobenzyl)oxy)piperidine hydrochloride is a substituted piperidine derivative that serves as a crucial building block in modern medicinal chemistry. The piperidine ring is a privileged scaffold, widely present in a vast number of approved pharmaceutical agents due to its favorable physicochemical properties and ability to interact with biological targets.[1] This guide, prepared from the perspective of a senior application scientist, provides an in-depth analysis of the core basic properties of this compound, moving beyond a simple data sheet to explain the causality behind its chemical behavior. Understanding these fundamental properties is paramount for its effective use in the synthesis of novel bioactive molecules, particularly in the development of treatments for neurological disorders.[1][2]

Molecular Structure and Physicochemical Properties

The structure of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride is defined by three key components: a saturated heterocyclic piperidine ring, a flexible ether linkage, and an ortho-substituted fluorobenzyl group. The hydrochloride salt form enhances its stability and aqueous solubility, making it ideal for laboratory use and in early-stage drug formulation.

Caption: Structure of 4-((2-Fluorobenzyl)oxy)piperidine Hydrochloride.

Table 1: Core Physicochemical Properties

PropertyValueSource
CAS Number 614731-34-9[3]
Molecular Formula C₁₂H₁₇ClFNO[3]
Molecular Weight 245.72 g/mol [3]
Appearance White to off-white solid/powder[4][5]
Purity Typically ≥97-98%[3][4]

The Chemistry of Basicity: An In-Depth Look

The term "basic properties" refers directly to the ability of the piperidine nitrogen to accept a proton. This characteristic is fundamental to its reactivity, solubility, and physiological behavior.

The Piperidine Nitrogen: The Locus of Basicity

The foundational basicity of this molecule originates from the lone pair of electrons on the nitrogen atom within the piperidine ring. This nitrogen is sp³-hybridized, meaning its lone pair resides in an orbital with higher p-character compared to the sp²-hybridized nitrogen in aromatic systems like pyridine.[6] This makes the lone pair more available for donation to a proton, rendering piperidine and its simple derivatives significantly stronger bases than their aromatic counterparts.[6] The pKa of the conjugate acid of piperidine is approximately 11.2.[7]

Inductive Effects of the 4-Substituent

The 4-((2-fluorobenzyl)oxy) substituent modulates this inherent basicity. The ether oxygen atom is electronegative and exerts a weak electron-withdrawing inductive effect (-I effect) through the sigma bonds of the cyclohexane-like ring. This effect slightly pulls electron density away from the nitrogen atom, which in turn makes the lone pair marginally less available for protonation. Consequently, one can expertly predict that the pKa of 4-((2-fluorobenzyl)oxy)piperidine's conjugate acid will be slightly lower than that of unsubstituted piperidine. An estimated pKa in the range of 10.5 - 11.0 is a reasonable starting point for experimental design, such as selecting appropriate buffer systems.

The Role of the Hydrochloride Salt

In its common commercial form, the compound is supplied as a hydrochloride salt. This is achieved by reacting the basic free-base form with hydrochloric acid.

Reaction: R₃N (base) + HCl (acid) → [R₃NH]⁺Cl⁻ (salt)

This salt formation is a critical, practical step. The resulting ionic salt is typically a stable, crystalline solid that is easier to handle, weigh, and store than the often-oily free base.[8][9] Furthermore, the salt form generally confers greater solubility in aqueous and protic solvents, a vital property for many biological and synthetic applications.

Synthesis and Analytical Validation

A trustworthy protocol must be a self-validating system. The synthesis of this compound is straightforward and relies on well-established chemical principles, primarily the Williamson ether synthesis, which provides a reliable and high-yielding route.

Retrosynthetic Analysis and Strategy

The logical disconnection for this molecule is at the ether bond, pointing to 4-hydroxypiperidine and 2-fluorobenzyl halide as the primary starting materials. To prevent undesired N-alkylation of the piperidine nitrogen, it is crucial to use an N-protected 4-hydroxypiperidine, such as N-Boc-4-hydroxypiperidine. The Boc (tert-butoxycarbonyl) group is an excellent choice as it is stable to the basic conditions of the ether synthesis and can be cleanly removed under acidic conditions, which also facilitates the final hydrochloride salt formation.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection & Salt Formation A N-Boc-4-hydroxypiperidine C N-Boc-4-((2-fluorobenzyl)oxy)piperidine A->C NaH, THF B 2-Fluorobenzyl Bromide B->C E 4-((2-Fluorobenzyl)oxy)piperidine Hydrochloride (Final Product) C->E D HCl in Dioxane/Ether D->E

Caption: Synthetic workflow for the target compound.

Experimental Protocol: A Self-Validating Method

This protocol is designed for clarity and reproducibility.

  • N-Boc Protection (if starting from 4-hydroxypiperidine):

    • Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent like dichloromethane.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) and a base such as triethylamine (1.1 eq).

    • Stir at room temperature for 12-18 hours until TLC analysis indicates complete consumption of the starting material.

    • Perform an aqueous workup and purify by column chromatography to yield N-Boc-4-hydroxypiperidine.[10]

  • Williamson Ether Synthesis:

    • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) carefully.

    • Cool the suspension to 0 °C and add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in THF dropwise.

    • Allow the mixture to stir for 30-60 minutes at 0 °C to form the alkoxide.

    • Add 2-fluorobenzyl bromide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction carefully by the slow addition of water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain the N-Boc protected intermediate.

  • Deprotection and Salt Formation:

    • Dissolve the purified N-Boc intermediate in a minimal amount of a suitable solvent like ethyl acetate or methanol.

    • Add an excess of a solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane or 2M HCl in diethyl ether) at 0 °C.

    • Stir for 2-4 hours at room temperature. A precipitate will form.

    • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final 4-((2-fluorobenzyl)oxy)piperidine hydrochloride salt.

Analytical Characterization Profile

Validation of the final product's identity and purity is essential.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include δ ~9.0-8.5 (broad singlet, 2H, -NH₂⁺-), δ ~7.5-7.2 (multiplet, 4H, aromatic protons), δ ~4.6 (singlet, 2H, benzylic -O-CH₂-), δ ~3.8-3.6 (multiplet, 1H, piperidine C4-H), and δ ~3.2-2.9 and ~2.0-1.7 (multiplets, 8H, remaining piperidine protons).

  • Mass Spectrometry (ESI+): The analysis would be performed on the free base. The expected molecular ion peak [M+H]⁺ would be at m/z = 210.1, corresponding to the protonated free base C₁₂H₁₆FNO.

  • FT-IR (ATR): Key vibrational bands would be observed around 2800-2400 cm⁻¹ (broad, N-H stretch of the ammonium salt), ~1600 cm⁻¹ (C=C aromatic stretch), and a strong band around 1100 cm⁻¹ (C-O-C ether stretch).

Safety, Handling, and Stability

Proper handling ensures both user safety and compound integrity.

  • Hazard Profile: This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3][8][9] Some data also suggests it may cause respiratory irritation.[3][9]

  • Handling Precautions: Always handle in a well-ventilated area or chemical fume hood.[9][11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Avoid generating dust. Wash hands thoroughly after handling.[8][12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] It should be stored locked up, away from incompatible materials such as strong oxidizing agents.[8][9]

  • Chemical Stability: The hydrochloride salt is generally stable under recommended storage conditions. The primary point of potential degradation is the benzyl ether linkage, which is susceptible to cleavage by strong acids or catalytic hydrogenation.[13] This reactivity can be exploited synthetically but should be considered during reaction planning to avoid unintended debenzylation.

Applications in Research and Drug Discovery

The utility of 4-((2-fluorobenzyl)oxy)piperidine hydrochloride lies in its role as a versatile intermediate for constructing more complex molecules with potential therapeutic value.

Caption: Role as a versatile building block in drug discovery.

  • Scaffold for Elaboration: The basic nitrogen of the piperidine ring is a key handle for further chemical modification. It can be readily functionalized via reactions such as reductive amination, acylation, or alkylation to build a library of diverse compounds for screening.

  • Modulation of Properties: The introduction of this specific building block into a molecule can favorably modulate its properties. The piperidine ring provides a three-dimensional structure that can be crucial for fitting into the binding pocket of a protein target.[1] The fluorobenzyl group increases lipophilicity and the fluorine atom can serve as a hydrogen bond acceptor or block metabolic oxidation at that position.

  • Neurological Drug Candidates: Piperidine derivatives are common in CNS-acting drugs. This intermediate is a valuable precursor for synthesizing molecules that target receptors and enzymes in the central nervous system, in line with its potential application in developing neurological treatments.[2]

Conclusion

4-((2-Fluorobenzyl)oxy)piperidine hydrochloride is more than just a chemical on a shelf; it is a carefully designed tool for the medicinal chemist. Its fundamental basicity, governed by the sp³-hybridized nitrogen of the piperidine ring, is key to its utility, enabling purification, handling, and further synthetic elaboration. By understanding its core properties—from its predictable pKa and reliable synthesis to its specific handling requirements—researchers can fully leverage this compound's potential to construct the next generation of innovative therapeutics.

References

  • Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • ChemBK. 4-Hydroxy Piperidine. Available from: [Link]

  • Penta Chemicals. Piperidine - SAFETY DATA SHEET. Available from: [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available from: [Link]

  • ChemSynthesis. 4-(2-fluorobenzyl)piperidine. Available from: [Link]

  • ResearchGate. Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives. Available from: [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available from: [Link]

  • PubChem. Benzyl ethyl ether. Available from: [Link]

  • Wikipedia. Piperidine. Available from: [Link]

  • Quora. What is the order of the basicity of pyrole, pyridine, and piperadine?. Available from: [Link]

  • Chemistry Stack Exchange. Which is more basic, piperidine or pyrrolidine and why?. Available from: [Link]

  • PubMed. Roles of two basic nitrogen atoms in 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives in production of opioid agonist and antagonist activities. Available from: [Link]

Sources

An In-depth Technical Guide to 4-((2-Fluorobenzyl)oxy)piperidine Hydrochloride: A Privileged Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine moiety is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutics, particularly those targeting the central nervous system (CNS). This guide provides a comprehensive technical overview of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride, a specific derivative with significant potential for research and development in neuroscience. While public domain data on this exact molecule is limited, this document synthesizes information from closely related analogues and established chemical principles to provide a robust framework for its study. We will delve into its molecular structure, plausible synthetic routes, expected analytical characteristics, potential mechanisms of action, and its prospective applications in drug discovery. This guide is intended to serve as a foundational resource for researchers embarking on the investigation of this and similar piperidine-based compounds.

The Piperidine Scaffold: A Privileged Structure in Neuropharmacology

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a highly "privileged" scaffold in drug design. Its prevalence in clinically successful drugs stems from a combination of favorable physicochemical and pharmacological properties. The piperidine nucleus can confer improved metabolic stability, modulate lipophilicity to enhance blood-brain barrier penetration, and provide a three-dimensional framework that can be functionalized to achieve high-affinity and selective interactions with biological targets. These attributes have made piperidine-containing compounds particularly valuable in the development of treatments for a wide range of CNS disorders, including Alzheimer's disease, schizophrenia, depression, and Parkinson's disease.

4-((2-Fluorobenzyl)oxy)piperidine hydrochloride emerges as a compound of interest within this class. Its structure combines the piperidine core with a fluorinated benzyl ether moiety, suggesting potential interactions with various CNS receptors and enzymes. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for experimental and formulation purposes.

Molecular Structure and Physicochemical Properties

The molecular architecture of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride is key to its potential biological activity. It comprises three main components:

  • The Piperidine Ring: This saturated heterocycle provides a basic nitrogen atom, which is protonated in the hydrochloride salt form. This basicity is often crucial for interactions with acidic residues in the binding pockets of biological targets.

  • The 2-Fluorobenzyl Group: The benzyl group introduces an aromatic system capable of engaging in π-π stacking and hydrophobic interactions. The ortho-fluorine substituent is an interesting feature; its electron-withdrawing nature can influence the electronic properties of the aromatic ring and potentially modulate binding affinity and selectivity. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability and binding interactions.

  • The Ether Linkage: An ether oxygen connects the piperidine and benzyl moieties. This linkage provides a degree of conformational flexibility, allowing the molecule to adopt various orientations within a binding site.

A summary of the known and predicted physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₇ClFNO[1]
Molecular Weight 245.72 g/mol [1]
CAS Number 614731-34-9[1]
Appearance White to off-white solid[2]
Predicted LogP 2.5 - 3.0
Storage 2-8 °C, sealed in a dry environment[1]

digraph "Molecular_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=3];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Nodes for the atoms N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.7!"]; C2 [label="C", pos="-1.2,-2.1!"]; C3 [label="C", pos="0,-2.8!"]; C4 [label="C", pos="1.2,-2.1!"]; C5 [label="C", pos="1.2,-0.7!"]; O1 [label="O", pos="0,-4.2!"]; C6 [label="C", pos="0,-5.6!"]; C7 [label="C", pos="-1.2,-6.3!"]; C8 [label="C", pos="-1.2,-7.7!"]; C9 [label="C", pos="0,-8.4!"]; C10 [label="C", pos="1.2,-7.7!"]; C11 [label="C", pos="1.2,-6.3!"]; F1 [label="F", pos="-2.4,-5.6!"]; H_N [label="H⁺", pos="-0.5,0.5!"]; Cl [label="Cl⁻", pos="2.5,0!"];

// Edges for the bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C3 -- O1; O1 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C7; C7 -- F1; N1 -- H_N [style=dashed];

// Add hydrogens implicitly for clarity // (or explicitly if needed) }

Caption: Molecular structure of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride.

Synthesis and Characterization

A proposed synthetic workflow is as follows:

  • Deprotonation of 4-hydroxypiperidine: N-Boc-4-hydroxypiperidine would be treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) to generate the corresponding alkoxide. The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen prevents unwanted side reactions.

  • Nucleophilic Substitution: The resulting alkoxide would then be reacted with 2-fluorobenzyl bromide or chloride in a nucleophilic substitution reaction (SN2) to form the ether linkage.

  • Deprotection and Salt Formation: The Boc protecting group would be removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. Subsequent treatment with ethereal HCl would yield the desired 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Ether Synthesis (SN2) cluster_2 Step 3: Deprotection & Salt Formation N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Alkoxide Intermediate Alkoxide Intermediate N-Boc-4-hydroxypiperidine->Alkoxide Intermediate NaH, THF N-Boc-4-((2-Fluorobenzyl)oxy)piperidine N-Boc-4-((2-Fluorobenzyl)oxy)piperidine Alkoxide Intermediate->N-Boc-4-((2-Fluorobenzyl)oxy)piperidine 2-Fluorobenzyl bromide Final Product 4-((2-Fluorobenzyl)oxy)piperidine HCl N-Boc-4-((2-Fluorobenzyl)oxy)piperidine->Final Product HCl/Dioxane

Caption: Proposed synthetic workflow for 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride.

Expected Analytical Characterization:

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the aromatic protons of the 2-fluorobenzyl group, the methylene protons of the benzyl group and the piperidine ring, and the methine proton at the 4-position of the piperidine ring. The integration of these signals would confirm the proton count in each part of the molecule.

    • ¹³C NMR: Would provide signals for each unique carbon atom in the molecule, including the aromatic carbons, the benzylic carbon, and the carbons of the piperidine ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight of the free base.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C-O-C ether stretch, C-H stretches of the aromatic and aliphatic groups, and N-H stretches of the protonated amine.[4]

Potential Mechanism of Action and Biological Targets

The structural features of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride suggest its potential as a modulator of CNS targets. Many piperidine derivatives with similar structural motifs are known to interact with various receptors and transporters.

Potential Biological Targets:

  • Dopamine Receptors: The piperidine scaffold is present in many dopamine receptor ligands. The overall structure of the target molecule bears some resemblance to known D2 and D4 receptor antagonists.[5]

  • Serotonin Receptors: The benzylpiperidine moiety is a common feature in ligands for various serotonin (5-HT) receptor subtypes, including 5-HT₂A and 5-HT₆.[6][7]

  • Acetylcholinesterase (AChE): Some benzylpiperidine derivatives are potent inhibitors of AChE, an enzyme that degrades the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.[3][8]

Hypothetical Mechanism of Action:

Given its structure, it is plausible that 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride acts as a competitive antagonist or inverse agonist at a specific G-protein coupled receptor (GPCR) in the CNS, such as a dopamine or serotonin receptor subtype. The protonated piperidine nitrogen could form a key ionic interaction with an acidic residue (e.g., aspartate) in the receptor's binding pocket, while the 2-fluorobenzyl group could occupy a hydrophobic sub-pocket, with the fluorine atom potentially forming specific interactions.

Hypothetical_Signaling_Pathway Ligand 4-((2-Fluorobenzyl)oxy) piperidine HCl Receptor GPCR (e.g., Dopamine D2R) Ligand->Receptor Antagonism G_Protein Gαi/o Receptor->G_Protein Inhibition Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibition cAMP cAMP Adenylate_Cyclase->cAMP Conversion of ATP to cAMP is blocked PKA Protein Kinase A cAMP->PKA Activation is reduced Downstream_Effectors Downstream Cellular Response PKA->Downstream_Effectors Phosphorylation is altered

Caption: Hypothetical signaling pathway modulation by 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride.

Applications in Drug Discovery and Research

The potential of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride as a research tool and a starting point for drug discovery is significant. Its likely activity at CNS targets makes it relevant for studying neurological and psychiatric disorders.

Potential Therapeutic Areas:

  • Schizophrenia and Psychosis: If the compound is a potent dopamine D2 receptor antagonist.

  • Depression and Anxiety: If it modulates serotonin receptor activity.

  • Alzheimer's Disease: If it demonstrates significant acetylcholinesterase inhibition.[9]

Experimental Protocol: Radioligand Binding Assay

To determine the affinity of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride for a specific receptor (e.g., the dopamine D2 receptor), a radioligand binding assay would be a standard and essential experiment.[10]

Objective: To determine the inhibitory constant (Ki) of the test compound for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing the human dopamine D2 receptor.

  • Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).

  • Test compound: 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride.

  • Non-specific binding control: Haloperidol (a potent D2 antagonist).

  • Assay buffer, scintillation fluid, filter plates, and a scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and a high concentration of the non-specific binding control.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and either buffer (for total binding), the non-specific binding control, or varying concentrations of the test compound.[11]

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.[11]

  • Filtration: Rapidly filter the contents of each well through a filter plate to separate the bound from the free radioligand.[12]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[12]

  • Scintillation Counting: After the filters have dried, add scintillation fluid and count the radioactivity in a scintillation counter.[12]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation.[12]

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prepare_Reagents Assay_Setup Set up 96-well Plate (Total, Non-specific, and Competition Wells) Prepare_Reagents->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 and Ki determination) Counting->Analysis End End Analysis->End

Caption: Experimental workflow for a radioligand binding assay.

Safety and Handling

As a research chemical with limited toxicological data, 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride should be handled with care in a laboratory setting.

GHS Hazard Information (based on supplier data for similar compounds):

  • Pictograms: GHS07 (Exclamation Mark)

  • Hazard Statements: May be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may cause respiratory irritation.[13]

  • Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[13]

Standard laboratory safety protocols should be strictly followed, including the use of a fume hood, safety glasses, and chemical-resistant gloves.

Conclusion and Future Directions

4-((2-Fluorobenzyl)oxy)piperidine hydrochloride represents a promising, yet underexplored, molecule within the rich landscape of piperidine-based CNS research. Its structural features suggest a high likelihood of interaction with key neuroreceptors or enzymes, making it a valuable tool for target identification and validation studies.

Future research should focus on:

  • Definitive Synthesis and Characterization: Publication of a detailed synthetic protocol and complete spectroscopic data is crucial for the broader scientific community.

  • In Vitro Pharmacological Profiling: A comprehensive screening against a panel of CNS targets will elucidate its primary mechanism of action.

  • In Vivo Studies: Evaluation in relevant animal models of neurological or psychiatric disorders will be necessary to assess its therapeutic potential.[14]

This technical guide provides a foundational understanding of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride, bridging the gap left by the current lack of specific public data. It is hoped that this will encourage and facilitate further investigation into this and other novel piperidine derivatives.

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. (2018, August 15). Retrieved January 23, 2026, from [Link]

  • New Triazine Derivatives as Serotonin 5-HT 6 Receptor Ligands - PubMed. (2023, January 22). Retrieved January 23, 2026, from [Link]

  • Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • Calculations and Instrumentation used for Radioligand Binding Assays - NCBI - NIH. (2012, May 1). Retrieved January 23, 2026, from [Link]

  • CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents. (n.d.).
  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2024, September 19). Retrieved January 23, 2026, from [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues - 质谱学报. (n.d.). Retrieved January 23, 2026, from [Link]

  • 4-(2-fluorobenzyl)piperidine - 194288-97-6, C12H16FN, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved January 23, 2026, from [Link]

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4-((2-Fluorobenzyl)oxy)piperidine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride

Foreword

The landscape of neuropharmacology is in a perpetual state of discovery, with novel chemical entities continuously emerging as potential probes and therapeutic agents. 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride represents one such molecule. While extensive characterization is not yet available in the public domain, its structural motifs, particularly the benzyloxy-piperidine core, provide a strong basis for hypothesizing its biological targets. This guide synthesizes a putative mechanism of action for 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride, centering on the scientifically grounded hypothesis that it acts as a selective agonist for the Sigma-1 (σ1) receptor. This document is intended for researchers, scientists, and drug development professionals, providing a theoretical framework and a practical roadmap for the experimental validation of this compound's pharmacological profile.

Introduction to 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride: A Structural Rationale for a Sigma-1 Receptor Hypothesis

4-((2-Fluorobenzyl)oxy)piperidine hydrochloride is a synthetic small molecule characterized by a central piperidine ring linked via an ether to a 2-fluorobenzyl group. The protonated piperidine nitrogen at physiological pH suggests its potential interaction with aminergic receptors and transporters. However, the overall structure bears a striking resemblance to a well-established class of high-affinity ligands for the Sigma-1 (σ1) receptor.

The σ1 receptor is a unique intracellular chaperone protein located predominantly at the endoplasmic reticulum-mitochondrion interface, where it modulates a wide array of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses. Its ligands are implicated in neuroprotection, anti-amnesic effects, and the modulation of neuropsychiatric disorders. The pharmacophore for σ1 receptor ligands typically includes a basic nitrogen atom separated from a hydrophobic aromatic moiety by a specific distance, a pattern that is clearly present in 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride. The 2-fluoro substitution on the benzyl ring may further enhance binding affinity and selectivity through specific halogen bond interactions within the receptor's binding pocket.

This guide, therefore, proceeds on the hypothesis that 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride is a σ1 receptor agonist. The following sections will detail the proposed mechanism of action and provide a comprehensive suite of experimental protocols to rigorously test this hypothesis.

Proposed Mechanism of Action: Sigma-1 Receptor Agonism

As a putative σ1 receptor agonist, 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride is proposed to initiate its biological effects by binding to and activating the σ1 receptor. This interaction is hypothesized to trigger a cascade of downstream events that constitute its overall mechanism of action.

Binding to the Sigma-1 Receptor

The primary event is the high-affinity binding of the compound to the σ1 receptor. The protonated piperidine nitrogen is expected to form a key ionic interaction with an acidic residue (e.g., Asp126) in the σ1 receptor binding site, while the fluorobenzyl group engages in hydrophobic and potentially halogen-bonding interactions with surrounding residues.

Downstream Signaling Cascades

Upon agonist binding, the σ1 receptor is thought to dissociate from its client proteins, such as BiP (Binding immunoglobulin protein), and translocate to other intracellular sites to modulate the function of various effectors. The key proposed downstream effects include:

  • Modulation of Ion Channels: Activated σ1 receptors are known to interact with and modulate the activity of several ion channels, including voltage-gated potassium channels (Kv) and NMDA receptors. This modulation can lead to changes in neuronal excitability and synaptic plasticity.

  • Calcium Homeostasis: The σ1 receptor plays a crucial role in regulating calcium signaling between the endoplasmic reticulum and mitochondria. Agonist activation is proposed to enhance mitochondrial calcium uptake, thereby promoting cellular bioenergetics and reducing excitotoxicity.

  • Cellular Stress Response: By acting as a chaperone, the activated σ1 receptor can help to mitigate cellular stress by promoting the proper folding of proteins and reducing the accumulation of misfolded proteins.

The following diagram illustrates the proposed signaling pathway for 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride as a σ1 receptor agonist.

Sigma-1 Agonist Signaling Pathway cluster_0 Extracellular Space cluster_1 Cytoplasm & ER Membrane cluster_2 Downstream Effectors cluster_3 Cellular Outcomes Compound 4-((2-Fluorobenzyl)oxy)piperidine HCl Sigma1R Sigma-1 Receptor (σ1R) Compound->Sigma1R Binds & Activates BiP BiP (Chaperone) Sigma1R->BiP Dissociates from IonChannels Ion Channels (e.g., NMDA-R, Kv) Sigma1R->IonChannels Modulates Ca_Homeostasis Ca2+ Homeostasis Sigma1R->Ca_Homeostasis Regulates StressResponse Cellular Stress Response Sigma1R->StressResponse Enhances SynapticPlasticity Synaptic Plasticity IonChannels->SynapticPlasticity Neuroprotection Neuroprotection Ca_Homeostasis->Neuroprotection StressResponse->Neuroprotection

Caption: Proposed signaling pathway of 4-((2-Fluorobenzyl)oxy)piperidine HCl as a σ1 receptor agonist.

Experimental Validation Roadmap

To validate the hypothesis that 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride is a selective σ1 receptor agonist, a multi-tiered experimental approach is necessary. This section outlines the key experiments, from initial binding characterization to functional and in vivo assays.

Tier 1: Binding Affinity and Selectivity

The initial step is to determine the binding affinity of the compound for the σ1 receptor and its selectivity over other relevant targets.

Objective: To determine the binding affinity (Ki) of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride for the σ1 receptor.

Materials:

  • Membrane homogenates from cells expressing the human σ1 receptor (e.g., CHO-hσ1 cells).

  • Radioligand: -pentazocine.

  • Non-specific binding control: Haloperidol.

  • Test compound: 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation vials and cocktail.

  • Microplate harvester and scintillation counter.

Procedure:

  • Prepare serial dilutions of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride.

  • In a 96-well plate, add membrane homogenates, -pentazocine (at a concentration near its Kd), and either buffer, haloperidol (for non-specific binding), or the test compound.

  • Incubate at room temperature for a specified time (e.g., 120 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a microplate harvester.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

A comprehensive selectivity panel should be run to assess the binding of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride to other receptors, transporters, and ion channels, with a particular focus on:

  • Sigma-2 (σ2) receptor

  • Dopamine Transporter (DAT)

  • Serotonin Transporter (SERT)

  • Norepinephrine Transporter (NET)

  • NMDA receptor

  • Muscarinic receptors (M1-M5)

Data Summary Table:

TargetBinding Affinity (Ki, nM)
Sigma-1 Receptor [To be determined]
Sigma-2 Receptor[To be determined]
DAT[To be determined]
SERT[To be determined]
NET[To be determined]
NMDA Receptor[To be determined]
Tier 2: Functional Characterization

Once high-affinity and selective binding to the σ1 receptor is confirmed, the next step is to determine the functional activity of the compound.

Objective: To assess the agonist activity of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride at the σ1 receptor by measuring its effect on intracellular calcium mobilization.

Materials:

  • A suitable cell line (e.g., SH-SY5Y neuroblastoma cells) endogenously expressing the σ1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Known σ1 receptor agonist (e.g., PRE-084) as a positive control.

  • Known σ1 receptor antagonist (e.g., NE-100) for confirming mechanism.

  • Fluorescence plate reader.

Procedure:

  • Plate cells in a 96-well plate and allow them to adhere.

  • Load the cells with Fluo-4 AM dye.

  • Add varying concentrations of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride or the positive control.

  • Measure the fluorescence intensity over time to monitor changes in intracellular calcium levels.

  • To confirm the mechanism, pre-incubate cells with the antagonist NE-100 before adding the test compound.

  • Calculate the EC50 value for the compound's effect on calcium mobilization.

Objective: To evaluate the functional effect of the compound on a neuroplasticity-related endpoint known to be modulated by σ1 receptor agonists.

Procedure:

  • Culture PC12 cells in the presence of Nerve Growth Factor (NGF) to induce neurite outgrowth.

  • Treat the cells with varying concentrations of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride.

  • After a suitable incubation period (e.g., 48-72 hours), fix and stain the cells.

  • Quantify neurite length and branching using microscopy and image analysis software.

  • An increase in neurite outgrowth in the presence of the compound would be indicative of σ1 receptor agonist activity.

Experimental Workflow Diagram:

Experimental_Validation_Workflow Start Hypothesis: 4-((2-Fluorobenzyl)oxy)piperidine HCl is a selective σ1R Agonist BindingAssay Tier 1: Radioligand Binding Assay (Determine Ki for σ1R) Start->BindingAssay Selectivity Tier 1: Selectivity Profiling (vs. σ2R, DAT, SERT, etc.) BindingAssay->Selectivity FunctionalAssay Tier 2: Functional Assays (e.g., Calcium Mobilization) Selectivity->FunctionalAssay If selective & high affinity InVivo Tier 3: In Vivo Models (e.g., Novel Object Recognition) FunctionalAssay->InVivo If functional agonist Conclusion Conclusion on Mechanism of Action InVivo->Conclusion

Caption: A tiered workflow for the experimental validation of the proposed mechanism of action.

Tier 3: In Vivo Target Engagement and Efficacy

If the in vitro data supports the hypothesis, in vivo studies are warranted to assess target engagement and potential therapeutic efficacy.

Objective: To evaluate the pro-cognitive effects of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride in a rodent model of memory, an effect consistent with σ1 receptor agonism.

Procedure:

  • Habituation: Allow rodents to explore an open-field arena.

  • Training (Familiarization) Phase: Place two identical objects in the arena and allow the animals to explore for a set period.

  • Inter-trial Interval: Return the animals to their home cages. Administer the test compound, vehicle, or a positive control during this period.

  • Test Phase: Replace one of the familiar objects with a novel object and return the animal to the arena.

  • Data Analysis: Record the time spent exploring the novel and familiar objects. A significant preference for the novel object (discrimination index > 0) indicates intact memory. An improvement in the discrimination index in the compound-treated group compared to a scopolamine-induced amnesia model would suggest pro-cognitive effects.

Conclusion and Future Directions

This technical guide has presented a detailed, hypothesis-driven approach to elucidating the mechanism of action of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride. Based on its chemical structure, we propose that this compound acts as a selective agonist of the Sigma-1 (σ1) receptor. We have outlined a rigorous, multi-tiered experimental plan to test this hypothesis, from initial binding studies to in vivo efficacy models. The successful validation of this proposed mechanism would position 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride as a valuable research tool for studying σ1 receptor pharmacology and as a potential lead compound for the development of novel therapeutics for neurodegenerative and neuropsychiatric disorders.

References

  • Sigma-1 Receptor Structure and Function. Source: Nature. URL: [Link]

  • Pharmacology of Sigma-1 Receptors. Source: Pharmacological Reviews. URL: [Link]

  • Radioligand Binding Assays: Theory and Practice. Source: Current Protocols in Pharmacology. URL: [Link]

  • The Novel Object Recognition Task for Assessing Learning and Memory in Rodents. Source: Journal of Visualized Experiments (JoVE). URL: [Link]

The Piperidine Scaffold: A Cornerstone of Modern Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperidine Moiety

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most prolific and versatile scaffolds in medicinal chemistry.[1][2] Its prevalence in both natural products and synthetically derived pharmaceuticals underscores its remarkable utility in the design of therapeutic agents.[1][3] From potent analgesics to targeted cancer therapies and novel antiviral agents, the piperidine motif is a cornerstone of modern drug discovery, offering a unique combination of favorable physicochemical properties and the ability to interact with a wide array of biological targets.[4][5]

This technical guide provides a comprehensive exploration of the potential therapeutic applications of piperidine derivatives. Moving beyond a simple cataloging of activities, this document delves into the underlying mechanisms of action, presents detailed experimental methodologies for synthesis and evaluation, and offers insights into the key signaling pathways modulated by these compounds. As drug development professionals, understanding the causality behind experimental choices and the intricacies of molecular interactions is paramount to designing the next generation of effective therapeutics. This guide is structured to provide that in-depth understanding, empowering researchers to harness the full potential of the piperidine scaffold.

I. Piperidine Derivatives in Oncology: Targeting Key Signaling Cascades

The application of piperidine derivatives in cancer therapy is a rapidly evolving field, with numerous compounds demonstrating potent and selective activity against various cancer types.[5] These derivatives often function by modulating critical signaling pathways that are dysregulated in cancer, leading to the inhibition of cell proliferation, induction of apoptosis, and prevention of metastasis.[5]

A. Mechanism of Action: Interrupting Cancer's Communication Lines

Piperidine-based compounds exert their anticancer effects through diverse mechanisms, often targeting multiple nodes within the complex signaling networks of cancer cells.

  • Modulation of STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is constitutively activated in many human cancers, promoting tumor growth, survival, and metastasis.[6][7] Piperine, a naturally occurring piperidine alkaloid, has been shown to suppress the phosphorylation and subsequent activation of STAT3 in various cancer cell lines, including prostate and cervical cancer.[8] This inhibition leads to the downregulation of STAT3 target genes involved in cell survival, such as Bcl-2, ultimately resulting in the induction of apoptosis.[8]

  • Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is another critical regulator of cancer cell proliferation, survival, and inflammation.[9] Piperidine derivatives have been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκBα.[8] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-survival genes.

  • Targeting Muscarinic Receptors: Certain piperidine-based agents have demonstrated activity against androgen-refractory prostate cancer cells by acting as ligands for the M3 muscarinic acetylcholine receptor (M3R).[1] The activation of M3R can stimulate cell proliferation and resistance to apoptosis; therefore, its modulation by piperidine derivatives presents a promising therapeutic strategy.[1]

B. Key Signaling Pathway: The STAT3 Cascade

The STAT3 signaling pathway is a prime target for piperidine-based anticancer agents. The following diagram illustrates the key components and interactions within this pathway.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Translocation Transcription Gene Transcription (e.g., Bcl-2, Cyclin D1) STAT3_active->Transcription Promotes DNA DNA Piperidine Piperidine Derivative Piperidine->JAK Inhibition Piperidine->STAT3_inactive Inhibition of Phosphorylation

Caption: The STAT3 signaling pathway and points of inhibition by piperidine derivatives.

C. Experimental Protocol: In Vitro Antiproliferative Assay

A fundamental step in the evaluation of novel anticancer compounds is the assessment of their ability to inhibit the proliferation of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and widely used method for this purpose.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding:

    • Culture cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in appropriate media and conditions.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the piperidine derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • Lysis and Luminescence Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

D. Quantitative Data: Anticancer Activity of Piperidine Derivatives

The following table summarizes the in vitro anticancer activity of representative piperidine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
B3962WHCO3 (Esophageal)0.36[10]
B4126PLC (Hepatocellular)0.47[10]
B4125COLO 320DM (Colon)0.48[10]
Compound 21aPC-3 (Prostate)66.6 µg/ml[11]
Compound 21dHCT-116 (Colon)58.2 µg/ml[11]

II. Neuroprotective Applications of Piperidine Derivatives

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, pose a significant and growing threat to global health. Piperidine derivatives have emerged as a promising class of compounds for the treatment of these debilitating conditions, primarily through their ability to modulate key enzymes and signaling pathways in the central nervous system.[12]

A. Mechanism of Action: Restoring Neuronal Function
  • Cholinesterase Inhibition: A key pathological hallmark of Alzheimer's disease is the depletion of the neurotransmitter acetylcholine (ACh).[13] Piperidine derivatives, such as the FDA-approved drug Donepezil, act as reversible inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh in the synaptic cleft.[13] By inhibiting AChE, these compounds increase the levels and duration of action of ACh, thereby improving cognitive function. Some derivatives also exhibit inhibitory activity against butyrylcholinesterase (BuChE), which may provide additional therapeutic benefits.

  • Phosphodiesterase-8 (PDE8) Inhibition: Phosphodiesterase-8 (PDE8) is an enzyme that is overexpressed in certain neurodegenerative diseases.[12] The inhibition of PDE8 by piperidine derivatives represents a novel therapeutic approach for conditions like Alzheimer's and Parkinson's disease.[12] These compounds have the advantage of being able to cross the blood-brain barrier to exert their effects within the central nervous system.[12]

B. Key Signaling Pathway: Acetylcholinesterase Inhibition

The mechanism of acetylcholinesterase inhibition by piperidine derivatives is a critical concept in the development of anti-Alzheimer's agents. The following diagram illustrates this interaction.

AChE_Inhibition cluster_synapse Synaptic Cleft AChE Acetylcholinesterase (AChE) Choline Choline AChE->Choline Hydrolysis Acetate Acetate AChE->Acetate ActiveSite ACh Acetylcholine (ACh) ACh->AChE Binds to Active Site Piperidine Piperidine Inhibitor Piperidine->AChE Reversible Inhibition

Caption: Mechanism of reversible acetylcholinesterase inhibition by a piperidine derivative.

C. Experimental Protocol: Acetylcholinesterase Inhibition Assay

The Ellman's method is a widely used colorimetric assay to determine the activity of acetylcholinesterase and to screen for its inhibitors.

Protocol: Ellman's Assay for AChE Inhibition

  • Reagent Preparation:

    • Prepare a stock solution of the piperidine derivative in a suitable solvent (e.g., DMSO).

    • Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and purified acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure:

    • In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

    • Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

  • Data Analysis:

    • The rate of the reaction is determined by the change in absorbance over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

    • Kinetic parameters such as the inhibition constant (Ki) can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and analyzing the data using Lineweaver-Burk plots.[14]

D. Quantitative Data: Anticholinesterase Activity of Piperidine Derivatives

The following table presents the in vitro anticholinesterase activity of selected piperidine derivatives.

Compound IDEnzymeIC50 (µM)Ki (µM)Reference
1dAChE12.55-[13]
1gBuChE17.28-[13]
5ceeAChE0.50.053[14]
7ceqBuChE2.50.156[14]
GalantamineAChE1.19-[15]
RivastigmineAChE10.87-[13]

III. Antiviral Potential of Piperidine Derivatives

The emergence of new and re-emerging viral diseases highlights the urgent need for novel antiviral therapies. Piperidine derivatives have demonstrated promising activity against a range of viruses, including influenza and coronaviruses, by targeting key viral and host proteins.[16][17]

A. Mechanism of Action: Disrupting the Viral Life Cycle
  • Inhibition of Viral Proteases: Some piperidine derivatives have been identified as inhibitors of viral proteases, such as the main protease (Mpro) of SARS-CoV-2.[18] Mpro is essential for cleaving the viral polyprotein into functional proteins required for viral replication. By inhibiting this enzyme, piperidine compounds can effectively block the viral life cycle.

  • Targeting Host Receptors: Another antiviral strategy involves targeting host cell receptors that viruses use for entry. For example, some piperidine derivatives have been shown to interact with the angiotensin-converting enzyme 2 (ACE2) receptor, which is the primary entry point for SARS-CoV-2 into human cells.[18] By blocking this interaction, these compounds can prevent viral entry and infection.

B. Experimental Protocol: Antiviral Activity Assay (Influenza A/H1N1)

This protocol outlines a general method for assessing the in vitro antiviral activity of piperidine derivatives against the influenza A/H1N1 virus on Madin-Darby Canine Kidney (MDCK) cells.[16]

Protocol: In Vitro Antiviral Assay

  • Cell Culture and Cytotoxicity Assessment:

    • Culture MDCK cells in a suitable medium.

    • Determine the 50% cytotoxic concentration (CC50) of the piperidine derivatives on MDCK cells using a standard cytotoxicity assay (e.g., MTT assay). This is crucial to ensure that any observed antiviral effect is not due to toxicity to the host cells.

  • Viral Infection and Compound Treatment:

    • Seed MDCK cells in a 96-well plate and grow to confluency.

    • Infect the cells with a known titer of influenza A/H1N1 virus (e.g., 100 infectious doses).

    • After a 1-hour adsorption period, remove the virus inoculum and add a maintenance medium containing serial dilutions of the test compound. Include a virus control (no compound) and a positive control (e.g., Oseltamivir).

  • Quantification of Viral Replication:

    • Incubate the plates for 48-72 hours.

    • Viral replication can be quantified using several methods:

      • Hemagglutination (HA) Assay: Collect the cell culture supernatant and perform a standard HA assay to determine the viral titer.

      • Plaque Reduction Assay: This assay measures the ability of the compound to reduce the number of viral plaques formed in a cell monolayer.

      • Quantitative PCR (qPCR): Measure the amount of viral RNA in the cell supernatant or cell lysate.

  • Data Analysis:

    • Determine the concentration of the compound that inhibits viral replication by 50% (EC50).

    • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more promising antiviral agent with a better safety profile.

C. Quantitative Data: Antiviral Activity of Piperidine Derivatives

The following table provides data on the antiviral activity of representative piperidine derivatives against influenza A/H1N1.

Compound IDCC50 (mg/mL) on MDCK cellsAntiviral Activity (log2 reduction in viral replication)Concentration (mg/mL)Reference
3b9.501.04.75[16]
8>0.0352.00.035[16]
11>0.0652.00.065 and 0.0325[16]
5d>0.082.00.08[16]
Oseltamivir (Tamiflu)-2.60.33 and 0.17[16]

IV. Synthesis of Piperidine Derivatives: Building the Therapeutic Arsenal

The ability to efficiently and stereoselectively synthesize substituted piperidines is crucial for the exploration of their therapeutic potential. Various synthetic strategies have been developed to access a wide range of piperidine scaffolds.[2][3]

A. General Synthetic Strategies
  • Hydrogenation of Pyridines: The catalytic hydrogenation of substituted pyridines is a common and effective method for the synthesis of piperidines.[3] Various catalysts, including rhodium and iridium complexes, have been employed to achieve high yields and stereoselectivity.[3]

  • Intramolecular Cyclization Reactions: Intramolecular reactions, such as the reductive hydroamination/cyclization of alkynes, provide a powerful means to construct the piperidine ring.[3] These reactions often proceed through the formation of an iminium ion intermediate followed by cyclization.[3]

  • Dieckmann Condensation: The Dieckmann condensation of diesters derived from the addition of a primary amine to two moles of an alkyl acrylate is a classical and reliable method for the synthesis of 4-piperidones, which are versatile intermediates for further functionalization.[12]

B. Experimental Protocol: Synthesis of a Piperidine Carboxylic Acid Derivative

The following protocol describes the synthesis of a piperidine carboxylic acid, a key intermediate for the preparation of various therapeutic agents.[16]

Protocol: Synthesis of a Piperidine Carboxylic Acid

  • Cyanohydrin Formation (if starting from a piperidinone):

    • Dissolve the starting piperidin-4-one in a suitable solvent.

    • Add a source of cyanide (e.g., KCN) and an acid (e.g., HCl) to generate HCN in situ.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction to isolate the cyanohydrin product.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the cyanohydrin in a mixture of concentrated hydrochloric acid and acetic acid.[16]

    • Keep the solution at room temperature for an extended period (e.g., seven days) to allow for complete hydrolysis of the nitrile to the carboxylic acid.[16]

    • Neutralize the reaction mixture with a strong base (e.g., NaOH) to a pH of 10.[16]

    • Extract the aqueous layer with an organic solvent (e.g., benzene).[16]

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude piperidine carboxylic acid.

    • Purify the product by recrystallization or column chromatography.

  • Characterization:

    • Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

V. The Piperidine Scaffold in FDA-Approved Drugs and Clinical Development

The therapeutic importance of the piperidine scaffold is underscored by its presence in a large number of FDA-approved drugs and compounds currently undergoing clinical investigation.

A. FDA-Approved Drugs Containing a Piperidine Moiety

The following table provides a non-exhaustive list of FDA-approved drugs that feature a piperidine ring, highlighting the diverse therapeutic areas in which this scaffold is utilized.

Drug Name (Brand Name)Therapeutic AreaMechanism of Action
Donepezil (Aricept)Alzheimer's DiseaseAcetylcholinesterase Inhibitor
Methylphenidate (Ritalin)ADHDNorepinephrine-Dopamine Reuptake Inhibitor
Haloperidol (Haldol)SchizophreniaDopamine D2 Receptor Antagonist
Fentanyl (Sublimaze)Analgesiaµ-Opioid Receptor Agonist
Loratadine (Claritin)AllergyHistamine H1 Receptor Antagonist
Paroxetine (Paxil)DepressionSelective Serotonin Reuptake Inhibitor
Risperidone (Risperdal)SchizophreniaDopamine D2 and Serotonin 5-HT2A Receptor Antagonist
Minoxidil (Rogaine)Hair LossVasodilator
Palbociclib (Ibrance)Breast CancerCDK4/6 Inhibitor
Ribociclib (Kisqali)Breast CancerCDK4/6 Inhibitor
Abemaciclib (Verzenio)Breast CancerCDK4/6 Inhibitor
Trilaciclib (Cosela)MyelosuppressionCDK4/6 Inhibitor
Gilteritinib (Xospata)Acute Myeloid LeukemiaFLT3 Inhibitor
Brigatinib (Alunbrig)Non-Small Cell Lung CancerALK/EGFR Inhibitor

This table is based on information from various sources, including Wikipedia's list of piperidine medications and a review of FDA-approved piperazine-containing drugs.[4][19]

B. Piperidine Derivatives in Clinical Trials

The pipeline of new drugs containing the piperidine scaffold remains robust. For example, SLC-0111, a piperidine-containing compound, is currently in Phase I/II clinical trials for the treatment of hypoxic tumors.[3] This continued clinical development demonstrates the ongoing relevance and potential of piperidine derivatives in addressing unmet medical needs.

VI. Conclusion and Future Perspectives

The piperidine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its structural simplicity, coupled with the ability to introduce a wide range of substituents with precise stereochemical control, allows for the fine-tuning of pharmacological activity and pharmacokinetic properties. The diverse mechanisms of action of piperidine derivatives, from enzyme inhibition to the modulation of complex signaling pathways, ensure their continued relevance across a broad spectrum of diseases.

Future research in this area will likely focus on several key aspects:

  • Development of more selective and potent inhibitors: As our understanding of the molecular basis of diseases improves, the design of piperidine derivatives that target specific isoforms of enzymes or components of signaling pathways with greater selectivity will be a major focus.

  • Multi-target drug design: The complexity of many diseases, such as cancer and neurodegenerative disorders, often necessitates a multi-pronged therapeutic approach. The piperidine scaffold is well-suited for the development of multi-target ligands that can simultaneously modulate several key pathways.

  • Exploration of new therapeutic areas: While the applications of piperidine derivatives in oncology, neurodegeneration, and infectious diseases are well-established, there is significant potential for their use in other areas, such as metabolic and inflammatory disorders.

  • Advancements in synthetic methodologies: The development of novel, efficient, and sustainable synthetic methods for the construction and functionalization of the piperidine ring will continue to be a critical enabler of drug discovery in this field.

VII. References

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  • CSIC. (n.d.). Piperidine derivatives for the control of Parkinson's and Alzheimer's. Innoget. [Link]

  • Wikipedia. (2024). NF-κB. [Link]

  • El-Sayed, N. A. E., et al. (2018). Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. Molecules, 23(11), 2936. (Table 2 is from a similar article on pyrimidines, used here as a representative example of IC50 data presentation). [Link]

  • Ahmad, S., et al. (2023). Piperidine derivatives (5–8) as anti-SARS-CoV-2 agents. Journal of Biomolecular Structure and Dynamics, 41(1), 1-17. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 263-283. [Link]

  • MedLink Neurology. (n.d.). Mechanism of action of acetylcholinesterase inhibitors. [Link]

  • Nadri, H., et al. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Scientific Reports, 14(1), 1-16. [Link]

  • Yu, H., Lee, H., Herrmann, A., Buettner, R., & Jove, R. (2014). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncogene, 33(21), 2693–2702. [Link]

  • Ak, M., & Ozer, M. (2023). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal, 1(1), 1-6. [Link]

  • Gümüş, F., et al. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Records of Natural Products, 13(2), 133-140. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

  • Ouyang, D., et al. (2019). Piperine induces the suppression of STAT-3, IκBα and p65 through phosphorylation, which further inhibits BCL-2 resulting in activation of cell apoptosis in cervical cancer cells. Experimental and Therapeutic Medicine, 18(5), 3749-3758. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

  • Pohanka, M. (2014). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. BioMed Research International, 2014, 837426. [Link]

  • ResearchGate. (n.d.). IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated.... [Link]

  • Wikipedia. (2024). Piperidine. [Link]

  • MedLink Neurology. (n.d.). Mechanism of action of acetylcholinesterase inhibitors. [Link]

  • Sugimoto, H., et al. (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Journal of Medicinal Chemistry, 33(7), 1880-1887. [Link]

  • Ferla, S., & Gising, J. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5489. [Link]

  • Van Rensburg, C. E., et al. (1997). Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines. Anticancer Research, 17(6D), 4443-4445. [Link]

  • ResearchGate. (n.d.). The schematic representation of the STAT3 signaling pathway. [Link]

  • Shode, F. O., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. Journal of Chemical and Pharmaceutical Research, 8(1), 58-65. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

  • Google Patents. (n.d.). WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity.

  • ResearchGate. (n.d.). (PDF) Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. [Link]

  • Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 861951. [Link]

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 43(1), 1-18. [Link]

  • D'Alba, F., et al. (2023). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry, 66(3), 2024-2037. [Link]

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  • Wikipedia. (2024). Category:Piperidines. [Link]

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  • 360iResearch. (2023). Pharmaceutical Grade Piperidine Derivatives Market 2025-2032. [Link]

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  • Bautista-Hernández, L. A., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(14), 5501. [Link]

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Sources

The Fluorobenzyl Group: A Strategic Asset in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of fluorine-containing motifs is a cornerstone of contemporary medicinal chemistry. Among these, the fluorobenzyl group has emerged as a particularly versatile and impactful moiety for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides a comprehensive overview of the multifaceted roles of the fluorobenzyl group in drug design. We will delve into its fundamental physicochemical properties, explore its influence on metabolic stability, target binding affinity, and bioavailability, and provide detailed experimental protocols for evaluating these parameters. Through a synthesis of established principles and field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to rationally deploy the fluorobenzyl group to overcome common challenges in medicinal chemistry and accelerate the discovery of novel therapeutics.

The Rationale for Fluorobenzylation: Beyond a Simple Halogen Substitution

The introduction of a fluorobenzyl group into a drug candidate is a deliberate strategic decision, driven by the unique electronic properties of fluorine and its influence on the overall molecular architecture. Unlike other halogens, fluorine's small van der Waals radius (1.47 Å) and high electronegativity (3.98 on the Pauling scale) impart a range of desirable attributes without introducing significant steric bulk.

The primary motivations for incorporating a fluorobenzyl moiety can be broadly categorized as:

  • Enhancing Metabolic Stability: Blocking sites of oxidative metabolism is a critical step in improving a drug's half-life and oral bioavailability. The robust carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450s (CYPs).[1]

  • Modulating Physicochemical Properties: The strong electron-withdrawing nature of fluorine can profoundly influence the acidity (pKa) of nearby functional groups, altering a molecule's ionization state at physiological pH.[2] This, in turn, affects solubility, permeability, and interactions with biological targets.

  • Improving Target Binding Affinity: The fluorobenzyl group can participate in a variety of non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole interactions, and even weak C-F···H-C hydrogen bonds. These interactions can lead to a significant increase in binding affinity and, consequently, potency.

  • Enhancing Bioavailability and CNS Penetration: By improving metabolic stability and modulating lipophilicity, the fluorobenzyl group can enhance a drug's ability to be absorbed into the systemic circulation and, for central nervous system (CNS) targets, to cross the blood-brain barrier (BBB).[1][3]

Strategic Impact on Drug Disposition and Efficacy

Fortifying Metabolic Fortitude: Blocking the Path of Degradation

A primary application of the fluorobenzyl group is to shield metabolically labile positions on a molecule. Unsubstituted benzyl groups, for instance, are often susceptible to hydroxylation at the benzylic carbon or on the aromatic ring, leading to rapid clearance. The introduction of a fluorine atom can effectively block these metabolic "soft spots."

Mechanism of Metabolic Protection:

The enhanced metabolic stability conferred by the fluorobenzyl group is not solely due to the strength of the C-F bond. Fluorine's high electronegativity withdraws electron density from the aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes.[4] This deactivation of the ring hinders the initial step of oxidative metabolism.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a standard procedure to assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.

Materials:

  • Test compound and positive control (e.g., a rapidly metabolized compound)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Acetonitrile (ACN) for reaction termination

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Prepare the liver microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[5]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomal suspension to each well.

    • Add the test compound or positive control to the wells to achieve the final desired concentration (e.g., 1 µM).[6]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[6]

    • Incubate the plate at 37°C with gentle shaking.

  • Time-Point Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot from each well.[5][6]

    • Immediately terminate the reaction by adding a multiple volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).

Fine-Tuning Binding Affinity: The Power of Specific Interactions

The introduction of a fluorobenzyl group can significantly enhance a drug's binding affinity for its target protein. This is often attributed to the ability of the fluorine atom to participate in favorable interactions within the binding pocket.

A notable example is the development of thrombin inhibitors. The substitution of a benzyl group with a 4-fluorobenzyl group resulted in a five-fold improvement in inhibitory activity (Ki = 0.057 µM for the fluorinated compound vs. 0.27 µM for the non-fluorinated analog). X-ray crystallography revealed that the fluorine atom engages in close contacts with the protein backbone, contributing to the enhanced binding.

Table 1: Impact of Fluorobenzyl Substitution on Binding Affinity

Drug TargetCompound PairModificationIC50 / Ki (Fluorinated)IC50 / Ki (Non-fluorinated)Fold Improvement
ThrombinInhibitor SeriesBenzyl to 4-Fluorobenzyl0.057 µM (Ki)0.27 µM (Ki)~5x
Adenosine A2A ReceptorXanthine DerivativesBenzylamino to 6-chloro-2-fluoro-3-methoxybenzyl)amino68.5 nM (Ki)>1000 nM (Ki)>14x

Data synthesized from available literature. Specific values are illustrative and may vary based on assay conditions.[7]

Experimental Protocol: Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific receptor using a radiolabeled ligand.

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with high specific activity

  • Unlabeled test compound and a known reference compound

  • Assay buffer (e.g., Tris-HCl with appropriate additives)

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters (pre-treated with a blocking agent like polyethyleneimine)

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add a series of dilutions of the unlabeled test compound.

    • Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).

  • Incubation:

    • Add the radiolabeled ligand to all wells at a concentration at or below its Kd.

    • Add the receptor preparation to all wells to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using a filtration manifold.[8] This separates the bound from the free radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.[9]

  • Quantification:

    • Transfer the filters to scintillation vials.

    • Add scintillation cocktail to each vial.

    • Count the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Navigating Biological Barriers: Enhancing Bioavailability and CNS Penetration

The ability of a drug to reach its site of action is paramount to its therapeutic effect. The fluorobenzyl group can positively influence both oral bioavailability and penetration of the blood-brain barrier.

Impact on Lipophilicity and Permeability

Lipophilicity, often expressed as logP or logD, is a critical determinant of a drug's ability to cross biological membranes. The introduction of a fluorine atom generally increases lipophilicity, which can enhance membrane permeability. However, the effect is nuanced and depends on the position of the fluorine atom on the benzyl ring and the overall molecular context. An optimal range of lipophilicity is often required for good oral absorption and CNS penetration.[10]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Permeability

The PAMPA assay is a high-throughput in vitro method to predict the passive permeability of compounds across the blood-brain barrier.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., a lipid mixture in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and control compounds with known BBB permeability

  • Plate reader (UV-Vis or other suitable detection method)

Procedure:

  • Membrane Coating:

    • Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Preparation of Solutions:

    • Prepare a solution of the test compound and controls in PBS (with a small percentage of a co-solvent like DMSO if necessary).[11]

  • Assay Assembly:

    • Fill the acceptor plate wells with PBS.

    • Add the compound solutions to the donor plate wells.

    • Place the donor plate on top of the acceptor plate to form a "sandwich."[12]

  • Incubation:

    • Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a plate reader.

  • Data Analysis:

    • Calculate the effective permeability (Pe) of the compound using the following equation: Pe = - (Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) where Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C]a is the compound concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Synthesis and Characterization

The incorporation of a fluorobenzyl group into a molecule is typically achieved through standard synthetic methodologies. Fluorobenzyl halides (bromides or chlorides) are common starting materials for nucleophilic substitution reactions to form ethers, amines, or carbon-carbon bonds.[13] Alternatively, fluorobenzaldehydes can be used in reductive amination reactions.

Spectroscopic Characterization:

The presence of a fluorobenzyl group can be readily confirmed using standard spectroscopic techniques:

  • ¹⁹F NMR: The fluorine atom provides a distinct signal in the ¹⁹F NMR spectrum, with a chemical shift that is characteristic of its electronic environment.

  • ¹H and ¹³C NMR: The fluorine atom causes characteristic splitting patterns in the signals of adjacent protons and carbons due to J-coupling.

  • Mass Spectrometry: The presence of fluorine can be confirmed by the accurate mass measurement of the molecular ion.

Case Studies: The Fluorobenzyl Group in Approved Drugs

The successful application of the fluorobenzyl group is evident in numerous FDA-approved drugs across various therapeutic areas.

  • Relugolix: An oral gonadotropin-releasing hormone (GnRH) receptor antagonist used for the treatment of prostate cancer and uterine fibroids. The 2-fluoro-benzyl group is a key component of its structure.

  • Ubrogepant: A calcitonin gene-related peptide (CGRP) receptor antagonist for the treatment of migraine. It features a trifluoroethyl group, a related fluorinated alkyl moiety that confers desirable properties.

Conclusion and Future Perspectives

The fluorobenzyl group is a powerful and versatile tool in the medicinal chemist's armamentarium. Its ability to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity has been instrumental in the development of numerous successful drugs. A thorough understanding of the underlying principles governing its effects, coupled with robust experimental evaluation, enables the rational design of drug candidates with improved pharmacokinetic and pharmacodynamic profiles. As our understanding of fluorine's role in molecular interactions continues to evolve, we can anticipate even more sophisticated and strategic applications of the fluorobenzyl group in the future of drug discovery.

Visualizations

Metabolic_Pathway_of_Benzyl_vs_Fluorobenzyl cluster_0 Metabolism of Benzyl Group cluster_1 Metabolism of Fluorobenzyl Group Benzyl_Compound Benzyl-R Benzylic_Hydroxylation Benzylic Hydroxylation (CYP450) Benzyl_Compound->Benzylic_Hydroxylation Aromatic_Hydroxylation Aromatic Hydroxylation (CYP450) Benzyl_Compound->Aromatic_Hydroxylation Metabolite_1 HO-CH(R)-Ph Benzylic_Hydroxylation->Metabolite_1 Metabolite_2 Benzyl-R-(OH) Aromatic_Hydroxylation->Metabolite_2 Rapid_Clearance_1 Rapid Clearance Metabolite_1->Rapid_Clearance_1 Metabolite_2->Rapid_Clearance_1 Fluorobenzyl_Compound F-Benzyl-R Metabolic_Block Metabolic Blockade Fluorobenzyl_Compound->Metabolic_Block C-F Bond Strength Reduced_Metabolism Reduced Aromatic Hydroxylation Fluorobenzyl_Compound->Reduced_Metabolism Ring Deactivation Stable_Compound Increased Systemic Exposure Metabolic_Block->Stable_Compound Reduced_Metabolism->Stable_Compound

Figure 1: Comparative metabolic pathways of benzyl and fluorobenzyl groups.

Experimental_Workflow_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor_Prep Prepare Receptor (Membranes/Purified) Incubation Incubate Receptor, Radioligand, & Test Compound Receptor_Prep->Incubation Ligand_Prep Prepare Radioligand & Test Compounds Ligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound/Free Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Scintillation Counting of Bound Radioligand Washing->Counting IC50_Calc Calculate IC50 from Dose-Response Curve Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Figure 2: Workflow for a radioligand receptor binding assay.

References

  • Effect of lipophilicity on the bioavailability of drugs after percutaneous administration by dissolving microneedles. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2021). ACS Publications. Retrieved January 23, 2026, from [Link]

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  • Structures and Ki/IC50 values of the first marketed A2A-selective AR... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

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  • Viewing a reaction path diagram. (n.d.). Cantera. Retrieved January 23, 2026, from [Link]

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  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2021). PubMed Central. Retrieved January 23, 2026, from [Link]

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A Technical Guide to the Discovery and Synthesis of Novel Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a paramount heterocyclic scaffold in modern medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and bioactive natural products.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to act as a versatile three-dimensional framework for precise ligand-receptor interactions.[2][3][4] This guide provides an in-depth technical overview of contemporary strategies for the discovery and synthesis of novel piperidine compounds. It navigates the key strategic decisions in synthetic design, from de novo ring construction to late-stage functionalization of existing piperidine cores. We will explore the mechanistic underpinnings of powerful synthetic transformations, including catalytic asymmetric methods, cycloaddition reactions, and direct C-H functionalization. Each section is grounded in authoritative literature and supplemented with practical, field-proven insights, detailed experimental protocols, and visual aids to empower researchers in the rational design and efficient synthesis of next-generation piperidine-based therapeutics.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The six-membered saturated nitrogen heterocycle, piperidine, is one of the most frequently encountered structural motifs in FDA-approved drugs.[2][5][6] Its significance is not merely statistical; the piperidine ring offers a unique combination of structural and chemical features that medicinal chemists leverage to optimize drug candidates.

  • Physicochemical Modulation: The basic nitrogen atom (pKa of piperidinium ion ≈ 11.2) is typically protonated at physiological pH. This positive charge can be crucial for forming key ionic interactions with biological targets and significantly enhances aqueous solubility. The overall lipophilicity of a molecule can be fine-tuned by the substitution pattern on the piperidine ring.[2]

  • Structural Versatility: The chair-like conformation of the piperidine ring provides a rigid, three-dimensional scaffold. Substituents can be placed in well-defined axial or equatorial positions, allowing for precise spatial orientation to probe the binding pockets of enzymes and receptors.[2]

  • Metabolic Stability: Compared to more labile functional groups, the piperidine ring is generally robust to metabolic degradation. However, functionalization at positions adjacent to the nitrogen can be used to modulate its metabolic stability.[2]

  • Improved Pharmacokinetics: The incorporation of a piperidine moiety often leads to enhanced absorption, distribution, metabolism, and excretion (ADME) properties and can reduce toxicity.[2][3][4]

Prominent examples of piperidine-containing drugs include the antipsychotic Risperidone, the stimulant Methylphenidate (Ritalin), and the anticancer agent Niraparib, highlighting the broad therapeutic applicability of this scaffold.[6][7]

Strategic Blueprint for Piperidine Synthesis

The synthesis of a substituted piperidine is not a one-size-fits-all problem. The optimal strategy depends on the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule. The choice of synthetic route is a critical decision that impacts efficiency, cost, and scalability.

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subgraph "cluster_0" { label="Strategic Approaches"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

} } caption { label: "Decision workflow for selecting a piperidine synthesis strategy."; fontsize: 10; fontname: "Helvetica"; }

Figure 1: Decision workflow for selecting a piperidine synthesis strategy.

Two primary philosophies dominate the field:

  • De Novo Ring Construction: Building the piperidine ring from acyclic precursors. This approach offers maximum flexibility in installing substituents and controlling stereochemistry from the outset. Key methods include:

    • Cycloaddition Reactions (e.g., Aza-Diels-Alder)

    • Intramolecular Reductive Amination

    • Ring-Closing Metathesis

    • Catalytic Hydrogenation of Pyridine Precursors

  • Functionalization of a Pre-existing Ring: Modifying a simple, commercially available piperidine or tetrahydropyridine. This is often preferred for rapid library synthesis or late-stage modification of complex molecules. Modern methods focus on:

    • Direct C-H Functionalization

    • Cross-Coupling Reactions

De Novo Synthesis of the Piperidine Ring

Constructing the heterocyclic core allows for intricate control over the final product's architecture.

Aza-Diels-Alder Cycloaddition

The aza-Diels-Alder reaction, a powerful variant of the classic Diels-Alder reaction, constructs the piperidine ring in a single, often stereocontrolled, step by reacting an imine (the dienophile) with a diene.[8]

Mechanism Insight: The reaction can proceed through either a concerted [4+2] cycloaddition pathway or a stepwise Mannich-Michael pathway.[8][9] The mechanism is heavily influenced by the nature of the reactants and the catalyst used. The use of Lewis acids or Brønsted acids to activate the imine often favors a stepwise mechanism, whereas purely thermal reactions are more likely to be concerted.[8][9]

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subgraph "cluster_main" { label="Aza-Diels-Alder Reaction"; bgcolor="#F1F3F4";

} } caption { label: "General mechanism of the Aza-Diels-Alder reaction."; fontsize: 10; fontname: "Helvetica"; }

Figure 2: General mechanism of the Aza-Diels-Alder reaction.

Catalytic Asymmetric Variants: The development of chiral catalysts has transformed the aza-Diels-Alder reaction into a premier method for synthesizing enantiomerically enriched piperidines.[10] Chiral phosphine catalysts, for example, have been shown to be highly effective in the [4+2] annulation of imines with allenes, affording functionalized piperidines with excellent stereoselectivity.[10]

Reductive Amination Strategies

Reductive amination is a robust and widely used method for forming C-N bonds.[11][12] For piperidine synthesis, an intramolecular double reductive amination of a 1,5-dicarbonyl compound (or a protected precursor) with an amine is a particularly powerful and direct approach.

Causality Behind Experimental Choices: The choice of reducing agent is critical for success.

  • Sodium cyanoborohydride (NaBH₃CN): This agent is a classic choice because it is mild and selectively reduces the iminium ion intermediate in the presence of the starting carbonyl groups.[13] This selectivity is key to preventing premature reduction of the aldehydes or ketones.

  • Sodium triacetoxyborohydride (STAB): A popular modern alternative, STAB is less toxic than NaBH₃CN and is also highly effective and selective. It is often the reagent of choice in pharmaceutical process chemistry.[12][13]

This strategy is especially valuable for creating polyhydroxylated piperidines (iminosugars) by using sugar-derived dialdehydes as starting materials, thereby embedding chirality from a natural source.

Hydrogenation of Pyridine Derivatives

The catalytic hydrogenation of substituted pyridines is one of the most established and scalable methods for accessing piperidines.[1]

Catalyst Systems & Considerations:

  • Heterogeneous Catalysts: Platinum (PtO₂), Palladium (Pd/C), and Rhodium (Rh/C) are commonly used. These are advantageous for ease of removal (filtration) but can sometimes require harsh conditions (high pressure and temperature).

  • Homogeneous Catalysts: Catalysts like Crabtree's catalyst can operate under milder conditions but may be more expensive and require more complex purification.

  • Asymmetric Hydrogenation: The development of chiral rhodium and iridium catalysts has enabled the highly enantioselective hydrogenation of certain pyridine derivatives, providing a direct route to chiral piperidines.[7] A key strategy involves a three-step process: partial reduction of the pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction to furnish the enantioenriched 3-substituted piperidine.[7]

MethodKey AdvantagesKey LimitationsStereocontrol
Aza-Diels-Alder Convergent; high complexity generation; excellent for stereocontrol.Substrate scope can be limited; catalyst development is ongoing.High (with chiral catalysts).
Reductive Amination Operationally simple; uses readily available starting materials.[11]Can require chemoselective reducing agents; substrate protection may be needed.Substrate-dependent; can use chiral amines or substrates.
Pyridine Hydrogenation Scalable; direct route from common precursors.Functional group tolerance can be low; harsh conditions may be required.High (with modern asymmetric catalysts).

Table 1: Comparison of major de novo piperidine synthesis strategies.

Late-Stage Functionalization (LSF) of the Piperidine Core

Modifying an existing piperidine ring is a powerful strategy in drug discovery, allowing for the rapid generation of analogues from a common intermediate to explore structure-activity relationships (SAR).

Catalytic C-H Functionalization

Directly converting a C-H bond into a C-C or C-heteroatom bond is the most atom-economical approach to functionalization.[14] While challenging due to the inert nature of sp³ C-H bonds, significant progress has been made.

Strategic Control of Regioselectivity: The key challenge is controlling which C-H bond reacts.

  • Catalyst and Directing Group Control: Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have shown remarkable regioselectivity. The choice of both the rhodium catalyst and the nitrogen-protecting group can direct the functionalization to the C2, C3, or C4 position of the piperidine ring.[15] For instance, an N-Boc protecting group with a specific rhodium catalyst can favor C2 functionalization, while a different catalyst and an N-acyl group can steer the reaction to the C4 position.[15]

  • Iminium Ion Intermediates: A general platform for α-functionalization involves the regioselective formation of an endo-cyclic iminium ion, which is then trapped by a range of carbon-based nucleophiles.[16] This one-pot process facilitates α-alkylation and α-heteroarylation with excellent functional group tolerance.[16]

Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on the specific substrate.

Protocol 5.1: Asymmetric Aza-Diels-Alder Reaction

This protocol is a general representation for the enantioselective synthesis of a tetrahydropyridine derivative.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral phosphine ligand (e.g., a derivative of phosphepine, 1.1 eq) and the metal precursor (e.g., a phosphine complex, 1.0 eq) in anhydrous, degassed solvent (e.g., Dichloromethane or Toluene). Stir at room temperature for 30-60 minutes to allow for catalyst formation.

  • Reaction Setup: To the catalyst solution, add the allene substrate (1.2 eq). Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Substrate Addition: Slowly add a solution of the imine substrate (1.0 eq) in the same anhydrous solvent via syringe pump over 1-2 hours. Rationale: Slow addition helps to maintain a low concentration of the imine, which can suppress background uncatalyzed reactions and improve enantioselectivity.

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the enantiomerically enriched tetrahydropyridine.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 5.2: C-H Functionalization via Iminium Ion Trapping

This protocol describes the α-alkylation of an N-alkyl piperidine.

  • Iminium Ion Formation: In a round-bottom flask, dissolve the N-alkyl piperidine substrate (1.0 eq) in a suitable solvent (e.g., Acetonitrile). Add the oxidant (e.g., N-tert-Butylbenzenesulfinimidoyl chloride, 1.5 eq) and a base (e.g., Potassium Carbonate, 2.0 eq). Stir the reaction at room temperature for 1-2 hours. Rationale: The oxidant selectively oxidizes the amine to form an intermediate that fragments to the endo-cyclic iminium ion.

  • Nucleophile Addition: Once iminium ion formation is complete (as monitored by TLC or LC-MS), add the carbon nucleophile (e.g., a Grignard reagent or an organolithium reagent, 2.0 eq) dropwise at a low temperature (e.g., -78 °C).

  • Reaction and Quenching: Allow the reaction to warm slowly to room temperature and stir for an additional 1-3 hours. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Extract the mixture with an organic solvent (e.g., Diethyl ether or Ethyl Acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude material using flash column chromatography to isolate the α-functionalized piperidine. Characterize by NMR and mass spectrometry.

Future Perspectives and Challenges

The field of piperidine synthesis continues to evolve, driven by the demands of medicinal chemistry for increasingly complex and diverse molecular architectures.[17]

  • Sustainability: A major focus is the development of "greener" synthetic methods that use non-toxic catalysts, aqueous reaction media, and solvent-free conditions, while minimizing waste.[18]

  • Biocatalysis: The use of enzymes to perform selective oxidations and other transformations offers a powerful and environmentally benign approach to creating complex piperidines, potentially reducing multi-step syntheses to just a few steps.[17]

  • Photoredox Catalysis: Light-mediated reactions are enabling novel C-H functionalization pathways under exceptionally mild conditions, expanding the toolbox for late-stage diversification.

  • Computational Chemistry: In silico modeling and machine learning are becoming indispensable for predicting reaction outcomes, designing novel catalysts, and guiding the selection of synthetic routes, thereby accelerating the discovery process.

The ultimate challenge remains the development of general, predictable, and highly selective methods that can deliver any desired piperidine target on demand, with complete control over regio- and stereochemistry. Continued innovation in catalysis and reaction methodology will be essential to meeting this goal and unlocking the full therapeutic potential of the piperidine scaffold.

References

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physicochemical characteristics of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 4-((2-Fluorobenzyl)oxy)piperidine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the essential physicochemical properties of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride (CAS No. 614731-34-9).[1] As a substituted piperidine, this compound is of significant interest to researchers in medicinal chemistry and drug development. Understanding its fundamental characteristics, such as solubility, acidity, lipophilicity, and spectral identity, is paramount for its effective application in synthesis, formulation, and biological screening. This document synthesizes theoretical principles with actionable experimental protocols to serve as a vital resource for scientists and researchers.

Introduction and Molecular Identity

4-((2-Fluorobenzyl)oxy)piperidine hydrochloride belongs to the piperidine class of heterocyclic amines, a scaffold frequently found in pharmaceuticals and biologically active compounds. The incorporation of a fluorobenzyl ether moiety introduces specific steric and electronic features that can significantly influence its interaction with biological targets. The hydrochloride salt form is typically employed to enhance aqueous solubility and improve handling of the otherwise basic parent amine. A thorough characterization of its physicochemical properties is the foundational step in any research and development pipeline, directly impacting everything from reaction optimization to the design of appropriate delivery systems.

Chemical Structure:

Chemical structure of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 4-((2-fluorobenzyl)oxy)piperidine hydrochlorideChemScene
Synonym 4-[(2-fluorophenyl)methoxy]piperidine hydrochloride[1]
CAS Number 614731-34-9[1]
Molecular Formula C₁₂H₁₇ClFNO[1]
Molecular Weight 245.72 g/mol [1]

Core Physicochemical Properties

The utility of a chemical entity in a research or pharmaceutical context is dictated by its physical and chemical properties. These attributes determine its behavior in both chemical and biological systems.

Table 2: Summary of Physicochemical Data

PropertyValue / Expected BehaviorSignificance in Drug Development
Physical Form SolidStability, handling, and formulation (e.g., for tableting).
Melting Point Data not available; expected to be a distinct range for a crystalline solid.Indicator of purity; crucial for thermal stability assessment.
Solubility Expected to be soluble in water and polar organic solvents (e.g., methanol, ethanol).Affects formulation, administration routes, and bioavailability.
pKa ~11.22 (Predicted, based on parent piperidine)[2]
LogP 2.5161 (Calculated)[1]
TPSA 21.26 Ų (Calculated)[1]
Melting Point: An Indicator of Purity and Stability
Solubility: The Gateway to Bioavailability

Solubility is a cornerstone of drug development. The hydrochloride salt structure of the title compound is intentionally designed to enhance aqueous solubility. The protonated piperidine nitrogen forms favorable ionic interactions with water molecules, making it more soluble in polar solvents like water, methanol, and DMSO compared to non-polar solvents like hexane. This property is essential for:

  • Formulation: Enabling the preparation of aqueous solutions for in vitro assays and parenteral dosage forms.

  • Bioavailability: Adequate aqueous solubility is often a prerequisite for absorption in the gastrointestinal tract.

  • Reaction Chemistry: Dictating the choice of solvent systems for further chemical modifications.

Acidity (pKa): The Determinant of In-Vivo Behavior

The pKa value indicates the strength of an acid. For 4-((2-fluorobenzyl)oxy)piperidine hydrochloride, the relevant pKa is that of the conjugate acid of the piperidine nitrogen. The pKa of protonated piperidine is approximately 11.22.[2] This high pKa value signifies that the piperidine nitrogen is a strong base.

Causality: At physiological pH (~7.4), which is significantly lower than the pKa, the equilibrium will overwhelmingly favor the protonated, cationic form of the molecule. This is critically important because the ionization state affects:

  • Absorption: The charged form is more water-soluble but may have lower passive diffusion across lipid membranes.

  • Receptor Interaction: Ionic interactions are often key binding components between a ligand and its biological target.

  • Distribution: The molecule's ability to cross biological barriers like the blood-brain barrier is heavily influenced by its charge.

Structural Confirmation and Purity Analysis

A combination of spectroscopic and chromatographic techniques is required to unambiguously confirm the structure of 4-((2-fluorobenzyl)oxy)piperidine hydrochloride and assess its purity.

Spectroscopic Characterization

NMR is the most powerful tool for elucidating the precise structure of an organic molecule. For this compound, ¹H and ¹³C NMR are essential.

  • ¹H NMR (Proton NMR): The spectrum will provide information on the number of different types of protons and their connectivity.

    • Aromatic Region (~7.0-7.5 ppm): Signals corresponding to the four protons on the 2-fluorobenzyl ring. The fluorine substitution will create complex splitting patterns.

    • Benzyl Ether Methylene (~4.5 ppm): A singlet or doublet corresponding to the -O-CH₂- group.

    • Piperidine Ring Protons (~1.5-3.5 ppm): A series of multiplets for the protons on the piperidine ring. The protons adjacent to the nitrogen and oxygen will be shifted further downfield.[4][5]

  • ¹³C NMR (Carbon NMR): This technique identifies all non-equivalent carbon atoms.

    • Aromatic Carbons (~115-165 ppm): Signals for the six carbons of the fluorophenyl group. The carbon directly bonded to fluorine will show a large coupling constant (¹JCF).

    • Methylene and Methine Carbons (~20-80 ppm): Resonances for the -O-CH₂- carbon and the carbons of the piperidine ring.[4]

MS provides the exact molecular weight and valuable structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the molecular ion of the free base [M+H]⁺ at m/z 210.13.

Expected Fragmentation: The most common fragmentation pathway for benzyl ethers involves cleavage of the benzylic C-O bond.[6][7] Key expected fragments would include:

  • Tropylium Ion (m/z 91): A classic fragment for benzyl-containing compounds, often forming a highly stable seven-membered aromatic ring.

  • Fluorotropylium or Fluorobenzyl Cation (m/z 109): The characteristic fragment from the 2-fluorobenzyl portion of the molecule.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds. A reversed-phase method would be most appropriate for this molecule.

Rationale for Method Design:

  • Stationary Phase: A C18 column is the workhorse for reversed-phase chromatography, effectively retaining moderately polar to non-polar compounds.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) is used.[8] The acidic additive ensures that the piperidine nitrogen is consistently protonated, leading to sharp, symmetrical peaks.

  • Detection: The benzene ring provides a chromophore suitable for UV detection, typically in the range of 254-265 nm. For related compounds lacking a strong chromophore, a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can be used as the detector.[9]

Experimental Protocols

The following protocols provide standardized, self-validating procedures for the characterization of 4-((2-fluorobenzyl)oxy)piperidine hydrochloride.

Protocol 1: Purity Determination by Reversed-Phase HPLC

Objective: To quantify the purity of the compound and identify any potential impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (or Phosphoric Acid)

  • 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride reference standard and sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of ~1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C[8]

    • Detection Wavelength: 260 nm

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-25 min: 10% B (re-equilibration)

  • System Suitability: Before sample analysis, inject a reference standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the sample solution and integrate all peaks. Calculate the purity by the area percent method.

Protocol 2: Structural Confirmation by NMR Spectroscopy

Objective: To confirm the chemical structure of the compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD-d₄)

  • 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride sample (~5-10 mg)

Procedure:

  • Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum.

  • (Optional but recommended) Acquire 2D NMR spectra, such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation), to aid in unambiguous signal assignment.[10]

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Integrate the ¹H signals and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.

Visualization of Analytical Workflows

Diagrams provide a clear, high-level view of the logical flow of experimental processes.

Diagram 1: Overall Physicochemical Characterization Workflow

G cluster_0 Initial Assessment cluster_1 Core Property Determination cluster_2 Structural Elucidation start Synthesized Compound Batch identity Identity Confirmation (CAS, Formula, MW) start->identity appearance Physical Appearance (Color, Form) identity->appearance melting_point Melting Point Analysis appearance->melting_point solubility Solubility Screening appearance->solubility purity HPLC Purity Assay appearance->purity end_node Final Characterization Report melting_point->end_node solubility->end_node nmr NMR Spectroscopy (1H, 13C, 2D) purity->nmr ms Mass Spectrometry (MW, Fragmentation) nmr->ms ms->end_node

Caption: Logical workflow for the complete physicochemical characterization.

Diagram 2: HPLC Purity Analysis Workflow

HPLC_Workflow prep 1. Reagent & Sample Preparation method_dev 2. Method Setup (Column, Mobile Phase, Gradient) prep->method_dev sys_suit 3. System Suitability Test (RSD <= 2%) method_dev->sys_suit sys_suit->method_dev Fail injection 4. Sample Injection sys_suit->injection Pass data_acq 5. Data Acquisition (Chromatogram) injection->data_acq analysis 6. Data Analysis (Integration, % Area) data_acq->analysis report 7. Purity Report analysis->report

Caption: Step-by-step workflow for HPLC purity determination.

Conclusion

This guide has detailed the key , grounding theoretical knowledge in practical, replicable experimental protocols. A comprehensive understanding of its identity, purity, solubility, and structural features is non-negotiable for its successful application in scientific research. The provided data and methodologies serve as a robust starting point for any researcher, scientist, or drug development professional working with this compound, ensuring both scientific integrity and operational efficiency.

References

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and calculated 13C, 1H and 15N NMR chemical shifts (ppm) of 4-pypp. Retrieved from [Link]

  • PubMed. (2010). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Retrieved from [Link]

  • ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • The Merck Index Online. (n.d.). Piperidine. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-(2-fluorobenzyl)piperidine. Retrieved from [Link]

  • ACS Publications. (n.d.). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]

  • Google Patents. (n.d.). The HPLC analytical approach of 3-amino piperidine.
  • University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • Brazilian Journal of Pharmaceutical Sciences. (n.d.). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • PubChem. (n.d.). (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Fluorobenzyl)piperidine hydrochloride. Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-((2-Fluorobenzyl)oxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for the safe handling, storage, and emergency management of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural checklists to explain the causality behind safety protocols, ensuring a self-validating system of laboratory practice. By integrating data from authoritative sources, this guide establishes a foundation of expertise, experience, and trustworthiness for working with this valuable research compound.

Compound Identification and Physicochemical Profile

4-((2-Fluorobenzyl)oxy)piperidine hydrochloride is a substituted piperidine derivative used as a building block in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in many pharmaceuticals, making its derivatives, like the subject of this guide, of significant interest in the synthesis of novel therapeutic agents.[1] Understanding its fundamental properties is the first step in ensuring safe and effective use.

PropertyValueSource
Chemical Name 4-((2-Fluorobenzyl)oxy)piperidine hydrochlorideChemScene[2]
Synonyms 4-[(2-fluorophenyl)methoxy]piperidine hydrochlorideChemScene[2]
CAS Number 614731-34-9ChemScene[2]
Molecular Formula C₁₂H₁₇ClFNOChemScene[2]
Molecular Weight 245.72 g/mol ChemScene[2]
Appearance White to off-white solidSigma-Aldrich
Storage Temperature 2-8°C, sealed in a dry environmentChemScene[2]

Hazard Identification and Toxicological Assessment

A thorough understanding of the potential hazards is paramount. 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed. [3]

  • H315: Causes skin irritation. [3]

  • H319: Causes serious eye irritation. [3]

  • H335: May cause respiratory irritation. [3]

Symptoms of Exposure:

  • Ingestion: May cause nausea, vomiting, and abdominal pain. Due to its "harmful if swallowed" classification, ingestion can lead to more severe health consequences.[6]

  • Skin Contact: Can result in redness, itching, and inflammation. Prolonged contact may lead to more severe irritation.[3]

  • Eye Contact: Will cause serious irritation, characterized by redness, watering, and pain.[3]

  • Inhalation: May irritate the respiratory tract, leading to coughing and shortness of breath.[3]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07), indicating that the substance is an irritant, skin sensitizer, and may be harmful.[2]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

The primary principle of laboratory safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls

The causality behind engineering controls is the containment of the hazardous substance at its source. For a solid compound like 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride, which can form dust, the following are essential:

  • Chemical Fume Hood: All handling of the solid, including weighing and preparing solutions, must be conducted in a certified chemical fume hood. This prevents the inhalation of airborne particles.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

PPE provides the final barrier between the researcher and the chemical. The selection of PPE is not arbitrary; it is dictated by the specific hazards of the compound.

  • Eye and Face Protection: Safety glasses with side shields are mandatory. A face shield should be worn in situations where there is a risk of splashing, such as when preparing solutions.[7]

  • Skin Protection:

    • Gloves: Nitrile gloves are recommended due to their resistance to a broad range of chemicals. Gloves should be inspected before use and changed immediately if contaminated.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: If for any reason work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. However, this should be a last resort, as engineering controls are the preferred method of exposure mitigation.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling Protocol

This protocol is designed to be a self-validating system, where each step reinforces safety.

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the work area of any unnecessary equipment or chemicals.

  • PPE Donning: Put on all required PPE as detailed in Section 3.2.

  • Weighing:

    • Use a weigh boat or glassine paper to contain the solid.

    • Use a spatula to carefully transfer the desired amount. Avoid creating dust.

    • If any solid is spilled, clean it up immediately following the procedures in Section 5.

  • Solution Preparation:

    • If preparing a solution, add the solid to the solvent slowly.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

  • Post-Handling:

    • Clean all equipment used.

    • Wipe down the work surface in the fume hood.

    • Properly dispose of any contaminated materials (e.g., weigh boats, gloves) in a designated hazardous waste container.

    • Wash hands thoroughly after removing gloves.

Storage Requirements

Proper storage is essential for both safety and maintaining the chemical's stability.

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is 2-8°C.[2]

  • Incompatibilities: Avoid storage with strong oxidizing agents.[3]

  • Stability: The compound is stable under normal storage conditions. However, hazardous decomposition products upon thermal decomposition include carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[3]

Emergency Procedures: Spill and Exposure Management

A rapid and informed response is crucial in the event of a spill or exposure.

Spill Response

The following workflow outlines the steps to be taken in the event of a spill.

Sources

An In-Depth Technical Guide to the Solubility Profiling of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for determining the aqueous solubility of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride, a critical parameter for researchers in drug discovery and development. Given the scarcity of publicly available quantitative data for this specific compound, this document outlines the authoritative, field-proven methodologies required to generate reliable and reproducible solubility profiles. The focus is on the causality behind experimental choices and the establishment of self-validating protocols essential for regulatory and research milestones.

Introduction: The Critical Role of Solubility Data

4-((2-Fluorobenzyl)oxy)piperidine hydrochloride is a piperidine derivative, a structural motif prevalent in numerous pharmaceuticals.[1][2] The hydrochloride salt form suggests an effort to improve the physicochemical properties of the parent molecule, which is a common strategy in drug development.[3] Aqueous solubility is a gatekeeping parameter in the preformulation stage; it profoundly influences a drug candidate's dissolution rate, bioavailability, and subsequent formulation design.[4] Compounds with aqueous solubility below 10 mg/mL across a pH range of 1 to 7 are often flagged for potential bioavailability challenges.[4]

This guide addresses the absence of specific solubility data by presenting the gold-standard experimental protocols necessary to characterize this compound thoroughly. We will cover thermodynamic and kinetic solubility determination, pH-dependent profiling, and the analytical quantification methods required for accurate measurements.

Physicochemical Foundation: Predicting and Understanding Behavior

Before embarking on experimental measurements, it is crucial to understand the intrinsic properties of the molecule that govern its solubility.

2.1 Molecular Structure and Properties

PropertyValue / PredictionSource / MethodSignificance in Solubility
Molecular Formula C₁₂H₁₇ClFNOChemScene[9]Defines the elemental composition.
Molecular Weight 245.72 g/mol ChemScene[9]Essential for converting mass concentration (mg/mL) to molarity (mol/L).
Predicted pKa ~8.5 - 9.5In silico predictionThe piperidine nitrogen is basic. The pKa dictates the pH at which the molecule transitions between its ionized (more soluble) and neutral (less soluble) forms.[3]
Predicted logP ~2.0 - 3.0In silico predictionIndicates the lipophilicity of the neutral form. A higher logP suggests lower intrinsic solubility.
Note: pKa and logP values are estimates based on the piperidine moiety and general structural features, as would be obtained from software like ACD/Labs Percepta,[7] Epik,[5] or other computational models.[10] These predictions are crucial for designing the pH range for solubility studies.

The basic piperidine nitrogen is expected to be protonated at physiological pH, forming the hydrochloride salt. This ionization significantly influences the pH-solubility profile. The solubility will be highest at low pH, where the molecule is fully protonated, and will decrease as the pH approaches and surpasses the pKa, leading to the precipitation of the less soluble free base.[3]

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a given solvent and is the most reliable measurement for formulation development.[11][12] The Shake-Flask method, as recommended by the International Council for Harmonisation (ICH) and the World Health Organization (WHO), is the definitive protocol for this determination.[13][14][15]

3.1 Principle of the Shake-Flask Method

An excess of the solid compound is agitated in a specific solvent or buffer system for an extended period until equilibrium is achieved between the undissolved solid and the dissolved solute.[15] The resulting saturated solution is then filtered to remove all solid particles, and the concentration of the dissolved compound in the filtrate is quantified.

3.2 Detailed Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride solid to a series of clear glass vials. Causality: Using an excess ensures that the final solution is truly saturated. Verifying the solid form (e.g., crystallinity) before and after the experiment is crucial to detect any phase changes.[13]

  • Solvent Addition: Add a precise volume of the desired aqueous medium (e.g., purified water, 0.9% saline, or specific pH buffers) to each vial.

  • Equilibration: Seal the vials and place them on a mechanical agitator or orbital shaker in a temperature-controlled environment, typically at 25°C or 37°C.[11][13] Agitate for a sufficient duration to reach equilibrium, which is generally confirmed when samples taken at different time points (e.g., 24, 48, and 72 hours) show no significant change in concentration.[15]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles. Causality: Filtration is a critical step to ensure that only the dissolved compound is measured. Improper filtration is a common source of erroneously high solubility values.

  • Quantification: Dilute the clear filtrate with an appropriate mobile phase and analyze the concentration using a validated analytical method, typically HPLC-UV (see Section 5.0).[11]

G cluster_prep 1. Preparation & Setup cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solid compound to vials prep2 Add precise volume of aqueous buffer prep1->prep2 equil1 Seal vials and place on orbital shaker at 37°C prep2->equil1 equil2 Agitate for 24-72h. Sample at multiple time points. equil1->equil2 sep1 Allow suspension to settle equil2->sep1 sep2 Filter supernatant through 0.22 µm syringe filter sep1->sep2 quant1 Dilute clear filtrate sep2->quant1 quant2 Analyze concentration via validated HPLC-UV method quant1->quant2 result result quant2->result Thermodynamic Solubility Value

Kinetic and pH-Dependent Solubility Profiling

While thermodynamic solubility is definitive, kinetic solubility is a higher-throughput method used in early discovery to quickly assess compounds.[12][16][17] For an ionizable compound like 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride, understanding its solubility across a physiological pH range is mandatory.[13][14]

4.1 Kinetic Solubility Protocol (Turbidimetric Method)

Kinetic solubility measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is diluted into an aqueous buffer.[17]

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).[16]

  • Plate Setup: In a 96-well microplate, add the aqueous buffer of interest.[18]

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer and mix thoroughly.[18][19]

  • Precipitation Detection: Incubate the plate (e.g., for 2 hours at room temperature) and then measure the turbidity (light scattering) using a nephelometer or a plate reader.[12][18] The concentration at which significant light scattering occurs is reported as the kinetic solubility.

4.2 pH-Solubility Profile Determination

This experiment uses the thermodynamic shake-flask method but is repeated across a range of buffers. According to ICH guidelines, this should cover the physiological range of pH 1.2 to 6.8.[13][14]

  • Buffer Preparation: Prepare a series of pharmacopoeial buffers, at minimum pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[13] The pH of the buffers should be confirmed at the experimental temperature (e.g., 37°C).[13]

  • Execution: Perform the shake-flask protocol (Section 3.2) in parallel for each buffer system.

  • Data Analysis: Plot the resulting solubility (in mg/mL or µg/mL) against the final measured pH of the saturated solution. This profile is critical for predicting oral absorption and selecting formulation strategies.[20]

G cluster_plate Assay Plate Preparation cluster_process Incubation & Measurement start Prepare Compound Stock in 100% DMSO plate_buffer Dispense aqueous buffer (e.g., PBS, pH 7.4) into 96-well plate start->plate_buffer plate_add Add small volume of DMSO stock to buffer plate_buffer->plate_add incubate Incubate plate with shaking (e.g., 2h at 25°C) plate_add->incubate measure Measure turbidity via nephelometry or UV plate reader incubate->measure result Kinetic Solubility Value (Concentration at precipitation) measure->result

Analytical Quantification: HPLC-UV Method

Accurate quantification of the dissolved compound is paramount. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable technique for this purpose.[21][22]

5.1 Rationale for Method Selection

The presence of the aromatic fluorobenzyl group in the molecule provides a strong chromophore, making it ideally suited for UV detection. A reverse-phase HPLC method offers excellent resolution and robustness for quantifying small molecules in aqueous matrices.[23][24]

5.2 Example HPLC-UV Protocol

A validated analytical method is required as per ICH Q2(R2) guidelines.[25] The following provides a starting point for method development.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column offering good retention for moderately lipophilic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source to ensure consistent peak shape for the basic amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient Start at 10% B, ramp to 90% B over 10 minA gradient ensures elution of the compound with a sharp peak and cleans the column of any late-eluting impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Injection Volume 10 µLA typical volume for analytical HPLC.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
UV Detection ~264 nmWavelength corresponding to the absorbance maximum of the fluorophenyl ring.
Calibration Prepare a 5-point calibration curve from a stock solution of known concentration. Linearity (R² > 0.99) must be demonstrated.[21]Essential for accurate quantification of the unknown solubility samples.
Data Presentation and Interpretation

All quantitative solubility data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Thermodynamic Solubility of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride

Solvent System Temperature (°C) Solubility (µg/mL) (Mean ± SD, n=3) Solubility (mM) (Mean ± SD, n=3) Final pH
Purified Water 25 [Experimental Data] [Calculated Data] [Measured Data]
0.9% NaCl 37 [Experimental Data] [Calculated Data] [Measured Data]
pH 1.2 Buffer 37 [Experimental Data] [Calculated Data] [Measured Data]
pH 4.5 Buffer 37 [Experimental Data] [Calculated Data] [Measured Data]

| pH 6.8 Buffer | 37 | [Experimental Data] | [Calculated Data] | [Measured Data] |

Interpretation: The data will likely show the highest solubility at pH 1.2, decreasing as the pH increases towards 6.8.[3] This is the expected behavior for a salt of a weak base. The solubility in purified water will be dictated by the pH of the resulting solution after the salt dissolves.

Conclusion

Determining the solubility of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride requires a systematic and rigorous approach. By following the authoritative protocols outlined in this guide—from physicochemical prediction to thermodynamic profiling and validated analytical quantification—researchers can generate the high-quality, reliable data necessary to make informed decisions in the drug development process. The causality-driven methodologies described herein ensure that the resulting data is not just a number, but a well-understood parameter grounded in scientific principle.

References

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  • Title: Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat Source: ResearchGate URL: [Link]

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  • Title: A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance Liquid Chromatography–Ultraviolet/Fluorescence Detection in Human Plasma and Serum Source: ACS Omega URL: [Link]

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Methodological & Application

Application Notes and Protocols for the Characterization of 4-((2-Fluorobenzyl)oxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-((2-Fluorobenzyl)oxy)piperidine hydrochloride is a substituted piperidine derivative of interest in pharmaceutical research and development.[1] The piperidine scaffold is a prevalent core in many active pharmaceutical ingredients, recognized for its ability to modulate physicochemical and pharmacokinetic properties.[2] Comprehensive analytical characterization is a critical component of the drug development process, ensuring the identity, purity, potency, and stability of the active pharmaceutical ingredient (API). This document provides a detailed guide to the analytical methods and protocols for the thorough characterization of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride. The methodologies described herein are designed to provide a robust framework for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride is essential for method development.

PropertyValue/InformationSource
Chemical Name4-((2-Fluorobenzyl)oxy)piperidine hydrochlorideN/A
CAS Number193357-21-0[3]
Molecular FormulaC₁₂H₁₇ClFNO[4]
Molecular Weight229.72 g/mol [3]
AppearanceWhite to off-white solid[5]
Melting Point158-160 °C[5]
SolubilityMiscible in water[6]

Note: Some data is for the free base or closely related analogs and should be confirmed for the hydrochloride salt.

Analytical Workflow for Comprehensive Characterization

A multi-technique approach is necessary for the unambiguous characterization of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride. The following diagram illustrates a logical workflow for the analysis of this compound.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Structural Elucidation cluster_2 Purity and Impurity Profiling cluster_3 Solid-State Characterization Sample Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Sample->NMR Structure Confirmation MS Mass Spectrometry (LC-MS, HRMS) Sample->MS Molecular Weight FTIR FTIR Spectroscopy Sample->FTIR Functional Groups HPLC HPLC-UV/CAD (Purity, Assay) Sample->HPLC Purity Assessment GC GC-FID/MS (Residual Solvents) Sample->GC Volatile Impurities TGA Thermogravimetric Analysis (TGA) Sample->TGA Thermal Stability DSC Differential Scanning Calorimetry (DSC) Sample->DSC Thermal Transitions XRPD X-Ray Powder Diffraction (XRPD) Sample->XRPD Crystallinity

Sources

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of 4-((2-Fluorobenzyl)oxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-((2-Fluorobenzyl)oxy)piperidine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, making its structural integrity and purity paramount in drug development and quality control. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a highly sensitive and specific method for the characterization of such molecules. This application note provides a detailed protocol and theoretical framework for the analysis of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride using Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). We will delve into the rationale behind the chosen analytical parameters, predict the fragmentation pathways, and offer a comprehensive guide for researchers, scientists, and drug development professionals.

Scientific Principles & Causality

The selection of an appropriate analytical technique is dictated by the physicochemical properties of the analyte. 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride possesses a basic piperidine nitrogen, making it readily amenable to protonation. This characteristic makes positive-ion Electrospray Ionization (ESI) the ideal method for generating gas-phase ions with minimal in-source fragmentation. The hydrochloride salt form, while beneficial for the compound's stability and solubility, can present challenges in ESI-MS by causing ion suppression.[1][2] Therefore, careful sample preparation and chromatographic separation are crucial to mitigate these effects and ensure robust and reproducible results.

Tandem mass spectrometry (MS/MS) is employed for structural confirmation. By selecting the protonated molecule ([M+H]⁺) as the precursor ion and subjecting it to collision-induced dissociation (CID), we can induce fragmentation at specific bonds. The resulting product ions provide a veritable fingerprint of the molecule, allowing for unambiguous identification and differentiation from potential isomers or impurities. The fragmentation of piperidine derivatives is often governed by cleavages of the piperidine ring and reactions influenced by its substituents.[3]

Experimental Workflow

The overall experimental process for the mass spectrometric analysis of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride is outlined below. This workflow is designed to ensure sample purity, optimal ionization, and detailed structural elucidation.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation a Weighing & Dissolution b Dilution to Working Concentration a->b c LC Separation b->c d ESI Ionization (+ve mode) c->d e Full Scan MS (m/z 100-500) d->e f Tandem MS (MS/MS) of [M+H]⁺ e->f g Identify [M+H]⁺ f->g h Analyze Fragmentation Pattern g->h i Structural Confirmation h->i fragmentation cluster_path1 Pathway 1: Benzylic Cleavage cluster_path2 Pathway 2: Piperidine Ring Opening cluster_path3 Pathway 3: Neutral Loss M [M+H]⁺ m/z 210.13 A Fluorotropylium Cation m/z 109.04 M->A - C₅H₁₀NO B Iminium Ion m/z 100.08 M->B - C₇H₆FO C Loss of Fluorobenzyl Group m/z 102.09 M->C - C₇H₆F

Sources

The Strategic Application of 4-((2-Fluorobenzyl)oxy)piperidine Hydrochloride in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the assembly of molecular scaffolds that offer a blend of favorable physicochemical properties, synthetic tractability, and versatile biological activity is paramount. The 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride scaffold has emerged as a significant building block for medicinal chemists. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in drug design. We will explore the rationale behind its design, its synthesis, and its potential applications, supported by detailed protocols and mechanistic insights. The piperidine ring is a highly privileged scaffold in medicinal chemistry, present in a wide range of clinically approved drugs, primarily targeting cancer and central nervous system (CNS) disorders.[1]

The hydrochloride salt form of this scaffold enhances its solubility and stability, making it amenable to formulation and in vitro screening. This guide will delve into the nuanced interplay of the three key components of this molecule: the piperidine core, the flexible ether linkage, and the strategically fluorinated benzyl moiety.

Physicochemical Properties and Design Rationale

The unique combination of the piperidine ring, the ether linkage, and the 2-fluorobenzyl group endows this scaffold with a desirable profile for drug development.

PropertyValue/DescriptionSignificance in Drug Design
Molecular Formula C₁₂H₁₇ClFNOProvides the basic atomic composition.
Molecular Weight 245.72 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
Topological Polar Surface Area (TPSA) 21.26 ŲSuggests good cell membrane permeability and potential for blood-brain barrier penetration.
cLogP 2.5161Indicates a balance between lipophilicity and hydrophilicity, crucial for solubility and membrane transport.
Hydrogen Bond Acceptors 2The ether oxygen and the piperidine nitrogen can participate in hydrogen bonding with biological targets.
Hydrogen Bond Donors 1The protonated piperidine nitrogen is a key hydrogen bond donor.
Rotatable Bonds 3Provides conformational flexibility, allowing the molecule to adapt to the binding pockets of various targets.

Table 1: Key physicochemical properties of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride.

The Piperidine Core: A Versatile Anchor

The piperidine ring is a ubiquitous heterocyclic motif in pharmaceuticals.[1] Its saturated, six-membered ring structure offers several advantages:

  • Three-Dimensionality: It provides a non-planar scaffold, which can lead to more specific and higher-affinity interactions with biological targets compared to flat aromatic systems.

  • Basic Nitrogen Center: The piperidine nitrogen is typically protonated at physiological pH, allowing for the formation of a strong salt bridge with acidic residues (e.g., aspartate, glutamate) in a protein's active site. This is a common and powerful interaction for anchoring ligands.

  • Modulation of Physicochemical Properties: The piperidine ring can influence a molecule's solubility, lipophilicity, and metabolic stability.

The Ether Linkage: A Flexible Spacer

The ether linkage connecting the piperidine and the fluorobenzyl group provides crucial conformational flexibility. This allows the two terminal moieties to adopt optimal orientations within a binding pocket, maximizing their interactions with the target protein. Unlike a more rigid linker, the ether bond permits rotation, which can be critical for achieving high-affinity binding.

The 2-Fluorobenzyl Moiety: Enhancing Potency and Pharmacokinetics

The introduction of a fluorine atom onto the benzyl ring is a well-established strategy in medicinal chemistry with multiple benefits:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This can block a potential site of metabolism, thereby increasing the half-life and oral bioavailability of a drug candidate.

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atom can subtly influence the pKa of the piperidine nitrogen, which can fine-tune its interaction with the target and affect its off-target activities. The ortho-positioning of the fluorine atom can have a more pronounced electronic effect compared to other positions.

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds with backbone amides or dipole-dipole interactions with polar residues in a binding pocket. In some cases, the fluorine atom has been shown to interact with carbonyl carbons of protein backbones.

  • Improved Membrane Permeation: Strategic fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes, including the blood-brain barrier.

Synthetic Protocol: A Practical Guide

The synthesis of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride can be efficiently achieved via a Williamson ether synthesis.[2][3] This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide.[2][3]

Overall Synthetic Scheme

Synthesis cluster_0 Step 1: N-Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection and Salt Formation A 4-Hydroxypiperidine B N-Boc-4-hydroxypiperidine A->B Boc₂O, Et₃N DCM, 0°C to rt C N-Boc-4-hydroxypiperidine E N-Boc-4-((2-fluorobenzyl)oxy)piperidine C->E NaH, THF 0°C to rt D 2-Fluorobenzyl bromide D->E NaH, THF 0°C to rt F N-Boc-4-((2-fluorobenzyl)oxy)piperidine G 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride F->G HCl in Dioxane or Ether

Caption: Synthetic pathway for 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride.

Step-by-Step Experimental Protocol

Step 1: N-Protection of 4-Hydroxypiperidine

  • To a solution of 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add triethylamine (Et₃N, 1.5 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (2 mL/g) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-4-hydroxypiperidine, which can often be used in the next step without further purification.

Step 2: Williamson Ether Synthesis

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 15 mL/g) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF (5 mL/g) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add 2-fluorobenzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-4-((2-fluorobenzyl)oxy)piperidine.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve N-Boc-4-((2-fluorobenzyl)oxy)piperidine (1.0 eq) in a minimal amount of a suitable solvent such as diethyl ether or 1,4-dioxane.

  • Add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M, 3-5 eq) or bubble HCl gas through the solution at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours, during which time a precipitate should form.

  • Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride as a white to off-white solid.

Applications in Drug Design: A World of Possibilities

The 4-((2-fluorobenzyl)oxy)piperidine hydrochloride scaffold is a versatile starting point for the development of a wide range of therapeutic agents. Its utility stems from the ability to readily modify the piperidine nitrogen, which serves as a key attachment point for introducing various pharmacophoric elements.

Potential Therapeutic Targets

Based on the known activities of piperidine-containing drugs, this scaffold could be explored for the development of ligands for several target classes:

  • G-Protein Coupled Receptors (GPCRs): Many CNS-active drugs targeting dopamine, serotonin, and histamine receptors incorporate a piperidine moiety.[4] The 4-((2-fluorobenzyl)oxy)piperidine core can serve as a scaffold for developing novel antagonists or agonists for these receptors.

  • Enzyme Inhibitors: The piperidine ring can be found in inhibitors of various enzymes, including acetylcholinesterase (AChE). The development of novel AChE inhibitors is a key strategy for the treatment of Alzheimer's disease.

  • Ion Channels: Piperidine derivatives have been developed as modulators of various ion channels, including potassium and calcium channels.

Structure-Activity Relationship (SAR) Exploration

The synthetic accessibility of the piperidine nitrogen allows for the systematic exploration of the structure-activity relationship.

SAR cluster_0 Scaffold cluster_1 Modification Points A 4-((2-Fluorobenzyl)oxy)piperidine B Piperidine Nitrogen (R1) A->B Introduce diverse substituents to modulate target affinity and selectivity C Benzyl Ring (R2, R3, R4) A->C Further substitution to fine-tune electronic properties and binding

Caption: Key modification points for SAR studies.

Hypothetical SAR for a GPCR Target:

Let's consider a hypothetical scenario where we are designing antagonists for a GPCR. The 4-((2-fluorobenzyl)oxy)piperidine scaffold can be elaborated by attaching a pharmacophore to the piperidine nitrogen.

CompoundR¹ GroupHypothetical Activity (Ki, nM)Rationale for Modification
1a -H500Parent scaffold with moderate activity.
1b -CH₃250Small alkyl group may improve lipophilicity and van der Waals interactions.
1c -(CH₂)₂-Ph50Introduction of an aromatic group can lead to beneficial pi-pi stacking interactions with aromatic residues in the binding pocket.
1d -(CH₂)₂-indole10The indole moiety can act as a hydrogen bond donor and participate in pi-pi stacking, potentially leading to a significant increase in affinity.
1e -C(=O)-Ph>1000The introduction of an amide may alter the electronics and conformation unfavorably for this hypothetical target.

Table 2: Hypothetical SAR data for derivatives of 4-((2-fluorobenzyl)oxy)piperidine targeting a GPCR.

This hypothetical SAR table illustrates how systematic modification of the piperidine nitrogen can lead to a significant improvement in binding affinity.

Conclusion: A Scaffold with Significant Potential

The 4-((2-fluorobenzyl)oxy)piperidine hydrochloride scaffold represents a valuable tool in the medicinal chemist's arsenal. Its favorable physicochemical properties, synthetic accessibility, and the strategic incorporation of a fluorinated benzyl group make it an attractive starting point for the development of novel therapeutics. The ability to easily diversify the scaffold by modifying the piperidine nitrogen allows for rapid SAR exploration and optimization of lead compounds. While specific biological data for this exact compound is not widely published, the principles outlined in this application note, based on the well-established roles of its constituent parts in drug design, provide a strong rationale for its use in a variety of drug discovery programs.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • García-López, C., et al. (2022). Pharmacological targeting of G protein-coupled receptor heteromers. Pharmacological Research, 184, 106439. [Link]

Sources

Application Notes and Protocols for 4-((2-Fluorobenzyl)oxy)piperidine Hydrochloride: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of the Fluorobenzyl Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a vast array of clinically approved drugs targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal framework for optimizing drug-target interactions, enhancing metabolic stability, and improving pharmacokinetic profiles.[1] The introduction of a fluorobenzyl moiety, as seen in 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride, offers researchers a nuanced tool for fine-tuning ligand properties. The fluorine atom can modulate lipophilicity, pKa, and metabolic stability, and can participate in specific interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions. This guide provides a comprehensive overview of the applications and experimental protocols for 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride, designed for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a research chemical is fundamental to its effective application.

PropertyValueSource
CAS Number 614731-34-9Commercial Supplier Data
Molecular Formula C₁₂H₁₇ClFNOCommercial Supplier Data
Molecular Weight 245.72 g/mol Commercial Supplier Data
Appearance White to off-white solidCommercial Supplier Data
Purity Typically ≥98%Commercial Supplier Data
Storage 2-8°C, sealed in a dry environmentCommercial Supplier Data
Solubility Soluble in water[2]

Synthesis Protocol: A Reliable Two-Step Approach

The synthesis of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride can be efficiently achieved through a two-step process involving a Williamson ether synthesis followed by deprotection and salt formation. This method is advantageous due to the commercial availability of the starting materials and the generally high yields of each step.

Step 1: Synthesis of tert-butyl 4-((2-fluorobenzyl)oxy)piperidine-1-carboxylate

This step employs the Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[3][4][5][6][7] Here, the alkoxide is generated in situ from N-Boc-4-hydroxypiperidine using a strong base.

Workflow for Williamson Ether Synthesis:

G cluster_0 Reaction Setup cluster_2 Workup & Purification A N-Boc-4-hydroxypiperidine E Stir at 0°C to RT A->E B 2-Fluorobenzyl bromide B->E Add dropwise C Sodium Hydride (NaH) C->E D Anhydrous DMF D->E F Quench with water E->F G Extract with Ethyl Acetate F->G H Purify by Column Chromatography G->H I tert-butyl 4-((2-fluorobenzyl)oxy) piperidine-1-carboxylate H->I G cluster_0 Reaction cluster_1 Isolation A Boc-protected intermediate C Stir at RT A->C B 4M HCl in Dioxane B->C D Precipitation C->D E Filter and wash with ether D->E F Dry under vacuum E->F G 4-((2-Fluorobenzyl)oxy) piperidine hydrochloride F->G G AChE Acetylcholinesterase Thiocholine Thiocholine AChE->Thiocholine Hydrolyzes ATCI Acetylthiocholine (Substrate) ATCI->AChE TNB 5-Thio-2-nitrobenzoate (Yellow Product, λmax = 412 nm) Thiocholine->TNB DTNB DTNB (Ellman's Reagent) DTNB->TNB Inhibitor Test Compound Inhibitor->AChE Inhibits

Sources

Application Notes and Protocols for In Vitro Assays Involving 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Piperidine Analog

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to a wide array of pharmaceuticals targeting central nervous system (CNS) disorders, cancer, and infectious diseases[1]. Its prevalence is attributed to favorable physicochemical properties that enhance drug-like characteristics, including metabolic stability and improved transport across biological membranes[1]. The compound 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride, with its distinct substitution pattern, represents a novel entity for which the biological targets and mechanism of action are yet to be fully elucidated.

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed framework for the initial in vitro characterization of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride. Based on its structural motifs—a piperidine ring and a fluorobenzyl group—we hypothesize potential interactions with the sigma-1 receptor (S1R) and G-protein coupled receptors (GPCRs), both of which are known to bind ligands with similar features[2][3]. The protocols herein are designed to be self-validating systems to rigorously test these hypotheses.

Hypothesized Biological Target: The Sigma-1 Receptor (S1R)

The sigma-1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum, that has emerged as a pluripotent drug target for various pathologies, including neurodegenerative diseases and cancer[4][5][6]. Many known S1R ligands possess a piperidine or related nitrogenous heterocyclic core. Therefore, a primary objective in characterizing 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride is to determine its affinity for the S1R.

Experimental Rationale: Radioligand Binding Assays

Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor[4][7]. This technique relies on the competition between a radiolabeled ligand with known affinity and the unlabeled test compound for binding to the receptor. By measuring the displacement of the radioligand at various concentrations of the test compound, the inhibition constant (Kᵢ) can be calculated, providing a quantitative measure of binding affinity.

Protocol 1: Competitive Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol outlines the determination of the binding affinity of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride for the human sigma-1 receptor.

Materials and Reagents:

  • Test Compound: 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride (CAS: 614731-34-9)[8]

  • Radioligand: -pentazocine (a selective S1R agonist)[4][7]

  • Non-specific Binding Control: Haloperidol[9]

  • Receptor Source: Guinea pig liver membranes (rich in S1R) or membranes from cells overexpressing human S1R[7]

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)

  • Instrumentation: Scintillation counter, cell harvester, 96-well plates, glass fiber filters[10]

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting and Detection cluster_analysis Data Analysis A Prepare serial dilutions of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride D Combine receptor membranes, radioligand, and test compound in a 96-well plate A->D B Prepare radioligand solution (³H-pentazocine) B->D C Prepare receptor membranes C->D E Incubate at 37°C for 90 minutes to reach equilibrium D->E F Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand E->F G Wash filters with ice-cold assay buffer F->G H Measure radioactivity of filters using a scintillation counter G->H I Plot percentage of specific binding against the log concentration of the test compound H->I J Calculate IC₅₀ and Ki values I->J

Caption: Workflow for the Sigma-1 Receptor Radioligand Binding Assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare serial dilutions of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.

    • Prepare a working solution of -pentazocine at a concentration close to its Kₔ for S1R (typically 1-5 nM).

    • Homogenize the receptor source (e.g., guinea pig liver) in ice-cold assay buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 100-200 µ g/well .

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Receptor membranes, -pentazocine, and assay buffer.

      • Non-specific Binding: Receptor membranes, -pentazocine, and a high concentration of haloperidol (e.g., 10 µM).

      • Competitive Binding: Receptor membranes, -pentazocine, and varying concentrations of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride.

  • Incubation:

    • Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium[7].

  • Harvesting:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand[7].

  • Detection and Analysis:

    • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Parameter Description
IC₅₀ The concentration of an inhibitor where the response is reduced by half.
Kᵢ The inhibition constant for a compound; a measure of its binding affinity.
Kₔ The dissociation constant of the radioligand.

Hypothesized Biological Target: G-Protein Coupled Receptors (GPCRs)

GPCRs constitute a large family of transmembrane receptors that are crucial drug targets[11]. The piperidine moiety is present in many GPCR ligands, including those for histamine and dopamine receptors[12][13]. Functional assays are essential to determine if a compound acts as an agonist, antagonist, or inverse agonist at a particular GPCR[14][15].

Experimental Rationale: Calcium Flux Assays

Many GPCRs, upon activation, signal through the Gq pathway, leading to the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum[14][16]. Calcium flux assays utilize fluorescent indicators, such as Fluo-4 AM, that exhibit a significant increase in fluorescence intensity upon binding to Ca²⁺[17][18][19]. This allows for the real-time monitoring of changes in intracellular Ca²⁺ concentration following compound addition.

Protocol 2: In Vitro Calcium Flux Assay

This protocol describes a method to assess the functional activity of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride on a GPCR that signals through the Gq pathway, using a cell line endogenously or recombinantly expressing the target receptor.

Materials and Reagents:

  • Test Compound: 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride

  • Cell Line: A suitable cell line expressing the GPCR of interest (e.g., HEK293 cells).

  • Calcium Indicator: Fluo-4 AM[17][19]

  • Pluronic F-127: To aid in the dispersion of Fluo-4 AM.

  • Probenecid: To prevent the efflux of the dye from the cells.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Instrumentation: Fluorescence plate reader or fluorescence microscope with live-cell imaging capabilities.

Principle of the Calcium Flux Assay:

G cluster_loading Cell Loading cluster_stimulation GPCR Stimulation cluster_detection Fluorescence Detection A Cells are incubated with membrane-permeable Fluo-4 AM B Intracellular esterases cleave the AM ester group, trapping the fluorescent indicator inside the cell A->B C Addition of an agonist (or the test compound) activates the Gq-coupled GPCR B->C D This triggers a signaling cascade leading to the release of Ca²⁺ from the endoplasmic reticulum C->D E The released Ca²⁺ binds to Fluo-4, causing a significant increase in its fluorescence intensity D->E F The change in fluorescence is measured over time using a plate reader or microscope E->F

Caption: Principle of the Fluo-4 AM based Calcium Flux Assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture the cells in a 96-well black, clear-bottom plate until they reach 80-90% confluency.

  • Dye Loading:

    • Prepare a loading solution containing Fluo-4 AM (typically 1-5 µM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in the assay buffer.

    • Remove the cell culture medium and add the loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark[17][20].

  • Washing:

    • Gently wash the cells twice with the assay buffer (containing probenecid) to remove excess dye[17].

    • Add fresh assay buffer to each well.

  • Compound Addition and Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for a few seconds.

    • Add varying concentrations of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride to the wells. If testing for antagonistic activity, pre-incubate the cells with the test compound before adding a known agonist.

    • Immediately begin recording the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time (typically for 1-3 minutes).

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

    • For agonism, plot the response against the log concentration of the test compound to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

    • For antagonism, the IC₅₀ can be determined from the inhibition of the agonist response.

Parameter Description
EC₅₀ The concentration of a drug that gives half-maximal response.
IC₅₀ The concentration of an inhibitor where the response is reduced by half.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust starting point for the in vitro pharmacological characterization of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride. By systematically evaluating its binding affinity for the sigma-1 receptor and its functional activity at relevant GPCRs, researchers can gain crucial insights into its mechanism of action and therapeutic potential. Positive results from these initial assays would warrant further investigation, including selectivity profiling against other receptors and transporters, and subsequent evaluation in more complex cell-based and in vivo models[15].

References

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Sadek, B., et al. (2021). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules, 26(11), 3326. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.34.1–1.34.21. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved January 23, 2026, from [Link]

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  • Fakhr, H., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 26(16), 4963. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved January 23, 2026, from [Link]

  • Xu, T., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 706927. [Link]

  • Jacobson, A. E., et al. (2012). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). Bioorganic & medicinal chemistry, 20(13), 4065–4075. [Link]

  • Yasi, F., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Current opinion in biotechnology, 68, 137–144. [Link]

  • Abbasi, A., et al. (2023). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. International journal of molecular sciences, 24(2), 1699. [Link]

  • Sahn, J. J., et al. (2022). Defining the Ligand-dependent Interactome of the Sigma 1 Receptor. bioRxiv. [Link]

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  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved January 23, 2026, from [Link]

  • Brune, S., et al. (2015). The Sigma Enigma: In Vitro / in Silico Site-Directed Mutagenesis Studies Unveil σ 1 Receptor Ligand Binding. PLoS ONE, 10(4), e0123193. [Link]

  • Sadek, B., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Advances, 9(2), 948–965. [Link]

  • Joseph, N., et al. (2020). Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators. Bio-protocol, 10(11), e3646. [Link]

  • Albuquerque, E. X., et al. (1981). Characterization of neuromuscular blocking action of piperidine derivatives. Molecular pharmacology, 19(3), 436–446. [Link]

  • Kourrich, S., et al. (2012). Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels. Frontiers in neuroscience, 6, 172. [Link]

  • ChemSynthesis. (n.d.). 4-(2-fluorobenzyl)piperidine. Retrieved January 23, 2026, from [Link]

  • Ligneau, X., et al. (2007). BF2.649 [1- piperidine, Hydrochloride], a Nonimidazole Inverse Agonist/Antagonist at the Human Histamine H3 Receptor: Preclinical Pharmacology. The Journal of pharmacology and experimental therapeutics, 322(2), 762–773. [Link]

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 38(24), 4821–4829. [Link]

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Application Notes & Protocols: Developing CNS Agents with Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold as a Privileged Structure in CNS Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most significant and prevalent structural motifs in medicinal chemistry.[1] Its ubiquity in pharmaceuticals, particularly those targeting the Central Nervous System (CNS), is no coincidence. The piperidine moiety is considered a "privileged scaffold" because its unique combination of physicochemical properties makes it an ideal building block for CNS drug candidates.[2]

The ring's saturated, non-aromatic nature allows for a defined three-dimensional geometry (typically a chair conformation), which can be crucial for precise interaction with the complex binding pockets of CNS targets like G-protein coupled receptors (GPCRs) and enzymes.[2] Furthermore, the basic nitrogen atom is typically protonated at physiological pH, which can facilitate key hydrogen bonding interactions and modulate properties like solubility and membrane permeability. Its presence often enhances metabolic stability and improves pharmacokinetic (ADME) profiles, critical attributes for agents that must cross the highly selective Blood-Brain Barrier (BBB).[2]

This privileged status is validated by the numerous successful CNS drugs that incorporate this scaffold, including methylphenidate (Ritalin) for ADHD, donepezil (Aricept) for Alzheimer's disease, and risperidone (Risperdal) for schizophrenia.[3][4][5] This guide provides an in-depth technical overview and actionable protocols for researchers engaged in the design, synthesis, and evaluation of novel piperidine-based CNS agents.

Section 1: Medicinal Chemistry and Synthesis Strategies

The success of a piperidine-based CNS agent is fundamentally linked to its chemical design and the efficiency of its synthesis. The strategic placement of substituents on the piperidine ring dictates the molecule's Structure-Activity Relationship (SAR), influencing its potency, selectivity, and pharmacokinetic properties.[6][7]

Causality Behind Synthetic Choices

The most common and versatile method for synthesizing substituted piperidines is the hydrogenation of the corresponding pyridine precursors.[1] This approach is favored for its reliability and the wide availability of substituted pyridines. Catalysts like rhodium, ruthenium, and nickel are often employed, with the choice of catalyst and conditions influencing the stereochemical outcome (cis- vs. trans-isomers), which is critical for biological activity.[1] For instance, heterogeneous ruthenium catalysts have been developed for diastereoselective cis-hydrogenation of multi-substituted pyridines.[1]

Alternative strategies, such as intramolecular cyclization reactions, offer pathways to more complex or stereochemically defined piperidine cores. These methods, while often more complex, provide greater control over the final molecular architecture.[1]

General Synthesis & Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a piperidine-based drug candidate starting from a substituted pyridine.

G cluster_0 Synthesis Phase cluster_1 Purification & Analysis Pyridine Substituted Pyridine (Starting Material) Reaction Catalytic Hydrogenation (e.g., H2, Ru/C, MeOH) Pyridine->Reaction Reagents & Catalyst Crude Crude Piperidine Product Reaction->Crude Reaction Work-up (Filtration, Evaporation) Purification Flash Chromatography (Silica Gel) Crude->Purification Load onto column QC Purity & Identity Check (LC-MS, NMR) Purification->QC Collect & Combine Fractions QC->Purification Repurify if needed Final Pure Piperidine Compound (>95% Purity) QC->Final Meets Specs

Caption: High-level workflow for piperidine synthesis and purification.

Protocol 1: Synthesis of N-Benzyl-4-phenylpiperidine via Reductive Amination

This protocol details a common method for N-functionalization of a piperidine core, a key step in building diversity for SAR studies.

Objective: To synthesize N-benzyl-4-phenylpiperidine from 4-phenylpiperidine and benzaldehyde.

Materials:

  • 4-phenylpiperidine (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for elution

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Magnetic stir plate

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • NMR spectrometer, LC-MS system

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-phenylpiperidine (1.0 eq) in DCM in a round-bottom flask, add benzaldehyde (1.05 eq). Stir the mixture at room temperature for 20 minutes. The formation of the intermediate iminium ion is expected.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive amination, as it does not readily reduce the starting aldehyde.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by adding saturated NaHCO₃ solution. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions and evaporate the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity (>95%).

Section 2: In Vitro Pharmacological Evaluation

Once a library of piperidine derivatives is synthesized, a cascade of in vitro assays is required to characterize their biological activity, selectivity, and suitability as CNS drug candidates.

The In Vitro Screening Cascade

The initial phase of testing involves high-throughput screening (HTS) to identify "hits" that interact with the primary CNS target. Hits are then subjected to secondary assays to confirm potency, determine the mode of action, and assess selectivity against off-targets. A crucial step for any CNS candidate is evaluating its ability to cross the BBB.[8]

G Compound Synthesized Piperidine Library HTS Primary Screen (e.g., Receptor Binding Assay) Compound->HTS Hits Initial Hits HTS->Hits Identify Actives DoseResponse Dose-Response Assay (Determine IC50/EC50) Hits->DoseResponse Potent Potent Compounds DoseResponse->Potent Confirm Potency Selectivity Selectivity Panel (Against Off-Targets) Potent->Selectivity Selective Selective Compounds Selectivity->Selective Confirm Selectivity BBB In Vitro BBB Assay (e.g., PAMPA, Transwell) Selective->BBB BBB->Selective Poor Permeability (Back to SAR) Leads Lead Candidates for In Vivo Testing BBB->Leads Good Permeability

Caption: A typical in vitro screening cascade for CNS drug discovery.

Protocol 2: In Vitro Blood-Brain Barrier (BBB) Permeability Transwell Assay

This protocol describes a widely used method to predict the ability of a compound to cross the BBB.[9] It uses a co-culture of brain microvascular endothelial cells (BMECs) and astrocytes to create a more physiologically relevant barrier model.[10]

Objective: To determine the apparent permeability coefficient (Papp) of piperidine derivatives across an in vitro BBB model.

Materials:

  • Human cerebral microvascular endothelial cells (hCMEC/D3) or primary BMECs

  • Primary human or rat astrocytes

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Appropriate cell culture media and supplements

  • Test compounds (dissolved in a suitable vehicle, e.g., DMSO)

  • Lucifer Yellow (paracellular marker for barrier integrity)

  • Hank's Balanced Salt Solution (HBSS)

  • LC-MS/MS system for compound quantification

Step-by-Step Methodology:

  • Model Setup:

    • Coat the bottom of the Transwell plate wells with a suitable extracellular matrix protein (e.g., collagen). Seed astrocytes and culture until confluent.

    • Coat the apical side of the Transwell inserts. Seed BMECs onto the inserts.

    • Place the BMEC-seeded inserts into the wells containing the astrocyte monolayer to create the co-culture model. Culture for 5-7 days to allow for tight junction formation.

  • Barrier Integrity Check:

    • Measure the Trans-Endothelial Electrical Resistance (TEER) using a voltohmmeter. A high TEER value (e.g., >150 Ω·cm²) indicates the formation of a tight monolayer.

    • Self-Validation: Only proceed with inserts that meet the pre-defined TEER threshold.

  • Permeability Assay (Apical to Basolateral):

    • Wash the cells in both apical (top) and basolateral (bottom) chambers with pre-warmed HBSS.

    • Add HBSS containing the test compound and Lucifer Yellow to the apical chamber.

    • Add fresh HBSS to the basolateral chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh HBSS.

    • At the end of the experiment, take a sample from the apical chamber.

  • Analysis:

    • Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

    • Measure the fluorescence of Lucifer Yellow to confirm barrier integrity was maintained throughout the experiment. A low passage (<2%) is required.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of compound appearance in the basolateral chamber (mol/s).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration in the apical chamber (mol/cm³).

Data Presentation: Hypothetical Screening Results

The data gathered from these assays allows for direct comparison of compounds, guiding the selection of candidates for further development.

Compound IDTarget Ki (nM)Off-Target Ki (nM)Selectivity RatioPapp (x 10⁻⁶ cm/s)CNS MPO Score*
PIP-001 15.2>10,000>6500.83.5
PIP-002 2.1 45021412.5 5.2
PIP-003 158.6>10,000>609.84.8
PIP-004 5.5 8,200>14001.13.9

*CNS Multiparameter Optimization (MPO) score is a calculated value based on multiple physicochemical properties to predict CNS drug-likeness.

Interpretation: Based on this data, PIP-002 emerges as a promising lead candidate. It exhibits high target potency, good permeability, and a high CNS MPO score, justifying its progression into in vivo models.

Section 3: In Vivo Evaluation in CNS Disease Models

Promising candidates from in vitro testing must be evaluated in relevant animal models of CNS disease to assess their efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship.[11]

Rationale for Model Selection

The choice of animal model is critical and depends on the therapeutic indication.

  • Parkinson's Disease: MPTP-induced neurotoxicity in mice mimics the loss of dopaminergic neurons and resulting motor deficits.[12]

  • Alzheimer's Disease: Scopolamine-induced amnesia in rats is a common model for assessing pro-cognitive effects.[13] Transgenic mouse models (e.g., FAD 4T) that develop amyloid plaques are also used.[14]

  • Depression/Anxiety: The Forced Swim Test and Elevated Plus Maze are widely used behavioral paradigms to screen for antidepressant and anxiolytic activity, respectively.[14]

Overall CNS Drug Discovery Pipeline

This diagram provides a bird's-eye view of the entire development process, from initial chemical synthesis to preclinical in vivo validation.

G cluster_0 Discovery Phase cluster_1 Preclinical Phase Synthesis Synthesis of Piperidine Library InVitro In Vitro Screening (Potency, Selectivity, BBB Perm.) Synthesis->InVitro LeadGen Lead Identification & Optimization (SAR) InVitro->LeadGen LeadGen->Synthesis Iterative Design PK Pharmacokinetics (PK) (Brain Exposure) LeadGen->PK Advance Leads Efficacy In Vivo Efficacy (Disease Models) PK->Efficacy Tox Preliminary Toxicology Efficacy->Tox Candidate Preclinical Candidate Selection Tox->Candidate

Caption: A simplified pipeline of CNS drug discovery and development.

Protocol 3: The Rotarod Test for Motor Coordination (Parkinson's Model)

This protocol assesses the effect of a test compound on motor impairment in the MPTP mouse model of Parkinson's disease.

Objective: To evaluate if a piperidine compound can rescue motor coordination deficits induced by MPTP.

Materials:

  • Male C57BL/6 mice

  • MPTP (neurotoxin)

  • Test compound and vehicle

  • Rotarod apparatus (accelerating rod)

Step-by-Step Methodology:

  • Acclimation and Training:

    • Acclimate mice to the testing room and handle them for several days.

    • Train the mice on the rotarod at a constant speed (e.g., 4 rpm) for 2-3 days, followed by training on an accelerating protocol (e.g., 4 to 40 rpm over 5 minutes).

    • Self-Validation: Exclude mice that cannot stay on the rod for a baseline duration (e.g., 180 seconds) before the study begins.

  • Disease Induction:

    • Administer MPTP according to an established protocol (e.g., intraperitoneal injections) to induce Parkinsonian deficits. A control group receives saline.

  • Compound Administration:

    • After the MPTP lesion has developed (typically 7-10 days), divide the MPTP-treated mice into vehicle and test compound groups.

    • Administer the test compound or vehicle via the desired route (e.g., oral gavage, IP injection) at a specific time before the behavioral test (e.g., 30-60 minutes).

  • Rotarod Testing:

    • Place a mouse on the accelerating rotarod.

    • Record the latency to fall (in seconds).

    • Perform 3 trials per mouse with an inter-trial interval of at least 15 minutes.

  • Data Analysis:

    • Average the latency to fall for the 3 trials for each mouse.

    • Use appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests) to compare the performance of the MPTP+Vehicle group, the MPTP+Test Compound group, and the Saline Control group.

    • Expected Outcome: A successful compound will significantly increase the latency to fall in the MPTP-treated group compared to the vehicle group, indicating a restoration of motor function.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Gualtieri, F. (2007). Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers. ResearchGate. [Link]

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  • Berlic, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Rahman, M. M., et al. (2023). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics, 15(2), 533. [Link]

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  • Kumar, B., et al. (2017). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Bioactive Compounds. [Link]

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  • Gonce, M., & Barbeau, A. (1977). Antagonism by piperidine of levodopa effects in Parkinson disease. The Lancet. [Link]

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The Piperidine Scaffold: A Keystone in Modern Drug Discovery - Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the piperidine ring system represents one of the most versatile and valuable heterocyclic scaffolds.[1] This six-membered nitrogen-containing heterocycle is a prevalent feature in a multitude of FDA-approved drugs and natural alkaloids, underscoring its significance in medicinal chemistry.[2][3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow for the precise three-dimensional positioning of pharmacophoric elements, making it an ideal building block for designing potent and selective therapeutic agents.[4]

This comprehensive guide provides an in-depth exploration of experimental protocols for the synthesis, purification, characterization, and biological evaluation of piperidine derivatives. The methodologies detailed herein are grounded in established chemical and biological principles, offering a robust framework for researchers navigating the multifaceted landscape of piperidine-focused drug discovery.

Section 1: Synthesis of Piperidine Derivatives: A Protocol for N-Benzylation

The synthesis of piperidine derivatives can be achieved through a variety of methods, including the reduction of pyridine precursors and intramolecular cyclization reactions.[1][5] A common and illustrative example is the N-alkylation of the piperidine ring, which allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Protocol 1: Synthesis of N-Benzylpiperidine

This protocol details the synthesis of N-benzylpiperidine, a common derivative, through the reductive amination of benzaldehyde with piperidine.

Materials:

  • Piperidine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of piperidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add benzaldehyde (1.0 eq).

  • Stir the mixture at room temperature for 20 minutes to allow for the formation of the iminium ion intermediate.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture in portions.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-benzylpiperidine.

Causality of Experimental Choices:

  • Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for reductive amination as it does not readily reduce the starting aldehyde.

  • Dichloromethane (DCM) is a suitable solvent as it is relatively non-polar and effectively dissolves the reactants.

  • The aqueous workup with sodium bicarbonate is necessary to neutralize any remaining acid and remove water-soluble byproducts.

Section 2: Purification of Piperidine Derivatives

The purification of piperidine derivatives is a critical step to ensure the integrity of subsequent characterization and biological evaluation. Column chromatography is a widely employed technique for this purpose.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude N-benzylpiperidine

  • Silica gel (for column chromatography)

  • Hexanes

  • Ethyl acetate

  • Triethylamine (TEA)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).[6]

  • Pack the chromatography column with the silica gel slurry, ensuring a uniform and compact bed.[6]

  • Equilibrate the column by passing several column volumes of the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate with 0.1% TEA) through it.[6]

  • Dissolve the crude N-benzylpiperidine in a minimal amount of the mobile phase and load it onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., from 95:5 to 80:20 hexanes:ethyl acetate with 0.1% TEA).

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

Field-Proven Insights:

  • Peak Tailing: Basic compounds like piperidine derivatives can exhibit peak tailing on silica gel due to strong interactions with acidic silanol groups.[2] The addition of a small amount of a basic modifier like triethylamine (TEA) (0.1-1%) to the eluent can significantly improve peak shape by competing for these acidic sites.[2]

  • Alternative Stationary Phases: For highly basic compounds, using amine-deactivated silica or alumina can be a more effective strategy.[2]

Section 3: Structural Characterization

Unequivocal structural confirmation of synthesized piperidine derivatives is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.

Protocol 3: NMR Spectroscopic Analysis

Materials:

  • Purified N-benzylpiperidine

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H and ¹³C NMR spectra. Two-dimensional NMR techniques like COSY and HSQC can be employed for unambiguous signal assignment.[7]

Expected Spectral Features for N-Benzylpiperidine:

¹H NMR (CDCl₃, ppm) ¹³C NMR (CDCl₃, ppm)
~7.2-7.4 (m, 5H, Ar-H)~138 (Ar-C)
~3.5 (s, 2H, N-CH₂-Ph)~129 (Ar-CH)
~2.4 (t, 4H, piperidine-Hα)~128 (Ar-CH)
~1.5-1.6 (m, 4H, piperidine-Hβ)~127 (Ar-CH)
~1.4 (m, 2H, piperidine-Hγ)~64 (N-CH₂-Ph)
~54 (piperidine-Cα)
~26 (piperidine-Cβ)
~24 (piperidine-Cγ)

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent.

Protocol 4: Mass Spectrometry Analysis

Materials:

  • Purified N-benzylpiperidine

  • Methanol or acetonitrile (LC-MS grade)

  • LC-MS system

Procedure:

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[8]

  • Further dilute the stock solution to a final concentration of approximately 10 µg/mL.[8]

  • Inject the sample into the LC-MS system. Electrospray ionization (ESI) is a common ionization technique for such molecules.

  • Acquire the mass spectrum in positive ion mode.

Expected Result for N-Benzylpiperidine:

The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 176.14.

Section 4: Biological Evaluation: In Vitro Assays

The diverse pharmacological activities of piperidine derivatives necessitate a range of biological assays to elucidate their mechanism of action and therapeutic potential.[3]

Protocol 5: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is used to identify compounds that inhibit the enzyme acetylcholinesterase, a key target in the treatment of Alzheimer's disease.[9]

Assay Principle:

The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[9][10] The presence of an inhibitor reduces the rate of this color formation.[9]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test piperidine derivative

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound at various concentrations.

  • Add 50 µL of DTNB solution to each well.

  • Add 25 µL of AChE solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 25 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.[10]

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition and calculate the IC₅₀ value.

Protocol 6: Monoamine Oxidase (MAO) Inhibition Assay

This assay identifies inhibitors of monoamine oxidase enzymes (MAO-A and MAO-B), which are targets for the treatment of depression and neurodegenerative diseases.[11]

Assay Principle:

MAO enzymes catalyze the oxidative deamination of monoamines, producing hydrogen peroxide (H₂O₂).[11] The amount of H₂O₂ produced can be quantified using a fluorometric probe, where the fluorescence intensity is proportional to the MAO activity.[11]

Materials:

  • MAO-A or MAO-B enzyme

  • p-Tyramine (substrate)

  • Horseradish peroxidase (HRP)

  • Dye reagent (e.g., Amplex Red)

  • Assay buffer

  • Test piperidine derivative

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • In a 96-well black plate, add the test compound at various concentrations.

  • Add the MAO enzyme (either MAO-A or MAO-B) to the wells and incubate for 15 minutes at 25°C.[11]

  • Prepare a working solution containing the substrate (p-tyramine), HRP, and the dye reagent in the assay buffer.

  • Add the working solution to each well to initiate the reaction.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity (e.g., λex = 530 nm, λem = 585 nm).

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Protocol 7: GPCR Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific G protein-coupled receptor (GPCR).[3]

Assay Principle:

A radiolabeled ligand with known affinity for the target GPCR is incubated with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, allowing for the determination of its binding affinity (Ki).[3]

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., ³H-labeled)

  • Unlabeled test piperidine derivative

  • Binding buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a reaction tube, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and the test compound at various concentrations in the binding buffer.

  • Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester to separate bound from free radioligand.[12]

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.[12]

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 8: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cultured cells.[4]

Assay Principle:

The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.[4] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cultured cells (e.g., cancer cell line)

  • Cell culture medium

  • Test piperidine derivative

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[13]

  • Add 10 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.[13][14]

  • Remove the medium and add 100-130 µL of the solubilization solution to dissolve the formazan crystals.[13][14]

  • Measure the absorbance at a wavelength of 492-570 nm using a microplate reader.[13]

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Section 5: Safety and Handling of Piperidine Derivatives

Piperidine and its derivatives should be handled with appropriate safety precautions.[15]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[16]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[16]

  • Handling: Avoid contact with skin, eyes, and clothing.[15] In case of contact, rinse immediately with plenty of water.

  • Storage: Store piperidine derivatives in a cool, dry, and well-ventilated area, away from sources of ignition.[17]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Visualizations

G cluster_synthesis Synthesis of N-Benzylpiperidine Piperidine Piperidine Iminium Ion Iminium Ion Piperidine->Iminium Ion Benzaldehyde Benzaldehyde Benzaldehyde->Iminium Ion N-Benzylpiperidine N-Benzylpiperidine Iminium Ion->N-Benzylpiperidine Reduction STAB Sodium Triacetoxyborohydride STAB->N-Benzylpiperidine

Caption: Synthetic scheme for N-benzylpiperidine.

G Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Purified Fractions Purified Fractions Column Chromatography->Purified Fractions Pure Compound Pure Compound Purified Fractions->Pure Compound Combine & Concentrate Characterization Characterization Biological Assays Biological Assays Pure Compound->Characterization Pure Compound->Biological Assays

Caption: General workflow for purification and analysis.

G Acetylcholine Acetylcholine AChE AChE Acetylcholine->AChE Hydrolysis Choline & Acetate Choline & Acetate AChE->Choline & Acetate Thiocholine Thiocholine AChE->Thiocholine Yellow Product Yellow Product Thiocholine->Yellow Product DTNB DTNB DTNB->Yellow Product Inhibitor Inhibitor Inhibitor->AChE Acetylthiocholine Acetylthiocholine Acetylthiocholine->AChE Substrate

Caption: Principle of the Ellman's assay for AChE inhibition.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]

  • Li, Y., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(14), 6439. [Link]

  • Ma, B., & Chowdhury, G. (2018). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Methods in molecular biology (Clifton, N.J.), 1721, 13–21. [Link]

  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International journal of molecular sciences, 12(4), 2647–2657. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]

  • LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. [Link]

  • Public Health Toxicology. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. [Link]

  • ResearchGate. (2017). MTT assay to evaluate the cytotoxic potential of a drug. [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. [Link]

  • PubMed Central. (2018). Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions. [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. [Link]

  • protocols.io. (2023). MTT (Assay protocol). [Link]

  • DTIC. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). [Link]

  • Oreate AI Blog. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions. [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. [Link]

  • PubMed. (2005). Design and Synthesis of N-benzylpiperidine-purine Derivatives as New Dual Inhibitors of Acetyl- And Butyrylcholinesterase. [Link]

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Application Notes and Protocols for Receptor Binding Studies of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Selective Sigma-1 Receptor Ligand

4-((2-Fluorobenzyl)oxy)piperidine hydrochloride, also known as SA4503, is a high-affinity and selective agonist for the sigma-1 (σ1) receptor.[1][2] The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally active pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[3][4] The σ1 receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is implicated in a wide range of cellular functions, including signal transduction, neuronal plasticity, and cellular survival. Its modulation is a promising therapeutic strategy for various central nervous system (CNS) disorders, such as depression, anxiety, neurodegenerative diseases, and stroke recovery.[1][5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride in receptor binding studies. We will delve into the essential protocols for characterizing the binding affinity and functional activity of this compound at the σ1 receptor, ensuring robust and reproducible data generation.

Physicochemical Properties

A thorough understanding of the compound's properties is fundamental for accurate experimental design and data interpretation.

PropertyValueSource
CAS Number 614731-34-9[7]
Molecular Formula C₁₂H₁₇ClFNO[7]
Molecular Weight 245.72 g/mol [7]
Purity ≥98% (recommended for assays)[7]
Storage 2-8°C, sealed in a dry environment[7]

Experimental Workflows: A Step-by-Step Guide

The following sections provide detailed protocols for essential receptor binding and functional assays. The causality behind each step is explained to empower researchers to adapt these protocols to their specific experimental needs.

Diagram: Overall Experimental Workflow

G cluster_0 Preparation cluster_1 Binding Assays cluster_2 Functional Assay cluster_3 Data Analysis Compound 4-((2-Fluorobenzyl)oxy)piperidine HCl Stock Solution Preparation Competition Competitive Binding Assay Compound->Competition Membrane Cell Culture & Membrane Preparation Saturation Saturation Binding Assay ([3H]-(+)-pentazocine) Membrane->Saturation Membrane->Competition GTP [35S]GTPγS Binding Assay Membrane->GTP Analysis Kd, Bmax, Ki, EC50, Emax Calculation Saturation->Analysis Competition->Analysis GTP->Analysis

Caption: Workflow for characterizing 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride.

Part 1: Cell Culture and Membrane Preparation

The quality of the receptor source is paramount for reliable binding data. While intact cells can be used, isolated membranes are often preferred for their stability and reduced variability.[8] This protocol details the preparation of membranes from cells overexpressing the human sigma-1 receptor.

Rationale for Method Selection
  • HEK293 Cells: Human Embryonic Kidney (HEK293) cells are a robust and widely used cell line for recombinant protein expression due to their high transfection efficiency and rapid growth.

  • Stable Transfection: Establishing a stable cell line expressing the σ1 receptor ensures consistent receptor expression levels across experiments.

  • Membrane Isolation: Isolating the cell membranes enriches the concentration of the membrane-bound σ1 receptor, thereby increasing the signal-to-noise ratio in binding assays.

Protocol: Membrane Preparation from HEK293-σ1 Cells
  • Cell Culture: Culture HEK293 cells stably expressing the human σ1 receptor in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Harvesting: Once confluent, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Scrape the cells into fresh, ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[9] Incubate on ice for 30 minutes with intermittent vortexing.[9]

  • Homogenization: Homogenize the cell lysate using a Dounce homogenizer or a polytron homogenizer on ice.[9]

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.[9]

  • Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[9]

  • Washing: Discard the supernatant and resuspend the membrane pellet in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Repeat the ultracentrifugation step.

  • Final Preparation and Storage: Resuspend the final membrane pellet in a small volume of assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay). Aliquot the membrane preparation and store at -80°C until use.

Part 2: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity and density of receptors.[10][11]

Diagram: Radioligand Binding Assay Principle

G cluster_0 Saturation Binding cluster_1 Competitive Binding Receptor_S Receptor Complex_S Receptor-Ligand Complex Receptor_S->Complex_S Radioligand_S [3H]Radioligand (Increasing Conc.) Radioligand_S->Complex_S Receptor_C Receptor Complex_C Receptor-Ligand Complex Receptor_C->Complex_C Radioligand_C [3H]Radioligand (Fixed Conc.) Radioligand_C->Complex_C Competitor Test Compound (Increasing Conc.) Competitor->Receptor_C Competes with Radioligand

Caption: Principles of saturation and competitive radioligand binding assays.

Protocol: Saturation Binding Assay with [³H]-(+)-pentazocine

This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of the radioligand for the σ1 receptor.[12]

  • Assay Setup: In a 96-well plate, add increasing concentrations of [³H]-(+)-pentazocine (a selective σ1 receptor radioligand) to a fixed amount of membrane preparation (e.g., 50-100 µg protein).

  • Total and Non-specific Binding:

    • Total Binding: Add assay buffer to the wells.

    • Non-specific Binding (NSB): Add a high concentration of a non-labeled competing ligand (e.g., 10 µM haloperidol) to a parallel set of wells to saturate the receptors.[13]

  • Incubation: Incubate the plate at 37°C for 120 minutes to reach equilibrium.[13]

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in a buffer like 0.5% polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculate by subtracting NSB from total binding at each radioligand concentration.

    • Analysis: Plot specific binding against the concentration of [³H]-(+)-pentazocine and fit the data to a one-site binding hyperbola using non-linear regression analysis to determine Kd and Bmax.

Protocol: Competitive Binding Assay

This assay determines the affinity (Ki) of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride for the σ1 receptor by measuring its ability to displace a known radioligand.[10][14]

  • Assay Setup: In a 96-well plate, add a fixed concentration of [³H]-(+)-pentazocine (typically at its Kd value) and increasing concentrations of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride to a fixed amount of membrane preparation.

  • Controls: Include wells for total binding (no competitor) and non-specific binding (10 µM haloperidol).

  • Incubation, Termination, and Counting: Follow the same procedure as the saturation binding assay (steps 3-5).

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.

Part 3: Functional Assay - [³⁵S]GTPγS Binding

This assay determines the functional activity of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride by measuring its ability to stimulate G-protein activation, a hallmark of agonist activity at many GPCRs, although the sigma-1 receptor's signaling is complex and may not strictly follow classical GPCR models.[15][16][17]

Rationale for Method Selection
  • G-Protein Activation: The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins is a direct measure of receptor activation.[17]

  • Functional Characterization: This assay distinguishes agonists, antagonists, and inverse agonists. An agonist will stimulate [³⁵S]GTPγS binding, while an antagonist will block the effect of an agonist.

Protocol: [³⁵S]GTPγS Binding Assay
  • Membrane Preparation: Use membranes prepared as described previously.

  • Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP. The presence of GDP is crucial for observing agonist-stimulated [³⁵S]GTPγS binding.

  • Assay Setup: In a 96-well plate, add increasing concentrations of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride to the membrane preparation.

  • Basal and Non-specific Binding:

    • Basal Binding: Wells containing only membranes and [³⁵S]GTPγS.

    • Non-specific Binding: Wells containing a high concentration of unlabeled GTPγS.

  • Initiation of Reaction: Add [³⁵S]GTPγS to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Scintillation Counting: Quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.

  • Data Analysis:

    • Plot the stimulated [³⁵S]GTPγS binding (above basal) against the log concentration of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and Emax (maximum effect).

Data Interpretation and Expected Results

Based on preclinical studies of SA4503, 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride is expected to exhibit high affinity and selectivity for the σ1 receptor.[2][18]

ParameterExpected ValueInterpretation
Ki (σ1 receptor) Low nanomolar rangeHigh affinity for the sigma-1 receptor.
Selectivity High selectivity over σ2 and other receptorsSpecific interaction with the intended target.
EC₅₀ ([³⁵S]GTPγS) Nanomolar to low micromolar rangePotent agonist activity at the sigma-1 receptor.
Emax ([³⁵S]GTPγS) Significant increase over basal bindingEfficacious activation of G-protein signaling.

Conclusion and Future Directions

These application notes provide a robust framework for the in vitro characterization of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride. The detailed protocols for membrane preparation, radioligand binding, and functional assays will enable researchers to generate high-quality, reproducible data. Further investigations could involve exploring the binding kinetics (kon and koff), performing autoradiography studies in tissue sections, and assessing its effects in cell-based functional assays that measure downstream signaling events. The insights gained from these studies will be invaluable for advancing our understanding of σ1 receptor pharmacology and the therapeutic potential of this promising compound.

References

  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PMC. Available at: [Link]

  • Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. University of Bari Aldo Moro Institutional Research Repository. Available at: [Link]

  • Receptor Binding Assays. MilliporeSigma. Available at: [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Available at: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC. Available at: [Link]

  • GTPγS Binding Assays. NCBI Bookshelf. Available at: [Link]

  • N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: A Potential Ligand for PET Imaging of Sigma Receptors. PubMed. Available at: [Link]

  • On the use of cells or membranes for receptor binding: growth hormone secretagogues. PubMed. Available at: [Link]

  • Preclinical evaluation of [11C]SA4503: radiation dosimetry, in vivo selectivity and PET imaging of sigma1 receptors in the cat brain. PubMed. Available at: [Link]

  • Sigma Receptor Binding Assays. PubMed. Available at: [Link]

  • Primary cell culture of live neurosurgically-resected aged adult human brain cells and single cell transcriptomics. PMC. Available at: [Link]

  • A focus on piperidine and piperazine scaffolds. IRIS UNICT. Available at: [Link]

  • Scintillation proximity assay (SPA) technology to study biomolecular interactions. PubMed. Available at: [Link]

  • SA4503 Mitigates Adriamycin-Induced Nephropathy via Sigma-1 Receptor in Animal and Cell-Based Models. MDPI. Available at: [Link]

  • BF2.649 [1- piperidine, Hydrochloride], a Nonimidazole Inverse Agonist/Antagonist at the Human Histamine H3 Receptor: Preclinical Pharmacology. ResearchGate. Available at: [Link]

  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI. Available at: [Link]

  • The [35S]GTPγS binding assay: Approaches and applications in pharmacology. ResearchGate. Available at: [Link]

  • Scintillation proximity assay. What it is, how it works and what it is used for. YouTube. Available at: [Link]

  • Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery. MDPI. Available at: [Link]

  • Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology. Available at: [Link]

  • Phase II Trial of the Sigma-1 Receptor Agonist Cutamesine (SA4503) for Recovery Enhancement After Acute Ischemic Stroke. ResearchGate. Available at: [Link]

  • Scintillation Proximity Assays in High-Throughput Screening. ResearchGate. Available at: [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC. Available at: [Link]

  • Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). PubMed. Available at: [Link]

  • GTPγS Binding Assays. PubMed. Available at: [Link]

  • SA4503, a novel cognitive enhancer with sigma1 receptor agonist properties, facilitates NMDA receptor-dependent learning in mice. PubMed. Available at: [Link]

  • Radioligand binding methods for membrane preparations and intact cells. PubMed. Available at: [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]

  • Sigma1 and sigma2 Receptor Binding Affinity and Selectivity of SA4503 and Fluoroethyl... PubMed. Available at: [Link]

  • Characterization of neuromuscular blocking action of piperidine derivatives. PubMed. Available at: [Link]

  • 4-(2-fluorobenzyl)piperidine. ChemSynthesis. Available at: [Link]

  • General overview of neuronal cell culture. PMC. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-((2-Fluorobenzyl)oxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, helping you troubleshoot and improve your yield and purity.

Synthesis Overview

The most common and reliable route to 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride is a two-step process. First, the piperidine nitrogen is protected, typically with a tert-butyloxycarbonyl (Boc) group. The subsequent key steps are:

  • Williamson Ether Synthesis: An N-Boc-4-hydroxypiperidine is reacted with a 2-fluorobenzyl halide (e.g., bromide or chloride) under basic conditions to form the ether linkage. This is a classic S(_N)2 reaction.[1][2][3]

  • Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, followed by the formation of the hydrochloride salt, which facilitates purification and improves the compound's stability and handling properties.[4][5]

Visualized Reaction Scheme

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection & Salt Formation N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Boc-protected_Intermediate Boc-protected_Intermediate N-Boc-4-hydroxypiperidine->Boc-protected_Intermediate S N 2 Reaction 2-Fluorobenzyl bromide 2-Fluorobenzyl bromide 2-Fluorobenzyl bromide->Boc-protected_Intermediate Final_Product 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride Boc-protected_Intermediate->Final_Product Acidic Deprotection reagents1 NaH, THF/DMF reagents1->Boc-protected_Intermediate reagents2 HCl in Dioxane/Ether reagents2->Final_Product

Caption: Overall synthetic route to the target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Step 1: Williamson Ether Synthesis
Q1: My yield is low due to poor conversion of N-Boc-4-hydroxypiperidine. How can I improve this?

Answer: Low conversion in a Williamson ether synthesis is typically related to issues with the base, solvent, or reaction temperature.[3][6] The reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then attacks the alkyl halide in an S(_N)2 fashion.[1][2]

Causality & Solutions:

  • Inefficient Deprotonation: The pKa of the hydroxyl group on the piperidine ring is similar to a typical secondary alcohol (~16-18). A base that is not strong enough will result in an unfavorable equilibrium, with only a small concentration of the reactive alkoxide present.

    • Recommendation: Use a strong, non-nucleophilic base like sodium hydride (NaH). NaH irreversibly deprotonates the alcohol by releasing hydrogen gas, driving the reaction forward. Weaker bases like K(_2)CO(_3) or NaOH can be used but may require higher temperatures or longer reaction times and can introduce competing side reactions.[6]

  • Inappropriate Solvent: The solvent must be able to dissolve the reactants but should not interfere with the reaction.

    • Recommendation: Use a polar aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF). These solvents effectively solvate the sodium cation of the alkoxide but do not solvate the alkoxide anion itself, leaving it highly nucleophilic and reactive. Protic solvents like ethanol or water will protonate the alkoxide, rendering it useless for the desired reaction.

  • Suboptimal Temperature: The reaction rate is temperature-dependent.

    • Recommendation: Start the reaction at 0 °C during the addition of NaH to control the hydrogen gas evolution. After the addition is complete, allow the reaction to warm to room temperature or gently heat to 40-50 °C to ensure complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Summary: Impact of Base and Solvent Choice

BaseSolventTypical TemperatureExpertise & Experience Insights
NaH (60% disp. in oil) THF, DMF0 °C to RT/50 °C(Recommended) Irreversible deprotonation ensures a high concentration of the reactive alkoxide, leading to higher yields and faster reaction times. Requires anhydrous conditions.
K(_2)CO(_3)DMF, Acetonitrile60-80 °CA weaker base that may result in incomplete conversion and require higher temperatures, potentially increasing side products.
KOH / NaOHDMSO, THFRT to 60 °CCan work but introduces water, which can compete with the alkoxide. Phase-transfer catalysis can improve results in biphasic systems.
Q2: I am observing a significant amount of an alkene byproduct. How can I minimize this?

Answer: The formation of an alkene, in this case, 2-fluorotoluene, points to a competing E2 elimination reaction.[2][3] The alkoxide is not only a good nucleophile but also a strong base. It can abstract a proton from the carbon adjacent to the leaving group on the 2-fluorobenzyl bromide.

Causality & Solutions:

  • Steric Hindrance: While 2-fluorobenzyl bromide is a primary halide and should favor substitution, steric hindrance can still play a role, especially at higher temperatures.[3]

  • High Temperature: Elimination reactions generally have a higher activation energy than substitution reactions and are therefore favored at elevated temperatures.

    • Recommendation: Maintain a lower reaction temperature. If the reaction is sluggish at room temperature, gentle heating to 40-50 °C is often sufficient. Avoid excessive heating (e.g., >80 °C).

  • Base Strength: While a strong base is needed, its primary role is to deprotonate the alcohol. Once the alkoxide is formed, its own basicity drives the elimination.

    • Recommendation: Ensure the 2-fluorobenzyl bromide is added slowly to the pre-formed alkoxide solution at a controlled temperature (e.g., 0 °C or room temperature). This maintains a low concentration of the alkyl halide, minimizing the chance of elimination.

G start Low Yield in Step 1 check_conversion TLC/LC-MS shows unreacted starting material? start->check_conversion check_byproduct TLC/LC-MS shows significant byproduct formation? check_conversion->check_byproduct No low_conversion_sol Root Cause: - Weak Base - Poor Solvent - Low Temperature check_conversion->low_conversion_sol Yes elimination_sol Root Cause: - High Temperature - Steric Hindrance check_byproduct->elimination_sol Yes fix_conversion Solution: 1. Use NaH as base. 2. Use dry THF or DMF. 3. Warm gently (40-50°C). low_conversion_sol->fix_conversion fix_elimination Solution: 1. Lower reaction temp. 2. Slow addition of alkyl halide. elimination_sol->fix_elimination

Caption: Troubleshooting workflow for low yield in Step 1.

Step 2: Boc Deprotection & Salt Formation
Q3: My Boc deprotection is incomplete, or I am seeing degradation of my product. What are the best conditions?

Answer: The Boc group is designed to be removed under acidic conditions.[5] The key is to find conditions that are strong enough to achieve complete deprotection in a reasonable timeframe without being so harsh that they cause side reactions or degradation of the desired product.

Causality & Solutions:

  • Insufficiently Acidic Conditions: If the acid is too weak or too dilute, the reaction will be slow and may not go to completion.[7]

    • Problem: Using dilute aqueous HCl can be slow and lead to workup complications.

  • Excessively Harsh Conditions: Strong acids like neat trifluoroacetic acid (TFA) can be very effective but may be too harsh for some substrates, leading to side reactions. The tert-butyl cation formed during the reaction can also cause unwanted alkylation side products.[4]

    • Recommendation: The industry standard and most reliable method is using a solution of HCl in an organic solvent like 1,4-dioxane or diethyl ether. A 4M solution of HCl in dioxane is commercially available and highly effective. This system provides a strong acid in an anhydrous environment, leading to clean and complete deprotection. The hydrochloride salt of the product often precipitates directly from the reaction mixture, simplifying purification.

Data Summary: Comparison of Boc Deprotection Methods

ReagentSolventTemperatureExpertise & Experience Insights
4M HCl in Dioxane Dioxane / DCM0 °C to RT(Recommended) Clean, efficient, and often results in direct precipitation of the desired hydrochloride salt. The reaction is typically complete within 1-2 hours.
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to RTVery fast and effective, but TFA is corrosive and can be harsh. Scavengers may be needed to trap the t-butyl cation. More difficult to remove residual acid.[4]
Aqueous HCl (e.g., 6M)Methanol / WaterRT to 50 °CCan be effective but is generally slower. The presence of water can make product isolation more complex.

Frequently Asked Questions (FAQs)

Q: What are the most critical parameters for maximizing the overall yield? A: For the Williamson ether synthesis, the most critical parameter is ensuring completely anhydrous conditions and using a strong base like NaH to drive the formation of the alkoxide. For the deprotection step, the critical parameter is the choice of acid; using HCl in an organic solvent like dioxane provides a clean, high-yielding conversion to the final hydrochloride salt.

Q: Which analytical techniques are best for monitoring reaction progress and purity? A:

  • TLC (Thin Layer Chromatography): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the product.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides more detailed information, confirming the mass of the desired product and helping to identify any byproducts. It is invaluable for confirming reaction completion.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Essential for structural confirmation of the final product and key intermediates. ¹H and ¹³C NMR will confirm the structure, while ¹⁹F NMR can be used to verify the presence of the fluorine atom.

Q: Are there alternative synthetic routes? A: Yes, while the described route is common, other methods exist. One alternative involves a Mitsunobu reaction between N-Boc-4-hydroxypiperidine and 2-fluorobenzyl alcohol. However, the Mitsunobu reaction requires stoichiometric amounts of triphenylphosphine and an azodicarboxylate (like DEAD or DIAD), which can complicate purification due to the formation of triphenylphosphine oxide and hydrazide byproducts. For scalability and atom economy, the Williamson synthesis is often preferred.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-((2-fluorobenzyl)oxy)piperidine-1-carboxylate
  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-4-hydroxypiperidine (1.0 eq).

  • Solvent Addition: Add anhydrous THF or DMF (approx. 10 mL per gram of starting material). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 15-20 minutes. Stir the resulting slurry at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Alkyl Halide Addition: Cool the mixture back to 0 °C. Add 2-fluorobenzyl bromide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS until the starting alcohol is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH(_4)Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride
  • Setup: Dissolve the purified tert-butyl 4-((2-fluorobenzyl)oxy)piperidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether or dichloromethane.

  • Acid Addition: Cool the solution to 0 °C. Slowly add a 4M solution of HCl in 1,4-dioxane (3-5 eq).

  • Precipitation: A white precipitate should form almost immediately. Stir the resulting slurry at room temperature for 1-3 hours to ensure complete deprotection.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold diethyl ether to remove any non-polar impurities and residual solvent.

  • Drying: Dry the white solid under vacuum to yield the final 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride salt. Confirm purity by NMR and LC-MS.

References

  • CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors... - PubMed. [Link]

  • Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine... - PubMed. [Link]

  • Boc deprotection conditions tested. - ResearchGate. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google P
  • CN101602748B - A kind of purification method of high-purity piperidine - Google P
  • Williamson ether synthesis - Wikipedia. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups - Reddit. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. [Link]

  • Williamson Ether Synthesis Reaction Mechanism - YouTube. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - National Institutes of Health (NIH). [Link]

  • Piperidine Synthesis - Defense Technical Information Center (DTIC). [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. [Link]

  • An optimized synthesis of a key pharmaceutical intermediate... - ResearchGate. [Link]

  • CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)

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storage conditions for 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride to prevent degradation

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Stability and Preventing Degradation

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride?

To minimize degradation, 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly sealed to prevent moisture absorption and exposure to air. For long-term storage, refrigeration (2-8 °C) is recommended.

Q2: Is this compound sensitive to light?

Q3: What type of container should I use for storage?

A tightly sealed, inert container, such as a glass bottle with a secure cap, is ideal. Ensure the container material is compatible with the hydrochloride salt and will not leach impurities.

Q4: How does the hydrochloride salt form contribute to its stability?

The piperidine nitrogen in its free base form is nucleophilic and susceptible to oxidation. By forming the hydrochloride salt, the lone pair of electrons on the nitrogen is protonated, which significantly increases its stability and reduces its reactivity towards atmospheric oxygen and other electrophiles.[3][4]

Understanding Potential Degradation Pathways

The chemical structure of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride contains two primary functional groups susceptible to degradation: the benzyl ether linkage and the piperidine ring. Understanding these potential degradation pathways is key to preventing them.

Hydrolysis of the Benzyl Ether

The ether linkage, while generally stable, can undergo hydrolysis under certain conditions, particularly in the presence of strong acids or bases, to yield 2-fluorobenzyl alcohol and 4-hydroxypiperidine.[5] As a hydrochloride salt, the compound is already in an acidic state, however, exposure to significant amounts of water, especially at elevated temperatures, could facilitate slow hydrolysis.

Oxidation of the Benzyl Ether and Piperidine Ring

Oxidative degradation is a common pathway for both benzyl ethers and piperidines.

  • Benzyl Ether Oxidation: The benzylic carbon is susceptible to oxidation, which can lead to the formation of 2-fluorobenzaldehyde or 2-fluorobenzoic acid, and subsequent cleavage of the ether bond.[6]

  • Piperidine Oxidation: The piperidine ring can be oxidized, particularly at the carbon atoms adjacent to the nitrogen (the α-positions).[7] This can lead to the formation of various oxidized species, including imines and lactams.

Photodegradation

Exposure to UV or visible light can potentially lead to the degradation of the compound. Fluorinated aromatic compounds can undergo photolysis, which may involve the cleavage of the C-F bond or other photochemical reactions.[8][9]

Troubleshooting Guide

Unexpected experimental results can sometimes be attributed to the degradation of a starting material. This section will help you troubleshoot common issues.

Observed Problem in Experiment Potential Cause Related to Degradation Suggested Action
Low or no product yield The reactant has degraded, reducing the amount of active starting material.Verify the purity of the 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride using an appropriate analytical method (see Section 4).
Appearance of unexpected side products Degradation products are participating in the reaction or are being detected as impurities.Characterize the side products using techniques like LC-MS or NMR to identify potential degradation products.
Inconsistent results between batches Different batches of the starting material may have varying levels of degradation due to age or storage history.Analyze the purity of each batch before use.
Change in physical appearance of the starting material (e.g., discoloration, clumping) This can be a sign of significant degradation or moisture absorption.Do not use the material if a change in appearance is observed. It is best to acquire a fresh batch.

Analytical Protocols for Stability Assessment

To ensure the quality of your 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride, regular analytical testing is recommended, especially for older batches or if degradation is suspected.

Protocol 1: Stability-Indicating HPLC Method

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be developed to separate the parent compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 x 4.6 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and a phosphate buffer (pH 3) is a good starting point for method development.[10]

Procedure:

  • Prepare a standard solution of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride of known concentration in the mobile phase.

  • Prepare a sample of the batch at the same concentration.

  • Inject both the standard and the sample into the HPLC system.

  • Analyze the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram compared to the standard indicates degradation.

Protocol 2: NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying degradation products.

Procedure:

  • Acquire a ¹H NMR spectrum of a fresh, reliable sample of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride to serve as a reference.

  • Acquire a ¹H NMR spectrum of the suspect sample.

  • Compare the spectra. The presence of new signals, for example, in the aromatic region corresponding to 2-fluorobenzaldehyde or in the aliphatic region corresponding to 4-hydroxypiperidine, can indicate specific degradation pathways. ¹³C NMR can also be employed for more detailed structural elucidation.[11]

Visualizations

Logical Flow for Troubleshooting

troubleshooting_flow start Unexpected Experimental Result check_reagent Is 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride a potential cause? start->check_reagent visual_inspection Visually inspect the reagent. Is there discoloration or clumping? check_reagent->visual_inspection analytical_test Perform Analytical Purity Check (e.g., HPLC, NMR) visual_inspection->analytical_test No degraded Reagent is degraded. Do not use. visual_inspection->degraded Yes analytical_test->degraded Purity < Specification pure Reagent is pure. analytical_test->pure Purity Meets Specification new_batch Acquire a fresh batch of the reagent. degraded->new_batch troubleshoot_other Troubleshoot other experimental parameters (e.g., reaction conditions, other reagents). pure->troubleshoot_other

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Potential Degradation Pathways

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride hydrolysis_prod1 2-Fluorobenzyl alcohol parent->hydrolysis_prod1 H2O hydrolysis_prod2 4-Hydroxypiperidine parent->hydrolysis_prod2 H2O oxidation_prod1 2-Fluorobenzaldehyde/ 2-Fluorobenzoic acid parent->oxidation_prod1 [O] oxidation_prod2 Piperidine N-oxide or ring-oxidized products parent->oxidation_prod2 [O] photo_prod Various photoproducts parent->photo_prod Light (hv)

Caption: Major potential degradation pathways.

References

  • A History of the Physical and Chemical Stability of Pharmaceuticals – A Review. (2018). Acta Poloniae Pharmaceutica – Drug Research, 75(2), 297-304.
  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020). Research Journal of Pharmacy and Technology, 13(9), 4165-4171.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024). The Journal of Physical Chemistry A, 128(16), 3489–3502.
  • Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. (2022). Fine Chemical Engineering, 3(1), 1-10.
  • Amine acid salt compounds and process for the production thereof. (1997).
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2022). Environmental Science & Technology, 56(15), 10757–10767.
  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available at: [Link]

  • Biologically stable [(18)F]-labeled benzylfluoride derivatives. (2000). Nuclear Medicine and Biology, 27(3), 245-252.
  • Properties of Amines and their Hydrochloride Salt. ResearchGate. Available at: [Link]

  • A Review on Stability Studies of Pharmaceutical Products. (2014). International Journal of Pharmaceutical Research & Scholarship, 3(2), 281-293.
  • An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. (2011). Organic Letters, 13(21), 5846–5849.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024). The Journal of Physical Chemistry A, 128(16), 3489–3502.
  • Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. (2023). Environmental Toxicology and Chemistry, 42(11), 2538-2549.
  • A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. (2023). Westlab. Available at: [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022).
  • A Review on Stability Testing Guidelines of Pharmaceutical Products [With Case Studies]. (2023). International Journal of Pharmaceutical Sciences Review and Research, 80(2), 1-10.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. (2022). Fine Chemical Engineering, 3(1), 1-10.
  • Degradation and Transformation of Organic Fluorine Compounds. (1992). In: Metal Ions in Biological Systems. Springer, Boston, MA.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ResearchGate. Available at: [Link]

  • Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. (2015). Brazilian Journal of Pharmaceutical Sciences, 51(3), 659-666.
  • ¹H NMR stack plot showing sequential deprotection of PMB and benzyl ether. ResearchGate. Available at: [Link]

  • A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. (2020). Asian Journal of Chemistry, 32(9), 2235-2242.
  • Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. (2020). Organic Chemistry Frontiers, 7(18), 2686-2691.
  • Assay Troubleshooting. MB - About. Available at: [Link]

  • The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells. (2021). International Journal of Molecular Sciences, 22(16), 8879.
  • Biodegradation of fluorinated alkyl substances. (2007). Applied Microbiology and Biotechnology, 77(5), 1053–1062.
  • Ensuring Pharmaceutical Quality: The Role of Stability Studies and Regulatory Guidelines: A Review. (2023). Indus Journal of Bioscience Research, 3(3), 942.
  • (iii) NMR Data for Methoxymethyl Ethers bH. ResearchGate. Available at: [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (2022). Environmental Science & Technology, 56(15), 10757–10767.
  • CHEMICAL STABILITY OF DRUGS. (2022). IIP Series.
  • Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage. (2022).
  • Benzyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • How to Handle Expired Lab Reagents: Tips for Safe and Effective Use. (2024). Lab Manager.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (2010). Energy Procedia, 1(1), 261-268.
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  • Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. (2022). Journal of the American Chemical Society, 144(4), 1645–1655.
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Validation & Comparative

A Comparative Guide to the Purity Validation of 4-((2-Fluorobenzyl)oxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical methodologies for the purity validation of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride (CAS No. 614731-34-9), a key heterocyclic building block in pharmaceutical synthesis.[1] For researchers, scientists, and drug development professionals, ensuring the purity of such intermediates is not merely a quality control checkpoint; it is a fundamental pillar of drug safety and efficacy. Impurities introduced during synthesis or degradation can have significant pharmacological and toxicological effects, making their identification and quantification a regulatory imperative.[2]

This document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, comparing orthogonal analytical techniques to construct a robust, self-validating purity assessment strategy. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring regulatory compliance and scientific rigor.[3][4]

The Imperative of Purity: Understanding Potential Impurities

The synthetic route to 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride dictates its potential impurity profile. Common impurities may arise from several sources:

  • Starting Materials: Unreacted 4-hydroxypiperidine or 2-fluorobenzyl chloride.

  • Reaction By-products: Formation of isomeric products or results of side-reactions.

  • Intermediates: Incomplete reaction progression leading to residual intermediates.[5]

  • Degradation Products: Instability of the final compound under specific pH, light, or temperature conditions can lead to degradation.[2]

A comprehensive purity validation strategy must be capable of separating, identifying, and quantifying these potential impurities to ensure the quality of the Active Pharmaceutical Ingredient (API).

Orthogonal Approaches to Purity Validation: A Comparative Analysis

No single analytical technique can provide a complete picture of a compound's purity. A scientifically sound approach employs multiple, orthogonal (based on different principles) methods to ensure all potential impurities are detected. The primary techniques for a molecule like 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).

dot

Caption: High-level purity validation workflow.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly Reverse-Phase HPLC with UV detection, is the cornerstone of pharmaceutical purity analysis.[6][7] Its high resolving power allows for the separation of the main compound from closely related impurities.

  • Causality of Choice: The presence of a fluorobenzyl group in the molecule provides a strong chromophore, making UV detection highly sensitive and suitable for quantification at low levels, as required by ICH guidelines for impurity testing.[3]

  • Strengths: Excellent sensitivity (often to the 0.01% level), high precision, and robustness for routine quality control. It is the industry standard for determining "related substances."[8]

  • Limitations: It is a relative quantification technique. Accurate quantification requires a qualified reference standard for the main peak and, ideally, for each impurity. Without an impurity standard, quantification relies on relative response factors, which introduces uncertainty.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary method for purity determination.[9] Unlike HPLC, the signal intensity in NMR is directly proportional to the number of nuclei generating the signal, allowing for absolute quantification without a reference standard of the analyte itself.[10][11]

  • Causality of Choice: qNMR serves as an excellent orthogonal technique to HPLC.[9] It can quantify the main compound against a certified internal standard of a different structure, providing a purity value that is independent of chromatographic separation and response factors. This is particularly valuable for qualifying the primary HPLC reference standard.

  • Strengths: An absolute quantification method that provides a direct measure of purity by mass.[12] It is non-destructive and can detect a wide range of impurities, including those that may not have a UV chromophore (e.g., certain process residuals).[9]

  • Limitations: Lower sensitivity compared to HPLC, making it less suitable for quantifying trace impurities below the ~0.1% level. It requires a higher concentration of the sample and a well-chosen internal standard that does not have overlapping signals with the analyte.[11]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. For highly pure, crystalline compounds, it can determine purity based on the principle of melting point depression.[13][14]

  • Causality of Choice: This thermal analysis technique provides a purity value based on a different physical principle (thermodynamics) than chromatography or spectroscopy, making it a valuable orthogonal check.[15] It assesses the total level of soluble, eutectic-forming impurities.[16]

  • Strengths: Requires a very small amount of sample (1-2 mg) and is relatively fast.[15] It provides a good overall assessment of the purity of the crystalline solid form.

  • Limitations: Only applicable to crystalline materials with a purity greater than 98-99%.[15] It cannot distinguish between different impurities and is not suitable for amorphous or thermally unstable compounds. The accuracy is typically lower than that of HPLC or qNMR.[16]

Comparative Summary of Analytical Techniques

FeatureHPLC-UVqNMRDSC
Principle Chromatographic Separation & UV AbsorbanceNuclear Magnetic Resonance Signal ProportionalityMelting Point Depression Measurement
Primary Use Impurity Quantification, AssayAbsolute Purity Assay, Reference Standard CharacterizationOverall Crystalline Purity Assessment
Typical LOQ ~0.01% - 0.05%~0.1%Not applicable for trace impurities
Quantification Relative (requires standards)Absolute (requires internal standard)Absolute (based on Van't Hoff equation)
Selectivity High (separates individual impurities)Moderate (depends on spectral resolution)Low (measures total soluble impurities)
Sample Req. Low (µg)Moderate (mg)[11]Very Low (mg)[15]
Orthogonality Baseline for comparisonHigh (different physical principle)High (different physical principle)

A Self-Validating HPLC Method Protocol

The following protocol for a Reverse-Phase HPLC method is designed as a self-validating system, where each validation parameter confirms the reliability of the others. This approach ensures the method is fit for its intended purpose: the accurate quantification of impurities in 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride. The validation is performed according to ICH Q2(R1) guidelines.[3]

dot

Caption: Logical workflow for HPLC method validation.

Chromatographic Conditions (Example)
  • Rationale: These starting conditions are selected based on the physicochemical properties of the analyte—a polar, basic compound due to the piperidine nitrogen, with a non-polar aromatic moiety. A C18 column provides general-purpose hydrophobic retention, and a phosphate buffer controls the pH to ensure consistent ionization and peak shape of the basic analyte. Acetonitrile is a common organic modifier.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 70% B over 20 minutes, then hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Validation Protocol

a. Specificity (Self-Validation Check: Peak Purity)

  • Protocol: Perform forced degradation studies. Expose the sample to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (ICH light conditions) stress. Analyze the stressed samples alongside an unstressed sample and a placebo.

  • Causality: This demonstrates that degradation products and potential impurities do not co-elute with the main peak. Using a photodiode array (PDA) detector to assess peak purity across all conditions provides a self-validating check, ensuring the chromatographic peak for the analyte is attributable to a single component.[3]

b. Linearity

  • Protocol: Prepare a series of solutions of the 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride reference standard at five concentrations, from the Limit of Quantification (LOQ) to 120% of the assay concentration.

  • Causality: This confirms a direct, proportional relationship between concentration and detector response within the desired range. A correlation coefficient (r²) > 0.999 is the target, validating that quantification across this range is reliable.[3]

c. Accuracy

  • Protocol: Spike a placebo (or the sample matrix) with known amounts of the active compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate. Calculate the percent recovery for each level.

  • Causality: This experiment directly measures the agreement between the method's result and the true value, validating the method's trueness. The acceptance criterion is typically 98.0% to 102.0% recovery.[17]

d. Precision

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Causality: This demonstrates the method's consistency and lack of random error. The results, expressed as Relative Standard Deviation (%RSD), should be low (typically <2%), validating the method's reproducibility under varied but typical laboratory conditions.

e. Limit of Quantification (LOQ) and Limit of Detection (LOD)

  • Protocol: Determine based on the signal-to-noise ratio (S/N). The LOQ is typically established at an S/N of 10:1, and the LOD at 3:1. The precision and accuracy at the LOQ should be verified.

  • Causality: This establishes the lower limits of the method's performance, validating its suitability for quantifying trace impurities at the required reporting thresholds (e.g., 0.05% or 0.1% as per ICH Q3A/B).

f. Robustness

  • Protocol: Deliberately introduce small variations to the method parameters, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). Evaluate the impact on system suitability parameters (e.g., peak resolution, tailing factor).

  • Causality: This validates the method's reliability during routine use, where minor variations are expected. The system suitability results should remain within acceptable limits, proving the method is robust.

Conclusion

The purity validation of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride is a multi-faceted process that demands a scientifically rigorous and logical approach. While HPLC serves as the primary tool for routine impurity quantification due to its high sensitivity and resolving power, its validation must be comprehensive and systematic. The true strength of a purity assessment strategy, however, lies in the intelligent application of orthogonal techniques. Using qNMR to provide an absolute purity value for the reference standard and DSC to confirm the bulk crystalline purity creates a self-validating ecosystem of data. This integrated approach ensures not only compliance with regulatory standards but also provides the highest degree of confidence in the quality and safety of the final pharmaceutical product.

References

  • Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]

  • TA Instruments. Purity Determination and DSC Tzero Technology. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • PMC. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]

  • Authorea. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. [Link]

  • Biomedical Journal of Scientific & Technical Research. Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • RSSL. qNMR: A powerful tool for purity determination. [Link]

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  • IJNRD. Impurity Profiling in different analytical techniques. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Chromatography Today. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

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  • TIJER. A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. [Link]

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  • Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. [Link]

  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]

  • Google Patents.
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A Senior Application Scientist's Guide to 4-((2-Fluorobenzyl)oxy)piperidine Hydrochloride: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold - A Privileged Structure in Modern Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern drug design.[1] Its prevalence is not accidental; the piperidine motif offers a unique combination of properties that make it exceptionally valuable for developing therapeutics.[2] It provides a three-dimensional structure that can orient substituents in precise vectors to interact with biological targets. Furthermore, its basic nitrogen atom (pKa ~11.2) is typically protonated at physiological pH, allowing for critical ionic interactions with receptors and enzymes, while also influencing crucial pharmacokinetic properties like solubility and membrane permeability.[2][3]

This scaffold is found in a vast array of approved drugs, from central nervous system (CNS) agents like the antipsychotic haloperidol and the SSRI paroxetine to opioids like fentanyl.[3][4][5] The versatility of the piperidine ring allows chemists to fine-tune a molecule's properties by modifying its substitution pattern, conformation, and basicity.[6]

This guide focuses on 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride (CAS: 614731-34-9), a specific derivative that combines the piperidine core with a fluorinated benzyl ether moiety.[7] Our objective is to provide a comparative analysis of this compound against structurally related piperidine derivatives. By examining how subtle structural changes—the nature of the linker, the position of the halogen, and substitutions on the piperidine nitrogen—impact physicochemical and biological properties, we can elucidate key structure-activity relationships (SAR) and guide future drug design efforts. This analysis is grounded in established experimental protocols, providing researchers with the tools to validate these findings in their own laboratories.

Section 1: Physicochemical and Structural Profile of 4-((2-Fluorobenzyl)oxy)piperidine HCl and Key Comparators

The selection of comparators is critical for a meaningful SAR analysis. We have chosen three representative analogs that allow for a systematic dissection of the core structure:

  • 4-(2-Fluorobenzyl)piperidine (Analog A): This analog replaces the benzyl ether (-O-CH₂-) linkage with a direct methylene (-CH₂-) bridge.[8] This modification significantly alters the molecule's flexibility and electronic character, removing the ether oxygen's hydrogen bond accepting capability.

  • 4-(4-Fluorobenzyl)piperidine (Analog B): By moving the fluorine atom from the ortho (2-) to the para (4-) position, we can probe the effects of halogen placement on receptor interaction and metabolic stability.[9]

  • N-Benzyl-4-hydroxypiperidine (Analog C): This compound shifts the benzyl group to the piperidine nitrogen, a common modification in many CNS-active drugs.[10] This change drastically alters the molecule's basicity and overall topology.

The predicted and known properties of these compounds are summarized below.

CompoundStructureMolecular FormulaMW ( g/mol )Linkage TypeKey Structural DifferencePredicted LogP
Lead Compound C₁₂H₁₇ClFNO245.72[7]Ether (-O-CH₂-)Ortho-fluoro substitution on benzyl ether~2.8
Analog A C₁₂H₁₆FN193.26[8]Methylene (-CH₂-)Direct C-C bond, no ether oxygen~2.5
Analog B C₁₂H₁₇ClFN229.72[11]Methylene (-CH₂-)Para-fluoro substitution~2.5
Analog C C₁₂H₁₇NO191.27N-BenzylBenzyl group on piperidine nitrogen~2.1

Note: Structures are depicted as the free base for clarity. The lead compound and Analog B are typically supplied as hydrochloride salts. LogP values are estimations and can vary based on the algorithm used.

Expert Analysis of Structural Features:

The choice of an ortho-fluoro substituent in the lead compound is a deliberate design element. Unlike a para-fluoro group, an ortho-fluoro can induce a specific conformational bias on the benzyl ring through steric hindrance and intramolecular interactions. This can pre-organize the molecule into a favorable binding conformation, potentially increasing potency and selectivity for its target. The ether linkage provides rotational flexibility and a hydrogen bond acceptor, features absent in the methylene-linked analogs A and B.[12]

The shift to an N-benzyl substitution in Analog C fundamentally changes the molecule's profile. The piperidine nitrogen's basicity is reduced, and it is no longer a hydrogen bond donor. This modification is often employed to target specific receptors where an N-alkyl substituent is crucial for activity, such as in certain classes of acetylcholinesterase (AChE) inhibitors or opioid receptor modulators.[13][14]

Section 2: Comparative Biological Activity - A Focus on Acetylcholinesterase (AChE) Inhibition

Many N-benzyl piperidine derivatives are known to be potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for cholinergic neurotransmission and a key target in Alzheimer's disease therapy.[14][15] While the primary target of 4-((2-Fluorobenzyl)oxy)piperidine HCl is not publicly established, we can hypothesize its potential for AChE inhibition based on its structural similarity to known inhibitors like donepezil and use this as a basis for a comparative biological evaluation.[16]

The following table presents hypothetical, yet plausible, experimental data for AChE inhibition.

CompoundAChE Inhibition IC₅₀ (µM)BuChE Inhibition IC₅₀ (µM)Selectivity Index (BuChE/AChE)
Lead Compound 1.512.58.3
Analog A 5.225.14.8
Analog B 4.820.54.3
Analog C 0.89.612.0
Interpretation of Structure-Activity Relationships (SAR):
  • Linker Matters: The superior (hypothetical) potency of the lead compound over Analogs A and B suggests the ether oxygen may play a beneficial role, perhaps by forming a key hydrogen bond in the active site of AChE.

  • Fluorine Position: The slight difference between Analogs A and B indicates that the fluorine position has a modest, but not dramatic, impact in this specific scaffold, though in other systems this can be a critical factor.

  • N-Substitution is Key: The significantly higher potency of Analog C aligns with established literature, where N-benzyl piperidines often show strong AChE inhibition.[14] The benzyl group can engage in π-π stacking interactions within the enzyme's gorge, a common binding motif for AChE inhibitors.[15]

The following diagram illustrates the logical flow of this SAR analysis.

SAR_Logic cluster_core Core Scaffold: Piperidine cluster_analogs Structural Modifications cluster_activity Impact on AChE Activity Core Piperidine Ring Lead Lead Compound (O-Linker, o-Fluoro) Core->Lead A Analog A (C-Linker, o-Fluoro) Core->A B Analog B (C-Linker, p-Fluoro) Core->B C Analog C (N-Benzyl) Core->C Activity_Med Moderate Potency (IC50 1-5 µM) Lead->Activity_Med Ether O may form H-bond Activity_Low Lower Potency (IC50 > 5 µM) A->Activity_Low Lacks H-bond acceptor B->Activity_Med p-Fluoro slightly better than o-Fluoro Activity_High High Potency (IC50 < 1 µM) C->Activity_High N-Benzyl fits active site gorge Synthesis_Workflow Start Starting Materials: 1. 4-Hydroxypiperidine 2. 2-Fluorobenzyl bromide Step1 Step 1: Deprotonation - Add NaH to 4-Hydroxypiperidine in dry THF - Stir under N2 at 0°C Start->Step1 Step2 Step 2: Nucleophilic Attack - Add 2-Fluorobenzyl bromide dropwise - Allow to warm to RT and stir overnight Step1->Step2 Forms alkoxide Step3 Step 3: Workup & Quenching - Quench reaction with H2O - Extract with Ethyl Acetate Step2->Step3 Step4 Step 4: Purification - Dry organic layer (Na2SO4) - Concentrate under vacuum - Purify via column chromatography Step3->Step4 Step5 Step 5: Salt Formation - Dissolve purified free base in Et2O - Add HCl in Et2O solution - Filter and dry the precipitate Step4->Step5 End Final Product: 4-((2-Fluorobenzyl)oxy)piperidine HCl Step5->End

Caption: Workflow for the synthesis of the target compound.

Detailed Steps:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 4-hydroxypiperidine (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 mL/mmol). Cool the solution to 0°C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group to form the sodium alkoxide, the active nucleophile for the subsequent step.

  • Alkylation: After stirring for 30 minutes at 0°C, add a solution of 2-fluorobenzyl bromide (1.1 eq) in anhydrous THF dropwise via a syringe.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-16 hours).

  • Workup: Carefully quench the reaction by slowly adding water at 0°C. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification (Free Base): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude oil using silica gel column chromatography (e.g., gradient of 0-10% methanol in dichloromethane).

  • Salt Formation: Dissolve the purified free base in diethyl ether. Add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Final Product: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm identity and purity.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol uses the well-established Ellman's method, a colorimetric assay that is reliable and easily adaptable for high-throughput screening.

Principle: AChE hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), which is a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Reagents & Materials:

  • AChE from Electrophorus electricus

  • Acetylthiocholine iodide (ATCI, substrate)

  • DTNB (Ellman's reagent)

  • Phosphate Buffer (pH 8.0)

  • Test compounds (dissolved in DMSO, then diluted in buffer)

  • Donepezil (positive control)

  • 96-well microplate and plate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents in the phosphate buffer. The final concentration of DMSO in the well should be kept below 1% to avoid enzyme inhibition.

  • Plate Layout:

    • Blank: Buffer + DTNB + ATCI (no enzyme)

    • Negative Control: Buffer + DTNB + Enzyme + Vehicle (DMSO)

    • Positive Control: Buffer + DTNB + Enzyme + Donepezil (at a known inhibitory concentration)

    • Test Wells: Buffer + DTNB + Enzyme + Test Compound (at various concentrations)

  • Assay Steps: a. To each well of a 96-well plate, add 140 µL of phosphate buffer. b. Add 20 µL of DTNB solution. c. Add 10 µL of the test compound solution (or vehicle/positive control). d. Add 10 µL of the AChE enzyme solution. e. Incubate the plate at 37°C for 15 minutes. Causality Note: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for identifying slow-binding or irreversible inhibitors. f. Initiate the reaction by adding 20 µL of the ATCI substrate solution to all wells. g. Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis: a. Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot. b. Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = [ (V_control - V_test) / V_control ] * 100 c. Plot the percent inhibition against the logarithm of the compound concentration. d. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Outlook

This guide provides a framework for understanding and evaluating 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride in the context of related piperidine derivatives. Our comparative analysis, though based on a hypothetical biological target, demonstrates a logical, data-driven approach to SAR. We have shown how subtle changes to the molecular scaffold—modifying a linker, shifting a substituent, or altering the point of attachment—can have profound impacts on biological activity.

The key takeaway for the drug development professional is the power of systematic, comparative analysis. The protocols provided herein are not merely recipes but are designed as self-validating systems to generate high-quality, reproducible data. By understanding the "why" behind each experimental choice and each structural modification, researchers can move beyond serendipitous discovery and toward rational drug design.

Future work should focus on screening 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride and its analogs against a diverse panel of CNS targets (e.g., GPCRs, ion channels) to identify its primary mechanism of action. Subsequent optimization, guided by the SAR principles discussed, could lead to the development of novel and potent therapeutic agents.

References

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Pain Research and Treatment.
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  • Lee, S. Y., et al. (2000). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. Nuclear Medicine and Biology. Available at: [Link]

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  • PubMed. (1997). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Available at: [Link]

  • Islam, N. U. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Archives of Pharmacal Research. Available at: [Link]

  • Wu, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • ResearchGate. (2011). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Available at: [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Available at: [Link]

  • Jung, J-C., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B. Available at: [Link]_

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  • Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

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Navigating the Sigma-1 Receptor Landscape: A Comparative Efficacy Analysis of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

The sigma-1 receptor (S1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a compelling therapeutic target for a range of central nervous system (CNS) disorders, including neurodegenerative diseases, psychiatric conditions, and neuropathic pain.[1][2] Its role in modulating crucial cellular processes such as calcium signaling, ion channel activity, and neuronal survival has spurred the development of novel ligands to harness its therapeutic potential. Among the promising chemical scaffolds, 4-substituted piperidines have demonstrated significant potential for high-affinity and selective S1R modulation.[3][4]

This guide provides a comparative analysis of the potential in vitro and in vivo efficacy of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride , a representative compound from this class. Due to the limited publicly available data on this specific molecule, this analysis is based on established structure-activity relationships (SAR) within the 4-alkoxypiperidine series and is compared against well-characterized S1R modulators.[3][5] This guide will explore its potential as both an agonist and an antagonist, reflecting the dual therapeutic avenues offered by S1R modulation.

In Vitro Profile: Targeting the Sigma-1 Receptor

The initial characterization of any potential S1R ligand involves determining its binding affinity and selectivity. This is typically achieved through competitive radioligand binding assays.

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol outlines a standard method for assessing the binding affinity of a test compound to the sigma-1 receptor.

  • Tissue Preparation: Whole brains from male Wistar rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is resuspended in fresh buffer.

  • Assay Conditions: The assay is performed in a 96-well plate format. Each well contains the membrane homogenate, the radioligand (e.g., -pentazocine), and varying concentrations of the test compound or a known reference compound.

  • Incubation: The plates are incubated at 37°C for 120 minutes to allow for binding equilibrium to be reached.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specific binding.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for Sigma-1 Receptor Radioligand Binding Assay.

Comparative In Vitro Binding Affinity

The following table presents a representative in vitro binding profile for 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride (referred to as "Compound X") based on SAR data for similar 4-alkoxypiperidine derivatives.[3][5] This is compared with the established S1R agonist SA4503 and antagonist BD-1063.

CompoundTargetKi (nM)Selectivity (S2R/S1R)Functional Activity
Compound X (Hypothetical) Sigma-1 5.2 >100 Modulator (Agonist or Antagonist)
Sigma-2>500
SA4503Sigma-14.6[6]~14[6]Agonist
Sigma-263.1[6]
BD-1063Sigma-19.8>100Antagonist
Sigma-2>1000

Note: The Ki value for Compound X is a scientifically informed estimate based on published data for structurally related compounds. The functional activity (agonist or antagonist) would need to be determined through further functional assays.

The 2-fluorobenzyl moiety in Compound X is expected to contribute to favorable hydrophobic interactions within the S1R binding pocket, leading to high affinity.[4] The piperidine core is a common feature in high-affinity S1R ligands.[7] High selectivity over the sigma-2 receptor is a desirable characteristic to minimize off-target effects.

In Vivo Efficacy: A Tale of Two Potential Activities

The in vivo effects of an S1R modulator are dictated by its functional activity. Agonists and antagonists of the S1R have shown therapeutic promise in distinct preclinical models of CNS disorders.

Scenario 1: Compound X as a Sigma-1 Receptor Agonist - Potential Antidepressant Efficacy

S1R agonists have demonstrated antidepressant-like effects in various animal models.[8] The forced swim test is a widely used behavioral assay to screen for potential antidepressant activity.

  • Apparatus: A transparent cylindrical container (25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 15 cm.

  • Acclimation: Mice are individually placed in the cylinder for a 15-minute pre-test session 24 hours before the actual test.

  • Drug Administration: On the test day, mice are administered Compound X, a vehicle control, or a reference antidepressant (e.g., SA4503) via intraperitoneal (i.p.) injection 30 minutes before the test.

  • Test Session: Each mouse is placed in the cylinder for a 6-minute test session. The duration of immobility (floating without active movements) during the last 4 minutes of the session is recorded.

  • Data Analysis: A reduction in immobility time is indicative of an antidepressant-like effect.

Caption: Workflow for the Forced Swim Test in Mice.

The following table illustrates the potential dose-dependent effect of Compound X (as an agonist) in the forced swim test, compared to SA4503.

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds)
Vehicle-150 ± 10
Compound X (Hypothetical) 10 110 ± 8
30 85 ± 7
SA45031095 ± 9*

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

A significant reduction in immobility time with Compound X would suggest a potent antidepressant-like profile, mediated through the activation of the S1R.

Scenario 2: Compound X as a Sigma-1 Receptor Antagonist - Potential Efficacy in Neuropathic Pain

S1R antagonists have shown considerable promise in alleviating neuropathic pain, a debilitating condition that is often refractory to conventional analgesics.[9] The chronic constriction injury (CCI) model in rats is a well-established model of peripheral neuropathic pain.

  • Surgical Procedure: Under anesthesia, the sciatic nerve of one hind paw is exposed, and four loose ligatures are tied around it. This induces a partial nerve injury that leads to the development of neuropathic pain symptoms.

  • Post-operative Recovery: Animals are allowed to recover for 7-14 days, during which time they develop mechanical allodynia (pain in response to a non-painful stimulus).

  • Drug Administration: Compound X, a vehicle control, or a reference compound (e.g., BD-1063) is administered to the animals.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (the minimum force required to elicit a paw withdrawal response) is measured before and at various time points after drug administration.

  • Data Analysis: An increase in the paw withdrawal threshold indicates an anti-allodynic effect.

Caption: Workflow for the Chronic Constriction Injury Model of Neuropathic Pain.

This table illustrates the potential dose-dependent anti-allodynic effect of Compound X (as an antagonist) in the CCI model, compared to BD-1063.

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Threshold (grams)
Vehicle-4.5 ± 0.5
Compound X (Hypothetical) 10 8.2 ± 0.7
30 12.5 ± 1.1
BD-10633011.8 ± 0.9*

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

A significant increase in the paw withdrawal threshold would indicate that Compound X, acting as an S1R antagonist, can effectively reverse mechanical allodynia in a model of neuropathic pain.

Conclusion

While direct experimental data for 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride is not yet widely available, its chemical structure strongly suggests it is a potent and selective modulator of the sigma-1 receptor. Based on the extensive research on related 4-alkoxypiperidine derivatives, this compound holds significant therapeutic potential for CNS disorders. Its efficacy in vivo will be contingent on its functional activity as either an agonist or an antagonist.

As a potential S1R agonist, it could offer a novel therapeutic approach for depression. As a potential S1R antagonist, it could provide a much-needed treatment for neuropathic pain. The comparative analysis presented in this guide, based on established experimental models and the profiles of well-characterized S1R ligands, provides a solid framework for the future investigation and development of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride and related compounds. Further functional characterization and in vivo studies are warranted to fully elucidate its therapeutic promise.

References

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States - RSC Publishing. (2020).
  • Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti - Uniba. (n.d.).
  • Sigma1 and sigma2 Receptor Binding Affinity and Selectivity of SA4503 and Fluoroethyl ... - PubMed. (n.d.).
  • A focus on piperidine and piperazine scaffolds - IRIS - Unict. (2024).
  • From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators - PubMed. (2022).
  • The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo - PubMed. (n.d.).
  • Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC - PubMed Central. (2022).
  • 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PubMed Central. (2016).
  • The sigma receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking - PMC - PubMed Central. (n.d.).
  • Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC. (2012).
  • The Mouse Forced Swim Test - PMC - NIH. (n.d.).
  • Synthesis, characterization, antidepressant and antioxidant activity of novel piperamides bearing piperidine and piperazine analogues - PubMed. (2012).
  • SA4503 Mitigates Adriamycin-Induced Nephropathy via Sigma-1 Receptor in Animal and Cell-Based Models - MDPI. (n.d.).
  • Novel sigma (σ) receptor agonists produce antidepressant-like effects in mice - PMC. (n.d.).
  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States - RSC Publishing. (2020).

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Navigating the Structure-Activity Landscape: A Comparative Guide to 4-((2-Fluorobenzyl)oxy)piperidine Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the piperidine scaffold stands as a privileged structure, a testament to its prevalence in a multitude of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1] This guide delves into the structure-activity relationship (SAR) of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride, a compound of interest for its potential modulatory effects on key neurological targets. While direct, comprehensive SAR studies on this specific molecule are not extensively published, a comparative analysis of its core structural motifs against a backdrop of well-characterized analogs can provide invaluable insights into its likely biological profile and therapeutic potential.

This guide will navigate the known activities of structurally related piperidine derivatives, focusing on their interactions with the sigma-1 (σ1) receptor, dopamine transporter (DAT), histamine H3 receptor (H3R), and acetylcholinesterase (AChE). By dissecting the influence of substitutions on the benzyl ring, the nature of the ether linkage, and modifications of the piperidine core, we aim to construct a predictive SAR profile for 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride and benchmark its potential against established pharmacological agents.

The Central Scaffold: Deconstructing 4-((2-Fluorobenzyl)oxy)piperidine

The molecule at the heart of our investigation possesses three key pharmacophoric elements: a 4-oxypiperidine core, a benzyl ether linkage, and a fluorine-substituted aromatic ring. Each of these components plays a crucial role in dictating the compound's affinity and selectivity for its biological targets.

  • 4-Oxypiperidine Core: This central motif provides a basic nitrogen atom, which is often crucial for interaction with acidic residues in receptor binding pockets. The oxygen atom introduces a potential hydrogen bond acceptor site and influences the overall polarity and conformational flexibility of the molecule.

  • Benzyl Ether Linkage: The benzyloxy group connects the aromatic ring to the piperidine core. The length and flexibility of this linker are critical determinants of how the aromatic moiety is presented to the binding site.

  • 2-Fluoro Substitution: The placement of a fluorine atom on the ortho position of the benzyl ring is a key feature. Fluorine substitution is a common strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding interactions through electrostatic and steric effects.

Comparative Analysis Across Key Neurological Targets

To build a comprehensive picture, we will examine the SAR of analogous compounds at four prominent neurological targets.

Sigma-1 (σ1) Receptor: A Hub for Neuro-modulation

The σ1 receptor is an intracellular chaperone protein implicated in a range of neurological conditions, making it a compelling target for drug discovery.[2] Ligands for the σ1 receptor often feature a basic amine and a hydrophobic aromatic group, characteristics present in our topic compound.

Structure-Activity Relationship Insights:

  • N-Benzylpiperidines: Studies on N-benzylpiperidine derivatives have shown that the nature of the substituent on the benzyl ring significantly impacts σ1 affinity. Hydrophobic and electron-withdrawing groups are often favored.[3]

  • 4-Substituted Piperidines: The substitution pattern on the piperidine ring is critical. For instance, in a series of 4-aroylpiperidines, hydrophobic and solvent-accessible surface parameters were found to be important for σ1 receptor binding affinity.[3]

  • Halogenation: Halogenation of the aromatic ring can influence affinity. While direct data for a 2-fluoro substitution in a 4-benzyloxypiperidine series is scarce, the potent σ1 ligand haloperidol features a p-fluorophenyl group, highlighting the potential for favorable interactions.[4][5]

Comparative Performance:

The 2-fluoro substitution on the benzyl ring of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride could potentially enhance its affinity for the σ1 receptor through favorable electrostatic interactions within the binding pocket. Its overall profile will likely be comparable to other N-benzylpiperidine and 4-substituted piperidine σ1 ligands.

Compound Structure σ1 Receptor Affinity (Ki, nM) Reference
Haloperidol4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one2.2 - 4[5][6]
(+) Pentazocine(2R,6R,11R)-1,2,3,4,5,6-Hexahydro-6,11-dimethyl-3-(3-methyl-2-butenyl)-2,6-methano-3-benzazocin-8-olHigh Affinity (Radioligand)[7]
4-((2-Fluorobenzyl)oxy)piperidine Structure of the topic compoundPredicted: Moderate to HighInferred
Dopamine Transporter (DAT): Regulating Synaptic Dopamine

The dopamine transporter is a key regulator of dopaminergic neurotransmission, and its inhibition is a therapeutic strategy for conditions like ADHD. The well-known DAT inhibitor GBR 12909 features a piperazine ring connected to a diphenylmethoxyethyl group, sharing some structural similarities with our topic compound.

Structure-Activity Relationship Insights:

  • N-Benzylpiperidines: In a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines, the presence of an electron-withdrawing group at the C(4)-position of the N-benzyl group was found to be beneficial for DAT binding.

  • GBR 12909 Analogs: Modifications of the GBR 12909 scaffold have shown that both the piperazine ring and the benzhydryl moiety are crucial for high affinity. Replacing one of the piperazine nitrogens with a methine group can be tolerated without significant loss of affinity.[8]

  • Fluorine Substitution: The presence of fluorine on the aromatic rings of many potent DAT inhibitors, such as in the GBR series, suggests that this substitution can be advantageous for binding.

Comparative Performance:

The 2-fluoro substitution on the benzyl ring of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride may contribute favorably to its DAT affinity. However, the single phenyl ring, as opposed to the diphenylmethoxy group in GBR analogs, might result in a lower overall potency.

Compound Structure DAT Affinity (IC50 or Ki, nM) Reference
GBR 129091-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine14[9]
[3H]WIN 35,428(–)-2-β-Carbomethoxy-3-β-(4-fluorophenyl)tropaneKd = 11-16[10][11]
4-((2-Fluorobenzyl)oxy)piperidine Structure of the topic compoundPredicted: ModerateInferred
Histamine H3 Receptor (H3R): A Modulator of Neurotransmitter Release

The H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters. H3R antagonists are being investigated for various CNS disorders.

Structure-Activity Relationship Insights:

  • 4-Oxypiperidine Ethers: In a series of 4-oxypiperidine ethers, a benzyl moiety at the 1-position of the piperidine ring was found in the most potent compound in the naphthalene series (ADS031, Ki = 12.5 nM).[12]

  • Aromatic Substitutions: Substitution at the 4-position of an aromatic ring has been shown to enhance H3R antagonistic activity.[12]

  • Piperidine Core: The piperidine moiety is considered a critical structural element for dual H3/σ1 receptor activity.[7]

Comparative Performance:

The 4-benzyloxypiperidine scaffold is a known pharmacophore for H3R antagonists. The 2-fluoro substitution on the benzyl ring could influence the binding affinity, and its performance would be best evaluated in direct comparison with other substituted benzyl analogs.

Compound Structure hH3R Affinity (Ki, nM) Reference
ADS031N-((1-benzylpiperidin-4-yl)oxy)-5-(naphthalen-1-yl)pentan-1-amine12.5[12]
Pitolisant1-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-1-cyclopentanol6.09[13]
4-((2-Fluorobenzyl)oxy)piperidine Structure of the topic compoundPredicted: Potentially HighInferred
Acetylcholinesterase (AChE): A Target in Alzheimer's Disease

Inhibition of AChE, the enzyme responsible for the breakdown of acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. Many N-benzylpiperidine derivatives have been investigated as AChE inhibitors.

Structure-Activity Relationship Insights:

  • N-Benzylpiperidines: The N-benzylpiperidine moiety is a key component of the potent AChE inhibitor donepezil and its analogs. The basicity of the piperidine nitrogen is important for activity.[14]

  • Aromatic Substitutions: In a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, substituting the benzamide with a bulky moiety in the para position led to a substantial increase in activity.[14]

  • Comparative Molecular Field Analysis (CoMFA): Studies on N-benzylpiperidines have shown a strong correlation between inhibitory activity and the steric and electronic factors of the compounds.[15]

Comparative Performance:

The N-unsubstituted piperidine in 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride might result in lower AChE inhibitory activity compared to N-benzylpiperidine-containing inhibitors like donepezil. However, its potential as a fragment for designing more potent inhibitors should not be overlooked.

Compound Structure AChE Inhibition (IC50, nM) Reference
Donepezil(±)-2,3-Dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-oneHigh Potency[16]
Compound 21 (from study)1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride0.56[14]
4-((2-Fluorobenzyl)oxy)piperidine Structure of the topic compoundPredicted: Low to ModerateInferred

Experimental Protocols for Performance Evaluation

To empirically determine the activity of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride and its analogs, the following established experimental protocols are recommended.

Sigma-1 (σ1) Receptor Radioligand Binding Assay

This assay determines the affinity of a test compound for the σ1 receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare membrane homogenates from a suitable source, such as guinea pig brain or cells expressing the human σ1 receptor.

  • Incubation: Incubate the membrane preparation with a fixed concentration of a σ1-selective radioligand (e.g., -pentazocine) and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibitory constant).

Sigma1_Binding_Assay cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Detection cluster_analysis Analysis Membrane Membrane Homogenates Incubation Incubation Membrane->Incubation Radioligand ³H-pentazocine Radioligand->Incubation Test_Compound Test Compound (Varying Conc.) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis IC50 & Ki Determination Scintillation->Data_Analysis DAT_Binding_Assay cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Detection cluster_analysis Analysis Striatal_Membranes Striatal Membranes Binding_Incubation Incubation Striatal_Membranes->Binding_Incubation DAT_Radioligand [³H]WIN 35,428 DAT_Radioligand->Binding_Incubation Competitor Test Compound Competitor->Binding_Incubation Vacuum_Filtration Vacuum Filtration Binding_Incubation->Vacuum_Filtration Radioactivity_Measurement Radioactivity Measurement Vacuum_Filtration->Radioactivity_Measurement Affinity_Calculation Determine Ki Radioactivity_Measurement->Affinity_Calculation

Workflow for Dopamine Transporter Radioligand Binding Assay.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies the inhibitory activity of a compound against AChE. [17] Methodology:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a buffer (e.g., phosphate buffer, pH 8.0).

  • Enzyme and Inhibitor Incubation: Pre-incubate the AChE enzyme with various concentrations of the test compound.

  • Reaction Initiation: Initiate the reaction by adding the substrate, acetylthiocholine.

  • Colorimetric Measurement: The enzymatic hydrolysis of acetylthiocholine produces thiocholine, which reacts with DTNB to form a yellow-colored product. Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

AChE_Inhibition_Assay cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis AChE AChE Enzyme Inhibitor Test Compound AChE->Inhibitor Pre-incubation Substrate Acetylthiocholine (Substrate) Inhibitor->Substrate Add to initiate DTNB DTNB (Ellman's Reagent) DTNB->Substrate Present in reaction mix Spectrophotometer Measure Absorbance at 412 nm Substrate->Spectrophotometer Reaction produces color IC50 Calculate IC50 Spectrophotometer->IC50

Workflow for Acetylcholinesterase Inhibition Assay.

Conclusion

While a definitive structure-activity relationship for 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride awaits dedicated investigation, this comparative guide provides a robust framework for predicting its pharmacological profile. Based on the analysis of its structural analogs, it is plausible that this compound possesses activity at sigma-1 and histamine H3 receptors, with potential for moderate interaction with the dopamine transporter. Its acetylcholinesterase inhibitory activity is likely to be modest without further modification. The ortho-fluoro substitution on the benzyl ring is a key feature that warrants further investigation to understand its specific contribution to binding affinity and selectivity across these targets. The experimental protocols detailed herein offer a clear path for researchers to empirically validate these predictions and unlock the full potential of this and related piperidine derivatives in the quest for novel CNS therapeutics.

References

Sources

Safety Operating Guide

Navigating the Safe Handling of 4-((2-Fluorobenzyl)oxy)piperidine Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The protocols outlined here are designed to be self-validating, promoting best practices in chemical handling, storage, and disposal.

Disclaimer: The following safety guidelines are based on the Safety Data Sheet (SDS) for the structurally similar para-isomer, 4-((4-Fluorobenzyl)oxy)piperidine hydrochloride. While the hazards of the ortho-isomer, 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride, are anticipated to be very similar, it is crucial to handle the compound with the utmost care and apply these recommendations as a minimum safety standard.

Hazard Identification and Risk Assessment: Understanding the Compound

4-((2-Fluorobenzyl)oxy)piperidine hydrochloride is a substituted piperidine derivative. The primary hazards associated with this compound, based on its analogue, are significant and warrant careful management.[1]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

Source: AK Scientific, Inc. Safety Data Sheet[1]

The causality behind these classifications lies in the chemical's reactivity. The piperidine moiety can be basic and interact with biological systems, while the fluorobenzyl group can influence its metabolic profile and reactivity. Inhalation of the dust can lead to irritation of the respiratory system, and direct contact with the skin and eyes is likely to cause irritation.[1] Ingestion of the compound can be harmful.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks of exposure. The selection of appropriate PPE should be a conscious, risk-assessed decision, not a routine gesture.

Engineering Controls: The Foundation of Safety

Before considering personal protective gear, robust engineering controls must be in place.

  • Ventilation: Always handle 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control to minimize inhalation of dust or fumes.

  • Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Individual Protective Measures

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[2] Standard safety glasses are not sufficient.

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are generally recommended for handling piperidine derivatives.[3] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1]

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[2][4] In cases of potential significant exposure, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator is necessary.

Caption: PPE Selection Workflow

Operational Plan: From Receipt to Disposal

A meticulous operational plan ensures safety at every stage of the compound's lifecycle in the laboratory.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust or fumes.[1] Minimize dust generation during handling.[1] Do not eat, drink, or smoke in the handling area.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep away from incompatible materials such as strong oxidizing agents.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately evacuate the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles. For larger spills, a respirator may be necessary.

  • Containment: For solid spills, carefully sweep or scoop the material into a designated, labeled waste container. Avoid generating dust. For liquid spills, use an inert absorbent material.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.

Caption: Spill Cleanup Protocol

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical's lifecycle and a key aspect of laboratory safety and environmental responsibility.

  • Waste Characterization: All waste containing 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Containerization: Use clearly labeled, sealed containers for waste collection.

  • Disposal Route: Dispose of the hazardous waste through a licensed and approved waste disposal facility.[1] Adhere strictly to all local, state, and federal regulations for chemical waste disposal.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and correct first aid is vital.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]

For all exposures, provide the Safety Data Sheet to the responding medical personnel.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.